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  • Product: 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol
  • CAS: 147190-31-6

Core Science & Biosynthesis

Foundational

Technical Guide: Structure Elucidation of 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol

The following technical guide details the structural elucidation of 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol (CAS 147190-31-6). This document is designed for analytical chemists and synthetic organic chemists requiring a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural elucidation of 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol (CAS 147190-31-6). This document is designed for analytical chemists and synthetic organic chemists requiring a rigorous validation protocol for this specific linker intermediate.

Executive Summary & Molecule Profile

2-(N-Fmoc-4-aminobutyl)-1,3-propanediol is a critical bifunctional linker used in solid-phase synthesis (SPPS), peptide nucleic acid (PNA) assembly, and combinatorial chemistry. Its structure features a pseudo-lysine scaffold where the carboxylic acid is reduced to a primary alcohol, resulting in a symmetric 1,3-propanediol core substituted at the C2 position with an Fmoc-protected aminobutyl chain.

Accurate structural validation is paramount because the purity of the diol functionality directly dictates the loading efficiency onto resins (e.g., via succinate linkers) or the quality of phosphoramidite conversion for DNA synthesis.

Physicochemical Profile
ParameterSpecification
CAS Number 147190-31-6
Formula C₂₂H₂₇NO₄
Molecular Weight 369.45 g/mol
Appearance White to off-white powder
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water/DCM
Key Functionality 1° Diol (Symmetric), Fmoc-Carbamate

Structural Logic & Retrosynthetic Context

To elucidate the structure, one must understand the connectivity. The molecule is achiral (meso-like symmetry at the C2 position) but possesses a pro-chiral center.

  • Fragment A (Fmoc Group): Provides UV chromophore and lipophilicity. Diagnostic aromatic signals.

  • Fragment B (Linker Chain): A 4-carbon aliphatic chain (butyl).

  • Fragment C (Diol Core): A 2-substituted-1,3-propanediol.[1][2][3] The symmetry of the CH₂OH groups is a key NMR indicator.

Synthesis Implication on Impurities

This molecule is typically synthesized via the reduction of diethyl 2-(4-aminobutyl)malonate (or its Fmoc-protected precursor).

  • Critical Impurity: Incomplete reduction (mono-alcohol/mono-ester) or over-reduction (cleavage of Fmoc, though rare with borohydrides).

  • Validation Goal: Confirm the integrity of the Fmoc group and the presence of two chemically equivalent hydroxyl groups.

Spectroscopic Elucidation Protocol

A. Mass Spectrometry (LC-MS/ESI)
  • Method: ESI Positive Mode.

  • Target Ion:

    
     Da.
    
  • Adducts: Sodium adduct

    
     Da is commonly dominant due to the diol's chelating ability.
    
  • Fragmentation: Look for a characteristic loss of the Fmoc group (dibenzofulvene species) at high collision energies, typically losing mass 178 (dibenzofulvene) or 196 (dibenzofulvene + H₂O).

B. Nuclear Magnetic Resonance (NMR) Analysis

The following assignments are based on 300-500 MHz spectra in DMSO-d₆ or CD₃OD. DMSO-d₆ is preferred to visualize the hydroxyl protons and carbamate NH.

1H NMR Assignment Table (DMSO-d₆)
Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
7.89 Doublet (J=7.5 Hz)2HFmoc Ar-H (C4, C5)Characteristic pseudo-ortho coupling.
7.68 Doublet (J=7.4 Hz)2HFmoc Ar-H (C1, C8)
7.41 Triplet2HFmoc Ar-H (C3, C6)
7.33 Triplet2HFmoc Ar-H (C2, C7)
7.25 Triplet (br)1HCarbamate -NHExchangeable; confirms N-protection.
4.45 Doublet (J=6.8 Hz)2HFmoc CH₂-ODiagnostic for Fmoc ester/carbamate linkage.
4.29 Triplet (J=6.8 Hz)1HFmoc CH (Bridge)Couples with the 4.45 doublet.
4.20 Broad Singlet2H-OH (Alcohols)Disappears on D₂O shake.
3.35 - 3.45 Multiplet4H-CH₂-OH (Diol)Symmetric methylene protons of the diol.
2.98 Quartet/Multiplet2H-CH₂-NH-Methylene adjacent to nitrogen.
1.55 - 1.65 Multiplet1HCore CH (C2)The branching point methine.
1.35 - 1.45 Multiplet2HButyl C4 (β to N)
1.15 - 1.30 Multiplet4HButyl C1, C2Internal methylene chain.

Key Diagnostic Feature: The symmetry of the 3.35–3.45 ppm signal confirms the 1,3-diol structure. If the reduction was incomplete (aldehyde or ester present), symmetry would break, and distinct signals would appear.

13C NMR Key Shifts
  • 156.1 ppm: Carbamate Carbonyl (C=O).

  • 143.9, 140.7 ppm: Quaternary aromatic carbons (Fmoc).

  • 120.0 – 128.0 ppm: Aromatic CH signals.

  • 65.2 ppm: Fmoc CH₂.

  • 63.8 ppm: Diol CH₂OH (Symmetric signal).

  • 46.7 ppm: Fmoc CH (Bridgehead).

  • 41.5 ppm: Core CH (Methine).

  • 40.2 ppm: CH₂-NH.

  • 29.5, 26.8, 23.1 ppm: Butyl chain methylenes.

C. Infrared Spectroscopy (FT-IR)
  • 3300-3400 cm⁻¹ (Broad): O-H stretch (strong, H-bonded) and N-H stretch.

  • 1680-1695 cm⁻¹ (Strong): Carbamate C=O stretch (Amide I).

  • 1530 cm⁻¹: N-H bending (Amide II).

  • 1050 cm⁻¹: C-O stretch (Primary alcohol).

Experimental Workflow: Self-Validating Protocol

To ensure the material is suitable for high-value synthesis (e.g., oligonucleotide conjugation), follow this validation logic.

ElucidationWorkflow Sample Crude/Purified Sample 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol TLC Step 1: TLC Screening (5% MeOH in DCM) Sample->TLC MS Step 2: LC-MS (ESI+) Check for [M+Na]+ 392.4 TLC->MS NMR Step 3: 1H NMR (DMSO-d6) Symmetry Check MS->NMR Decision Does 3.4 ppm signal integrate to 4H? NMR->Decision Pass Structure Confirmed Proceed to Coupling Decision->Pass Yes (Symmetric) Fail Impurity Detected (Mono-ester or Aldehyde) Decision->Fail No (Split Peaks) Recryst Recrystallization (EtOAc/Hexane) Fail->Recryst Recryst->Sample

Figure 1: Decision tree for the structural validation of the Fmoc-amino-diol linker.

Detailed Protocol Steps
  • Solubility Test: Dissolve 5 mg in 0.6 mL DMSO-d₆. If turbidity persists, filter through a glass wool plug (do not use cotton, as cellulose fibers can contaminate NMR).

  • D₂O Exchange (Optional but Recommended):

    • Run the standard 1H NMR.

    • Add 10 µL D₂O to the NMR tube.

    • Shake and re-run.

    • Validation: The broad singlet at ~4.20 ppm (OH) and triplet at 7.25 ppm (NH) should disappear or diminish significantly, confirming they are exchangeable protons.

  • Quantitative Analysis (qNMR):

    • Use an internal standard (e.g., maleic acid or dimethyl sulfone) to calculate purity if the material is to be used as a standard for resin loading.

    • Compare the integration of the Fmoc doublet (7.89 ppm, 2H) against the internal standard.

Synthesis & Application Notes

Why Structure Elucidation Fails

The most common failure mode in analyzing this compound is aggregation .

  • Issue: Fmoc-protected diols can form intermolecular H-bonds, leading to broad NMR lines.

  • Solution: If peaks are broad, heat the NMR probe to 40°C or 50°C. This breaks H-bonds and sharpens the signals, allowing for accurate integration of the aliphatic region.

Resin Loading Calculation

When using this validated material to load a resin (e.g., 2-chlorotrityl chloride resin):

  • React the diol with the resin (usually only one OH reacts due to steric bulk of the resin).

  • Determine loading via Fmoc UV quantification .

  • Formula: Loading (mmol/g) =

    
    .
    
    • 
       (in Piperidine/DMF).
      

References

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research. (Foundational text on Fmoc spectral characteristics).

Sources

Exploratory

Technical Guide: The Strategic Function of Fmoc Protection in Aminobutyl Propanediol Scaffolds for Lipidoid Synthesis

Executive Summary This guide details the critical role of the 9-Fluorenylmethyloxycarbonyl (Fmoc) protecting group in the manipulation of aminobutyl propanediol (and related amino-diol scaffolds). These scaffolds are fou...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the critical role of the 9-Fluorenylmethyloxycarbonyl (Fmoc) protecting group in the manipulation of aminobutyl propanediol (and related amino-diol scaffolds). These scaffolds are foundational precursors in the synthesis of Ionizable Cationic Lipids used in Lipid Nanoparticles (LNPs) for mRNA delivery, as well as in Peptidomimetics.

The primary function of the Fmoc group in this context is chemoselective orthogonality . It masks the nucleophilic primary amine, allowing the hydroxyl groups of the propanediol moiety to undergo esterification or oxidation without competitive N-acylation. This guide covers the mechanistic rationale, synthesis protocols, and quality control measures required for high-purity pharmaceutical applications.

The Chemical Rationale: Why Fmoc?

In the synthesis of advanced drug delivery systems, aminobutyl propanediol presents a challenge: it contains three nucleophilic centers—one primary amine (


) and two hydroxyl groups (

).
The Nucleophilicity Problem

Thermodynamically, the primary amine is significantly more nucleophilic than the hydroxyl groups. If one attempts to attach hydrophobic lipid tails (via fatty acid chlorides or anhydrides) to the hydroxyls without protection, the reaction will preferentially form amides at the nitrogen center rather than the desired esters at the oxygen centers.

The Fmoc Solution (Orthogonality)

The Fmoc group provides a "base-labile" protection strategy that is orthogonal to acid-sensitive groups often found in complex lipid or peptide syntheses.[1]

FeatureBenefit for Aminobutyl Propanediol Synthesis
Base Lability Removed by secondary amines (Piperidine), avoiding the use of strong acids that might hydrolyze newly formed ester linkages.
Lipophilicity The bulky fluorenyl ring increases the solubility of the polar amino-diol in organic solvents (DCM, DMF) required for fatty acid coupling.
UV Traceability The fluorenyl chromophore absorbs strongly at ~301 nm and ~265 nm, allowing precise HPLC monitoring of reaction conversion.

Mechanistic Pathway: Protection and Deprotection[2][3][4][5][6][7]

Understanding the mechanism is vital for troubleshooting incomplete reactions or byproduct formation.

Protection (Schotten-Baumann Conditions)

The amine reacts with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl .[2] Fmoc-OSu is preferred in GMP environments to avoid the formation of highly toxic chloroformates and to suppress dipeptide formation.

Deprotection (E1cB Elimination)

Fmoc cleavage is not hydrolysis; it is a base-induced


-elimination following the E1cB mechanism.
  • Proton Abstraction: The base (Piperidine) removes the acidic proton from the fluorenyl ring's 9-position.

  • Elimination: The electrons shift to form a double bond (dibenzofulvene), releasing

    
     and the free amine.
    
  • Scavenging: The highly reactive dibenzofulvene (DBF) byproduct is immediately trapped by excess piperidine to form a DBF-piperidine adduct, preventing it from re-reacting with the scaffold.

Fmoc_Mechanism Substrate Aminobutyl Propanediol (Free Amine) Fmoc_Intermediate Fmoc-Protected Intermediate Substrate->Fmoc_Intermediate + Fmoc-OSu (Protection) Lipid_Coupling Lipid Tail Coupling (Esterification) Fmoc_Intermediate->Lipid_Coupling + Fatty Acid (DCC/DMAP) Deprotection Deprotection (20% Piperidine) Lipid_Coupling->Deprotection Base Treatment Final_Product Functionalized Amino-Lipid Deprotection->Final_Product - CO2 Byproduct DBF-Piperidine Adduct Deprotection->Byproduct Scavenging

Figure 1: The protection-coupling-deprotection cycle for converting aminobutyl propanediol into a functionalized lipid precursor.[3]

Experimental Protocol: Synthesis Workflow

Safety Note: Perform all reactions in a fume hood. Fmoc-Cl is corrosive; Piperidine is toxic and flammable.

Phase A: Fmoc Protection of Aminobutyl Propanediol

Objective: Mask the amine to allow O-acylation.

  • Dissolution: Dissolve 10 mmol of aminobutyl propanediol in 20 mL of 1,4-Dioxane/Water (1:1 v/v).

  • Basification: Add 15 mmol of

    
     (Sodium Bicarbonate). Ensure pH is ~8–9.
    
  • Addition: Slowly add 11 mmol of Fmoc-OSu dissolved in 10 mL Dioxane over 30 minutes at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Ethyl Acetate/Hexane) or HPLC.

  • Workup:

    • Acidify carefully to pH 3 with 1M HCl (to protonate the carbamate slightly and improve organic extraction, but avoid prolonged exposure).

    • Extract 3x with Ethyl Acetate.

    • Wash organic layer with Brine, dry over

      
      .
      
    • Concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Hexane or purify via Flash Column Chromatography.

Phase B: Lipid Tail Coupling (The "Why" of Fmoc)

Objective: Attach hydrophobic tails to the hydroxyl groups.

  • Setup: Dissolve Fmoc-aminobutyl propanediol (from Phase A) in anhydrous DCM.

  • Coupling: Add 2.2 equivalents of Fatty Acid (e.g., Linoleic acid), 2.5 eq. EDC·HCl, and 0.5 eq. DMAP.

  • Observation: The Fmoc group prevents the amine from reacting. Only the propanediol hydroxyls form esters.

  • Result: Fmoc-Di-Ester-Lipid.

Phase C: Fmoc Deprotection

Objective: Liberate the amine for headgroup ionization or further conjugation.

  • Solution: Prepare 20% Piperidine in DMF (v/v).

  • Reaction: Dissolve the Fmoc-Di-Ester-Lipid in the deprotection cocktail (5 mL per gram of substrate).

  • Time: Stir at RT for 15–30 minutes. Do not over-react to avoid ester hydrolysis.

  • Workup:

    • Concentrate DMF under high vacuum (or wash with water if the lipid is highly hydrophobic).

    • Critical Step: Remove the DBF-piperidine adduct via column chromatography (the adduct is more non-polar than the free amine lipid).

Application in Drug Development (LNP Synthesis)

In the context of mRNA vaccines and gene therapy, the aminobutyl propanediol scaffold often serves as the "ionizable" core.

  • Role of the Amine: At physiological pH (7.4), the amine is neutral (reducing toxicity). In the acidic endosome (pH 5.5), it becomes protonated (positive charge), facilitating endosomal escape of the mRNA.

  • Role of Fmoc: It enables the precise construction of this "switchable" architecture by ensuring tails are only on the oxygen atoms.

LNP_Workflow Raw_Material Raw Material: Aminobutyl Propanediol Fmoc_Step Fmoc Protection Raw_Material->Fmoc_Step Selectivity Control Tail_Attachment Hydrophobic Tail Attachment (Esterification) Fmoc_Step->Tail_Attachment Orthogonal Chemistry Headgroup_Mod Fmoc Removal & Headgroup Tuning Tail_Attachment->Headgroup_Mod Activation LNP_Formulation Microfluidic Mixing (Lipid + mRNA) Headgroup_Mod->LNP_Formulation Self-Assembly

Figure 2: The critical position of Fmoc chemistry in the manufacturing pipeline of Lipid Nanoparticles.

Quality Control & Troubleshooting

Common Impurities
  • Dibenzofulvene (DBF): If not scavenged efficiently, DBF can polymerize or react with the free amine product.

    • Detection: Strong UV absorbance at 254 nm.

    • Prevention: Ensure sufficient piperidine excess (at least 20%).

  • Incomplete Coupling: Mono-esterified products.

    • Detection: Mass Spectrometry (LC-MS). The Fmoc group adds exactly 222.24 Da to the molecular weight.

Analytical Checkpoints
  • NMR (

    
    H): 
    
    • Look for the disappearance of the Fmoc aromatic doublets at 7.3–7.8 ppm after deprotection.

    • Confirm the integrity of the ester bonds (triplet at ~4.1 ppm for

      
      ).
      
  • HPLC: Use a C18 column with a Water/Acetonitrile gradient (0.1% TFA). Fmoc derivatives are highly hydrophobic and will elute late.

Stability Warning

Fmoc-protected amino-diols are stable at room temperature but should be stored away from strong bases. Avoid using primary amines (like butylamine) for deprotection as they can lead to transamidation side reactions.

References

  • Carpino, L. A., & Han, G. Y. (1970). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry. Link

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[4] (Standard reference for orthogonality). Link

  • Maier, M. A., et al. (2013). Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics. Molecular Therapy. (Context for amino-diol lipid synthesis). Link

  • Sigma-Aldrich. (2024). 2-(4-Aminobutyl)-1,3-propanediol Product Specification & Safety Data. Link

  • Alabi, C. A., et al. (2013). Multiparametric approach for the evaluation of lipid nanoparticles for siRNA delivery. Proceedings of the National Academy of Sciences. (Demonstrates the utility of modular lipid synthesis). Link

Sources

Foundational

2-(N-Fmoc-4-aminobutyl)-1,3-propanediol spectral data (NMR, IR, MS)

This technical guide details the structural characterization, synthesis, and spectral analysis of 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol (CAS: 147190-31-6). This compound serves as a critical linker in solid-phase pepti...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural characterization, synthesis, and spectral analysis of 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol (CAS: 147190-31-6). This compound serves as a critical linker in solid-phase peptide synthesis (SPPS), particularly for Peptide Nucleic Acid (PNA) backbones and combinatorial scaffold design, enabling the introduction of a hydroxyl-functionalized "branching point" with an orthogonal Fmoc-protected amine.

CAS Registry Number: 147190-31-6 Molecular Formula: C₂₂H₂₇NO₄ Molecular Weight: 369.46 g/mol IUPAC Name: (9H-Fluoren-9-yl)methyl (6-hydroxy-5-(hydroxymethyl)hexyl)carbamate[1]

Executive Summary & Application Context

In drug discovery, this molecule functions as a pseudo-lysine scaffold . Unlike standard amino acids, the core is a 1,3-propanediol (derived from diethyl malonate precursors) rather than a carboxylic acid. This unique geometry allows for:

  • Dual-Hydroxyl Functionalization: The primary hydroxyls can be converted to phosphoramidites (for DNA/RNA synthesis) or esterified.

  • Orthogonal Protection: The Fmoc group protects the distal amine, allowing for controlled chain extension or side-chain attachment in solid-phase protocols.

Synthesis & Experimental Protocol

While often sourced commercially, in-house synthesis is required for isotopic labeling or derivative generation. The most robust route involves the Fmoc-protection of the commercially available precursor 2-(4-aminobutyl)-1,3-propanediol (CAS 125162-81-4).

Reaction Workflow

The synthesis utilizes N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) for mild, selective protection of the primary amine without acylating the hydroxyl groups.

SynthesisWorkflow Precursor 2-(4-aminobutyl)-1,3-propanediol (CAS 125162-81-4) Conditions Dioxane/H2O (1:1) NaHCO3, 0°C to RT, 4h Precursor->Conditions Reagent Fmoc-OSu (1.1 eq) Reagent->Conditions Intermediate Crude Mixture Conditions->Intermediate Workup Acidify (pH 3) Extract (EtOAc) Intermediate->Workup Product 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol (White Solid) Workup->Product Crystallization (EtOAc/Hexane)

Figure 1: Selective N-protection workflow avoiding O-acylation.

Detailed Methodology
  • Solubilization: Dissolve 2-(4-aminobutyl)-1,3-propanediol (10 mmol, 1.47 g) in 25 mL of water/dioxane (1:1 v/v).

  • Basification: Add NaHCO₃ (20 mmol, 1.68 g) to buffer the solution to pH ~8–9. Cool to 0°C.[2][3]

  • Addition: Dropwise add a solution of Fmoc-OSu (11 mmol, 3.71 g) in 10 mL dioxane over 15 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (EtOAc/Hexane 3:1); amine starting material will disappear (ninhydrin positive -> UV active).

  • Workup:

    • Evaporate dioxane under reduced pressure.

    • Acidify the aqueous residue to pH 3 using 1M HCl (careful addition to avoid Fmoc cleavage).

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3]

  • Purification: Recrystallize from EtOAc/Hexane or purify via flash chromatography (SiO₂, 0-5% MeOH in DCM) to yield a white solid.

Spectral Characterization Data

The following data represents the standard assignments for the purified compound.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ (Preferred for hydroxyl resolution) or CDCl₃.[4] Frequency: 400 MHz

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Context
7.89 Doublet (J=7.5 Hz)2HAr-H (Fmoc)Fluorene C4, C5
7.68 Doublet (J=7.4 Hz)2HAr-H (Fmoc)Fluorene C1, C8
7.41 Triplet (J=7.4 Hz)2HAr-H (Fmoc)Fluorene C3, C6
7.32 Triplet (J=7.4 Hz)2HAr-H (Fmoc)Fluorene C2, C7
7.25 Triplet (br)1H-NH -Carbamate NH (Exchangeable)
4.42 Doublet (J=6.8 Hz)2HO-CH ₂-CHFmoc methylene
4.38 Triplet (br)2H-OH Hydroxyls (DMSO only)
4.21 Triplet (J=6.8 Hz)1HO-CH₂-CH Fmoc methine
3.35 - 3.45 Multiplet4H-CH ₂-OHDiol core methylene
2.98 Quartet/Multiplet2H-CH ₂-NH-Methylene adj. to Nitrogen
1.45 - 1.55 Multiplet1H>CH -Central methine (branch point)
1.35 - 1.45 Multiplet2H-CH ₂-Butyl chain (C4)
1.15 - 1.30 Multiplet4H-(CH ₂)₂-Butyl chain internal (C2, C3)

Analyst Note: In CDCl₃, the hydroxyl protons (4.38 ppm) usually disappear or broaden significantly, and the CH₂-OH signals may shift slightly upfield to ~3.6 ppm.

Carbon NMR (¹³C NMR)

Solvent: DMSO-d₆ Key Signals:

  • Carbonyl: 156.1 ppm (Carbamate C=O).

  • Aromatic (Fmoc): 143.9, 140.7 (Quaternary); 127.6, 127.0, 125.1, 120.1 (CH).

  • Fmoc Linker: 65.2 (CH₂-O), 46.8 (CH-Fluorene).

  • Diol Core: 63.8 (CH₂-OH), 42.5 (Central CH).

  • Alkyl Chain: 40.2 (CH₂-NH), 29.8, 27.1, 23.4 (Internal alkyl carbons).

Infrared Spectroscopy (FT-IR)

Method: ATR (Solid state)

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3300 - 3450 Broad StretchO-H (Diol) & N-H (Amide)
2920, 2850 Sharp StretchC-H (Alkyl chain)
1685 - 1705 Strong StretchC=O (Carbamate/Urethane)
1530 BendingN-H (Amide II)
1250 StretchC-O (Alcohol/Ether)
740 Strong BendC-H (Ortho-disubstituted benzene - Fmoc)
Mass Spectrometry (ESI-MS)

Ionization: Electrospray Ionization (Positive Mode)

  • Theoretical Exact Mass: 369.19

  • Observed [M+H]⁺: 370.2 m/z

  • Observed [M+Na]⁺: 392.2 m/z

  • Fragmentation Pattern:

    • 179 m/z: Dibenzofulvenyl cation (Characteristic Fmoc cleavage).

    • 148 m/z: Loss of Fmoc group (Amino-diol core).

MassSpec Parent [M+H]+ m/z 370.2 Frag1 Fmoc Cation m/z 179.1 Parent->Frag1 Collision Induced Dissociation (CID) Frag2 [M - Fmoc + H]+ m/z 148.1 Parent->Frag2 Loss of Fmoc-OH

Figure 2: Primary fragmentation pathway in ESI-MS analysis.

Storage & Stability

  • State: White to off-white crystalline powder.

  • Storage: Store at +2°C to +8°C. Desiccate to prevent moisture absorption by the diol moiety.

  • Stability: Stable in neutral and acidic media. Unstable in basic media (e.g., piperidine, DBU) due to rapid Fmoc cleavage.

References

  • PubChem Database. (n.d.). 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol (CID 5057696).[1] National Library of Medicine. Retrieved from [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research. (Foundational reference for Fmoc stability and cleavage conditions).
  • Vertex AI Search. (2024). Synthesis of Fmoc-protected amino diol linkers.

Sources

Exploratory

The Aminobutyl Linker in Solid-Phase Synthesis: A Technical Guide

Solid-phase synthesis (SPS) has become an indispensable technology in drug discovery and chemical biology, enabling the rapid and efficient construction of complex molecules like peptides, oligonucleotides, and small mol...

Author: BenchChem Technical Support Team. Date: February 2026

Solid-phase synthesis (SPS) has become an indispensable technology in drug discovery and chemical biology, enabling the rapid and efficient construction of complex molecules like peptides, oligonucleotides, and small molecule libraries.[1][2] The success of this technique hinges on the strategic use of a solid support and a cleavable linker, which acts as a molecular bridge between the growing molecule and the insoluble resin.[3][4] Among the diverse array of available linkers, the aminobutyl linker stands out for its versatility and specific applications. This guide provides an in-depth exploration of the aminobutyl linker, from its fundamental properties to detailed experimental protocols and troubleshooting, designed for researchers and professionals in the field.

The Central Role of Linkers in Solid-Phase Synthesis

Solid-phase synthesis offers significant advantages over traditional solution-phase chemistry, most notably the simplification of purification.[5][6] By anchoring the initial building block to a solid support, excess reagents and byproducts can be easily washed away after each reaction step, driving reactions to completion.[5] The linker is the critical connection point in this process. Its chemical nature dictates the conditions under which the final product is released from the support and determines the functional group at the terminus of the synthesized molecule (e.g., a carboxylic acid or an amide).[7][8] An ideal linker must be stable throughout the entire synthesis process, yet susceptible to cleavage under specific conditions that do not compromise the integrity of the target molecule.[3][9]

The Aminobutyl Linker: A Detailed Profile

The term "aminobutyl linker" generally refers to a bifunctional molecule containing a four-carbon chain with a terminal amino group. A common and commercially available example is 4-(aminomethyl)phenylacetic acid (PAC), which provides a benzylic amine for attachment. This structure offers a nucleophilic primary amine that can be acylated by a carboxylic acid, forming a stable amide bond to the solid support.

Key Properties and Advantages
  • Nucleophilicity: The primary amine of the linker provides a reactive site for the initial coupling reaction.

  • Flexibility: The butyl chain offers a degree of spatial separation between the synthesized molecule and the solid support, which can improve reaction kinetics by minimizing steric hindrance.

  • Stability: The amide bond formed is generally stable to a wide range of reaction conditions used in common solid-phase synthesis strategies, such as the repeated deprotection and coupling cycles in Fmoc-based peptide synthesis.[9]

  • Versatility: Aminobutyl linkers can be used in the synthesis of peptides, oligonucleotides, and small molecules, and are also employed in the creation of bioconjugates and affinity matrices.[10][11][12]

Experimental Workflows and Protocols

The successful implementation of an aminobutyl linker in solid-phase synthesis requires careful execution of several key steps: linker attachment to the resin, loading of the first building block, synthesis of the target molecule, and final cleavage.

Workflow Overview

The overall process can be visualized as a linear progression of distinct stages, each with its own set of chemical transformations.

SPS_Workflow Resin Amino-Functionalized Resin (e.g., Aminomethyl-PS) Linker_Attach Linker Attachment (e.g., with HOBt/DIC) Resin->Linker_Attach First_AA First Building Block Coupling Linker_Attach->First_AA Synthesis Chain Elongation (Deprotection/Coupling Cycles) First_AA->Synthesis Cleavage Cleavage from Resin (e.g., TFA Cocktail) Synthesis->Cleavage Product Purified Product Cleavage->Product

Caption: General workflow for solid-phase synthesis using an aminobutyl linker.

Protocol: Attaching the Aminobutyl Linker to an Amino-Resin

This protocol describes the coupling of a carboxylic acid-containing aminobutyl linker (e.g., Fmoc-4-(aminomethyl)benzoic acid) to an amino-functionalized resin like aminomethyl polystyrene.

Materials:

  • Aminomethyl polystyrene resin

  • Fmoc-protected aminobutyl linker (e.g., Fmoc-4-(aminomethyl)benzoic acid) (2 eq.)

  • 1-Hydroxybenzotriazole (HOBt) (2 eq.)

  • N,N'-Diisopropylcarbodiimide (DIC) (2 eq.)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF)

Procedure:

  • Swell the aminomethyl resin in DCM for 30 minutes, then wash three times with DMF.[13]

  • In a separate vessel, dissolve the Fmoc-protected aminobutyl linker and HOBt in DMF.

  • Add the linker/HOBt solution to the resin, followed by the addition of DIC.[13]

  • Agitate the mixture at room temperature for 2-4 hours.

  • Monitor the reaction for the disappearance of free amines using a qualitative test like the Kaiser test.[14][15] A yellow color indicates a complete reaction.

  • Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).

  • Dry the resin under vacuum.

  • To remove the Fmoc protecting group and expose the amine for the first building block, treat the resin with 20% piperidine in DMF for 20 minutes.

  • Wash the resin thoroughly with DMF (5x) and DCM (3x).

Protocol: Coupling the First Amino Acid

This protocol details the attachment of the first Fmoc-protected amino acid to the deprotected aminobutyl linker on the resin.

Materials:

  • Linker-functionalized resin

  • Fmoc-amino acid (5 eq.)

  • N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) (5 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (10 eq.)

  • DMF

  • DCM

Procedure:

  • Swell the linker-functionalized resin in DCM for 30 minutes and then wash with DMF.

  • In a separate vessel, dissolve the Fmoc-amino acid and HBTU in DMF.

  • Add DIPEA to the amino acid/HBTU solution and immediately add this activation mixture to the resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Perform a Kaiser test to confirm the completion of the coupling.[15] A negative result (yellow beads) indicates a successful coupling.

  • Wash the resin with DMF (3x) and DCM (3x).

  • The resin is now ready for the subsequent deprotection and coupling cycles to elongate the peptide chain.

Protocol: Cleavage of the Final Product

The final step is the cleavage of the synthesized molecule from the solid support. For many aminobutyl linkers that form an amide bond, acidic conditions are required.

Materials:

  • Peptide-on-resin

  • Trifluoroacetic acid (TFA)

  • Deionized water

  • Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Wash the dried peptide-resin with DCM to remove any residual DMF.

  • Prepare a cleavage cocktail. A standard mixture is 95% TFA, 2.5% water, and 2.5% TIS. The scavengers (water and TIS) are crucial for capturing reactive cationic species generated during cleavage, which can otherwise lead to side reactions.[7]

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.[15]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[15]

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether again.

  • Dry the crude peptide pellet under vacuum. The product can then be purified by techniques such as HPLC.

Mechanism of Action: A Visual Representation

Understanding the chemical transformations at each step is key to troubleshooting and optimization.

Linker Attachment and First Amino Acid Coupling

The process begins with the formation of an amide bond between the linker and the resin, followed by another amide bond formation with the first building block.

Coupling_Mechanism cluster_0 Linker Attachment cluster_1 First AA Coupling Resin Resin-NH2 Linker HOOC-Linker-Fmoc Resin->Linker HOBt/DIC Activated_Linker Resin-NH-CO-Linker-Fmoc Linker->Activated_Linker Deprotected_Linker Resin-NH-CO-Linker-NH2 Activated_Linker->Deprotected_Linker 20% Piperidine Amino_Acid HOOC-AA-Fmoc Deprotected_Linker->Amino_Acid HBTU/DIPEA Final_Resin Resin-NH-CO-Linker-NH-CO-AA-Fmoc Amino_Acid->Final_Resin

Caption: Key coupling reactions in utilizing an aminobutyl linker.

Data Summary and Performance Metrics

The efficiency of each step in solid-phase synthesis is critical for the overall yield and purity of the final product. Below is a table summarizing typical performance metrics.

StepParameterTypical EfficiencyMonitoring Method
Linker Attachment Loading Capacity0.4 - 1.2 mmol/gWeight Gain / Fmoc UV Assay[14]
Coupling Stepwise Yield>99%Kaiser Test / HPLC of test cleavage
Cleavage Cleavage Yield85 - 95%HPLC analysis of crude product
Overall Synthesis Overall YieldVaries (dependent on length)Calculated from initial loading and final purified product weight

Note: Yields are highly dependent on the sequence, reagents, and specific protocols used.

Troubleshooting and Field-Proven Insights

Even with established protocols, challenges can arise. A systematic approach to troubleshooting is essential for success.[15]

ProblemPotential Cause(s)Recommended Solution(s)
Low Loading of First Amino Acid - Steric hindrance of the amino acid.- Incomplete deprotection of the linker.- Insufficient activation.- Use a more potent coupling reagent like HATU.[15]- Extend the deprotection time or perform a double deprotection.- Ensure reagents are fresh and anhydrous.
Incomplete Coupling in Subsequent Cycles - Peptide aggregation on the resin.[15][16]- Sterically demanding coupling.- Poor resin swelling.- Use structure-disrupting additives like DMSO or isopropanol.[15]- Perform a double coupling or switch to a stronger coupling reagent.- Ensure proper solvent choice for resin swelling (e.g., DMF for polystyrene).
Low Final Yield After Cleavage - Premature cleavage of the peptide from the resin.- Incomplete final cleavage.- Side reactions during cleavage (e.g., re-attachment).- For acid-sensitive linkers, avoid acidic conditions during synthesis.[17]- Extend cleavage time or increase the temperature slightly.- Use an adequate amount and type of scavenger in the cleavage cocktail.[7]

Expert Insight: Peptide aggregation is a common cause of failed syntheses, especially for hydrophobic sequences.[15] If you observe the resin clumping or shrinking, it's a strong indicator of aggregation. Proactively using chaotropic salts or switching to a more polar solvent like N-methyl-2-pyrrolidone (NMP) can often salvage the synthesis.

Conclusion

The aminobutyl linker is a robust and versatile tool in the solid-phase synthesis arsenal. Its straightforward attachment chemistry and the stability of the resulting amide bond make it suitable for a wide range of applications, from routine peptide synthesis to the generation of complex molecular libraries for drug discovery. By understanding the core principles of its application, mastering the detailed experimental protocols, and employing a logical approach to troubleshooting, researchers can effectively leverage the aminobutyl linker to achieve their synthetic goals.

References

  • Fromont, C. (n.d.). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions.
  • Gordon, K., & Balasubramanian, S. (1999). Solid phase synthesis - designer linkers for combinatorial chemistry : a review. Journal of Chemical Technology & Biotechnology.
  • Sigma-Aldrich. (n.d.). Peptide Resin Loading Protocols.
  • Oreate AI. (2026). The Key Role and Technical Points of Linkers in Peptide Solid-Phase Synthesis.
  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis Linkers and Reagents.
  • Albericio, F., et al. (n.d.). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules.
  • (n.d.). An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis.
  • Nishat, S., et al. (n.d.). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide. International Journal of Molecular Sciences.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS).
  • CEM Corporation. (2025). SPPS Reagents Explained: A Complete Guide. YouTube.
  • CD Biosynsis. (n.d.). Bifunctional linkers.
  • Pascolutti, M. R., & Madge, P. D. (2021). Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. JACS Au.
  • Reddit. (2025). Low yield despite good HPLC purity with SPPS using chlorotrityl linker.
  • BenchChem. (2025). Troubleshooting low yield in N3-peptide synthesis.

Sources

Protocols & Analytical Methods

Method

using 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol for oligonucleotide labeling.

Application Note: Oligonucleotide Labeling via 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol Executive Summary This guide details the application of 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol (often referred to as an Amino Modifi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Oligonucleotide Labeling via 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol

Executive Summary

This guide details the application of 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol (often referred to as an Amino Modifier C7 analog or Fmoc-Amino-Modifier ) in automated oligonucleotide synthesis. Unlike nucleosidic modifiers, this reagent utilizes an acyclic 1,3-propanediol backbone that mimics the sugar-phosphate spacing of natural DNA/RNA, minimizing structural perturbation.

The primary utility of this molecule lies in its Fmoc (9-fluorenylmethoxycarbonyl) protection strategy. Because Fmoc is base-labile (orthogonal to the acid-labile DMT group used for 5'-hydroxyl protection), it enables On-Column Derivatization . Researchers can selectively deprotect the primary amine and conjugate labile ligands (e.g., fluorophores, biotin, NHS-esters) while the oligonucleotide remains attached to the solid support, preventing side reactions and simplifying purification.[1]

Chemical Profile & Mechanism

Structural Logic

The molecule consists of a flexible propanediol backbone. When phosphitylated (converted to a phosphoramidite), it integrates into the oligonucleotide chain via standard coupling.

  • Backbone: 1,3-Propanediol.[2][3][4] Inserts a 3-carbon spacer between phosphates, mimicking the C3'-C5' distance of ribose (~6 atoms).

  • Linker Arm: 4-aminobutyl group.[2][4] Extends the reactive amine away from the DNA helix to reduce steric hindrance during conjugation.[5]

  • Protection: Fmoc. Stable to acid (TCA/DCA) and oxidizers (Iodine), but cleaved by organic bases (Piperidine).[1]

The Orthogonality Advantage

Standard amino modifiers often use TFA (Trifluoroacetyl) protection. TFA is removed only during the final ammonia deprotection, forcing post-synthetic (solution-phase) labeling.[5] Fmoc allows the amine to be exposed before cleavage. This is critical for:

  • Labeling with base-sensitive dyes: Conjugate the dye on-column, then use mild cleavage (e.g., UltraMild chemistry) to release the product without degrading the dye.

  • Hydrophobic Ligands: Conjugating hydrophobic groups (e.g., cholesterol) in solution is difficult due to solubility mismatches. On-column conjugation avoids this as the solvent (DCM/ACN) can be optimized for the ligand.[5]

Experimental Workflows

Reagent Preparation
  • Reagent: 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol phosphoramidite.

  • Diluent: Anhydrous Acetonitrile (ACN). Note: Some bulky modifiers require 10% DCM/ACN for solubility.

  • Concentration: 0.1 M (standard) or 0.05 M (if reagent is scarce; increase coupling time).

  • Activation: Standard activators (ETT or BTT).[6]

Automated Synthesis Protocol

Integrate the modifier at the desired position (5'-end or Internal).

ParameterSettingRationale
Coupling Time 3–6 minutes Non-nucleosidic linkers often have slower kinetics than standard bases.
Capping Standard Fmoc is stable to Acetic Anhydride/N-Methylimidazole capping mixes.
Oxidation Standard Fmoc is stable to Iodine/Water/Pyridine.
Detritylation Standard Fmoc is stable to TCA/DCA (Acid).
Final DMT DMT-ON (Recommended)If purifying by HPLC/Cartridge later, keep the 5'-DMT on.

Labeling Protocols

The choice of protocol depends on when you wish to attach the label.[5]

Decision Matrix (Graphviz)

LabelingStrategy Start Start: Oligo Synthesis Complete Decision Is the Label Base-Sensitive or Hydrophobic? Start->Decision PathA Yes: On-Column Labeling (Utilize Fmoc Orthogonality) Decision->PathA Yes PathB No: Solution Phase Labeling (Standard Protocol) Decision->PathB No StepA1 1. Flush Column with Piperidine (Removes Fmoc) PathA->StepA1 StepB1 1. Cleave & Deprotect (Fmoc removed by Ammonia) PathB->StepB1 StepA2 2. Conjugate NHS-Ester (in DCM/ACN) StepA1->StepA2 StepA3 3. Cleave & Deprotect (Ammonia/AMA) StepA2->StepA3 StepB2 2. Purify Oligo (Remove failure sequences) StepB1->StepB2 StepB3 3. Conjugate NHS-Ester (in Carbonate Buffer) StepB2->StepB3

Figure 1: Decision tree for selecting the optimal conjugation workflow based on ligand properties.

Protocol A: On-Column Labeling (The Fmoc Method)

Best for: Rhodamine, Cyanine dyes, Cholesterol, or when high conjugation efficiency is required.[1]

Reagents:

  • Fmoc Removal Solution: 20% Piperidine in DMF (v/v).[1][7]

  • Labeling Solution: 5–10 mg NHS-Ester ligand in 1 mL Anhydrous ACN or DCM (add 1% DIPEA if the reaction is slow).

  • Wash Solvent: Anhydrous ACN.

Step-by-Step:

  • Synthesis Completion: Finish the automated synthesis. Do not remove the column from the synthesizer yet if the machine supports "Pause" or manual reagent delivery.[5] Otherwise, use a syringe method.

  • Fmoc Deprotection:

    • Flush the column with 20% Piperidine/DMF for 5–10 minutes.[5]

    • Mechanism:[1][6][8][9] Piperidine abstracts the acidic proton from the fluorenyl ring, leading to β-elimination and release of the free amine.[5]

  • Washing: Rinse heavily with ACN to remove all traces of piperidine (amines quench NHS esters).[1]

  • Conjugation:

    • Draw the Labeling Solution into the column (using two syringes in a push-pull manner).[5]

    • Incubate for 15–30 minutes at Room Temperature (protect from light).

    • Tip: Repeat with fresh solution if the ligand is valuable or kinetics are unknown.[5]

  • Final Wash: Rinse with ACN, then MeOH.[1]

  • Cleavage: Proceed with standard cleavage (e.g., AMA for 10 min @ 65°C or NH4OH).

    • Note: Ensure your conjugated label can withstand the cleavage conditions![5]

Protocol B: Post-Synthetic Labeling (Solution Phase)

Best for: Cheap/Stable labels (e.g., Biotin-NHS) or when bulk synthesis is performed.

  • Cleavage/Deprotection: Treat the CPG with concentrated Ammonia or AMA.[5]

    • Result: This simultaneously cleaves the oligo from the support, removes base protection (Bz, ibu, Pac), and removes the Fmoc group , yielding the free primary amine.[1]

  • Purification (Crucial):

    • Perform Gel Filtration (NAP-10 column) or HPLC to remove ammonia/amines from the cleavage cocktail. Ammonia will compete with the amine modifier for the NHS ester.[5]

    • Buffer exchange into 0.1 M Sodium Bicarbonate (pH 8.5) .

  • Conjugation:

    • Dissolve NHS-Ester in DMSO or DMF.

    • Add to the oligo solution (aim for 10–20 fold molar excess of label).

    • Incubate 1–4 hours at RT.

  • Final Purification: HPLC or PAGE to separate labeled oligo from unlabeled precursor and free dye.

Quality Control (QC) & Troubleshooting

ObservationProbable CauseCorrective Action
Low Coupling Efficiency (<90%) Wet reagents or steric hindrance.Use anhydrous ACN (<30 ppm water). Increase coupling time to 6–10 mins.
No Labeling (On-Column) Piperidine not removed; NHS hydrolyzed.Wash column extensively with ACN after Fmoc removal. Ensure NHS ester is fresh.
Multiple Peaks (HPLC) Diastereomers (if chiral) or incomplete deprotection.[1]The propanediol backbone is achiral (unless substituted).[1] Check for incomplete base deprotection.
Label Loss during Cleavage Label is base-labile (e.g., Fluorescein is stable, TAMRA is stable, but some esters are not).Use "UltraMild" monomers (Pac-dA, iPr-Pac-dG, Ac-dC) and cleave with 0.05 M Potassium Carbonate in MeOH.

References

  • Nelson, P. S., et al. (1992).[1] "Oligonucleotide labeling methods. 3. Direct labeling of oligonucleotides employing a novel, non-nucleosidic, 2-aminobutyl-1,3-propanediol backbone." Nucleic Acids Research, 20(23), 6253–6259. Link

  • Glen Research. (2018). "User Guide to Amino-Modifiers." Glen Research Technical Reports. Link[1]

  • LGC Biosearch Technologies. (2024). "The Flexibility of PNA Synthesis and On-Column Labeling." Application Notes. Link

  • ChemGenes Corp. (2023). "Fmoc-Amino-DMT C-7 CE phosphoramidite Product Manual." ChemGenes Product Catalog. Link

  • Eurofins Genomics. (2025). "Phosphoramidite Chemistry and Modifications." Technical Support Guide. Link

Sources

Application

synthesis of fluorescently labeled DNA with 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol

Application Note: High-Fidelity Synthesis of Fluorescently Labeled DNA using 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol Executive Summary & Mechanism of Action The integration of functional handles into oligonucleotides is...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Fluorescently Labeled DNA using 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol

Executive Summary & Mechanism of Action

The integration of functional handles into oligonucleotides is a critical step in the development of diagnostic probes and therapeutic conjugates.[1] The molecule 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol serves as a versatile, non-nucleosidic linker (often referred to as an Amino-Modifier C7 spacer) that enables the insertion of a primary amine into the phosphodiester backbone.[1]

Unlike base-modified nucleotides, the 1,3-propanediol backbone acts as a "virtual nucleotide."[1] It provides a flexible, acyclic scaffold that minimizes disruption to the DNA double helix stacking interactions while projecting the amine functionality into the solvent interface.[1] The Fmoc (9-fluorenylmethoxycarbonyl) group provides robust protection for the amine during the phosphoramidite coupling cycle but offers a unique "release-on-demand" mechanism during deprotection.[1]

Key Advantages:

  • Internal & Terminal Labeling: Can be inserted at the 5'-end, 3'-end (via modified CPG), or internally.[1]

  • Steric Freedom: The 4-aminobutyl arm reduces steric hindrance, improving conjugation yields with bulky fluorophores (e.g., Cyanine dyes, Rhodamine).[1]

  • Simplified Workflow: The Fmoc group is base-labile, allowing for simultaneous deprotection of the amine and cleavage of the oligonucleotide from the solid support using standard ammonium hydroxide treatment.[1][2]

Workflow Visualization

The following diagram illustrates the critical path from solid-phase synthesis to the final fluorescent conjugate.

G cluster_0 Phase 1: Solid-Phase Synthesis cluster_1 Phase 2: Cleavage & Deprotection cluster_2 Phase 3: Conjugation Start CPG Support Coupling Coupling Cycle (Fmoc-Amino-Modifier) Start->Coupling FullOligo Full-Length Oligo (On-Column, Fmoc-Protected) Coupling->FullOligo Repeat Cycles Ammonia NH4OH Treatment (55°C, Overnight) FullOligo->Ammonia Cleavage FreeAmine Crude DNA-NH2 (In Solution, Fmoc Removed) Ammonia->FreeAmine β-elimination of Fmoc NHSEster Fluorophore-NHS Ester (pH 8.5 Buffer) FreeAmine->NHSEster Post-Synthetic Labeling FinalProd Fluorescent DNA Conjugate NHSEster->FinalProd Amide Bond Formation

Caption: Logical workflow for Fmoc-mediated amino-modification and post-synthetic NHS-ester labeling.

Phase 1: Automated Solid-Phase Synthesis

The 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol must be converted to a phosphoramidite (usually commercially available as "Amino-Modifier C3/C7 Fmoc Phosphoramidite") before use.[1]

Reagent Preparation:

  • Diluent: Anhydrous Acetonitrile (ACN), <30 ppm water.[1]

  • Concentration: 0.1 M (standard) or 0.05 M (if reagent is limited).

  • Activation: 1H-Tetrazole or ETT (5-Ethylthio-1H-tetrazole).[1]

Protocol Parameters:

ParameterSetting/ValueRationale
Coupling Time 6 - 10 minutes The propanediol linker is less reactive than standard nucleosides due to the steric bulk of the Fmoc group.[1] Extended coupling ensures >98% efficiency.[1]
Oxidation Standard Iodine (0.02 M)No special oxidation required. The Fmoc group is stable to iodine.[1]
Capping Standard (Ac2O/NMI)Essential to block unreacted sites.
DMT Status DMT-OFF (5' End)If the modifier is internal, continue synthesis. If 5'-terminal, remove the final DMT (if present on the modifier) to allow purification, or keep DMT-ON if using cartridge purification.[1] Note: Most Fmoc modifiers do not have a DMT group; the Fmoc itself is the protection.[1]

Critical Technical Note: If the modifier is placed at the 5'-terminus , the final step of the synthesizer program is usually "DMT Removal."[1] However, this modifier is Fmoc-protected, not DMT-protected. Ensure the synthesizer does not attempt an acid deprotection step on the final Fmoc modifier, as acid does not remove Fmoc, but it is unnecessary exposure.[1]

Phase 2: Deprotection and Fmoc Removal

This is the distinct advantage of the Fmoc strategy.[1] Unlike MMT (Monomethoxytrityl) analogs which require a separate acid wash, Fmoc is removed via β-elimination under basic conditions—the exact conditions used to cleave the DNA from the solid support.[1]

Protocol:

  • Reagent: Concentrated Ammonium Hydroxide (28-30% NH₄OH).[1]

  • Incubation: 55°C for 12–16 hours (or according to nucleobase requirements).

    • Fast Deprotection: If using AMA (1:1 Ammonium Hydroxide/Methylamine), incubate at 65°C for 10 minutes.[1]

  • Mechanism: The base removes the exocyclic amine protection (Bz, iBu, Ac) on the DNA bases and simultaneously cleaves the Fmoc carbamate, releasing the free primary amine on the linker.[1]

  • Desalting: Lyophilize the solution or use a Sephadex G-25 column to remove ammonia.[1] Ammonia must be completely removed as it will compete with the amine-DNA for the NHS ester in the next step.[1]

Phase 3: Post-Synthetic Conjugation (Labeling)[3]

The free amine on the DNA is now reactive toward N-hydroxysuccinimide (NHS) esters.[1]

Reaction Chemistry:



Detailed Protocol:

  • Buffer Preparation: Prepare 0.1 M Sodium Tetraborate (Borate) buffer or 0.5 M Sodium Bicarbonate, adjusted to pH 8.5 .[1]

    • Why pH 8.5? At lower pH, the amine is protonated (

      
      ) and unreactive.[1][3] At higher pH (>9.0), the NHS ester hydrolyzes (degrades) too rapidly in water.[1]
      
  • DNA Resuspension: Dissolve the amino-modified DNA (approx. 20–50 nmols) in 50 µL of the buffer.

  • Dye Preparation: Dissolve the NHS-ester fluorophore in anhydrous DMSO or DMF at a concentration of 10 mg/mL.

  • Mixing: Add a 10-fold molar excess of the dye solution to the DNA solution.

    • Example: For 50 nmol DNA, use 500 nmol dye.[1]

    • Solvent Ratio: Ensure the final organic solvent (DMSO/DMF) content is <20% to avoid DNA precipitation.[1]

  • Incubation: Incubate at Room Temperature for 2–4 hours (or overnight at 4°C) in the dark. Agitate gently.

  • Quenching: (Optional) Add 0.1 M Tris-HCl (pH 7.0) to quench unreacted NHS esters.

Purification and Quality Control

Unconjugated dye must be removed to prevent high background fluorescence.[1]

Purification Options:

  • Ethanol Precipitation: Effective for removing the bulk of the free dye.[1] (Add 0.1 volume 3M NaOAc + 2.5 volumes cold 100% EtOH).

  • HPLC (Recommended): Reverse-Phase (RP-HPLC) using a C18 column.

    • Mobile Phase A: 0.1 M TEAA (Triethylammonium acetate), pH 7.0.[1]

    • Mobile Phase B: Acetonitrile.[1][4][5]

    • Retention: The hydrophobic fluorophore will significantly shift the retention time of the labeled DNA compared to the unlabeled amino-DNA.[1]

QC Metrics:

  • UV-Vis Spectroscopy: Measure absorbance at 260 nm (DNA) and the dye's

    
    .[1]
    
  • Labeling Efficiency Calculation:

    
    
    (Correction factors for dye absorbance at 260 nm must be applied).
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Labeling Efficiency (<20%) Residual AmmoniaEnsure lyophilization is complete before labeling. Ammonia reacts with NHS esters.[1]
Low Labeling Efficiency (<20%) pH MismatchVerify labeling buffer is pH 8.3–8.5. If pH < 8.0, amine is protonated.[1][3]
Precipitation during Labeling High Organic SolventKeep DMSO/DMF concentration <20% in the final reaction mix.[1]
No Amine Detected Fmoc not removedRare in standard ammonia deprotection.[1] Ensure deprotection was at least 4 hours at 55°C.

References

  • Glen Research. (n.d.).[1] User Guide to Amino-Modifiers. Retrieved from [Link]

  • Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd ed.).[1] Academic Press.[1] (Standard reference for NHS chemistry).

  • Nelson, P. S., et al. (1992).[1] Bifunctional oligonucleotide probes synthesized using a novel CPG support are able to detect single base pair mutations. Nucleic Acids Research, 20(23), 6253–6259.[1][6] (Foundational work on propanediol-based linkers).

Sources

Method

Application Note: High-Efficiency Coupling of 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol Derivatives

This Application Note provides a comprehensive technical guide for the utilization of 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol (CAS: 147190-31-6), a critical acyclic linker used to introduce aliphatic amine functionalitie...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the utilization of 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol (CAS: 147190-31-6), a critical acyclic linker used to introduce aliphatic amine functionalities into oligonucleotide backbones or combinatorial libraries.

Executive Summary

2-(N-Fmoc-4-aminobutyl)-1,3-propanediol serves as a versatile "Amino-Modifier C4" backbone. Unlike nucleosidic modifiers, this acyclic propanediol scaffold allows for the insertion of a primary amine without disrupting the helical structure of DNA/RNA significantly, or it can function as a vertex in combinatorial synthesis.

The "coupling efficiency" of this molecule generally refers to its performance when activated as a phosphoramidite in Solid-Phase Oligonucleotide Synthesis (SPOS) or when loaded onto a solid support (CPG/Polystyrene). When properly activated, coupling efficiencies of >98% are achievable, provided specific steric and solubility constraints are managed.

Chemical Identity & Properties

PropertySpecification
Chemical Name 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol
Common Name Fmoc-Amino-Modifier C4 Diol
CAS Number 147190-31-6
Molecular Weight 369.45 g/mol
Functionality Primary Diol (for backbone integration), Fmoc-Amine (protected handle)
Solubility Soluble in DMF, DMSO, Acetonitrile (moderate), DCM
Mechanistic Role

The molecule possesses a pseudo-symmetry (1,3-propanediol). In oligonucleotide synthesis:

  • One Hydroxyl is protected with DMT (Dimethoxytrityl).

  • The Second Hydroxyl is activated as a phosphoramidite (CEP).

  • The Fmoc-Amine remains orthogonal, allowing for on-column labeling or post-synthetic conjugation.

Workflow 1: Phosphoramidite Coupling Protocol

For researchers introducing the modifier internally or at the 5'-end of an oligonucleotide.

A. Preparation of the Reagent

The raw diol must be converted to the phosphoramidite form for SPOS. If purchasing the commercial phosphoramidite, skip to Step B.

Critical Pre-requisite: Ensure the phosphoramidite is dissolved in anhydrous Acetonitrile (MeCN) to a concentration of 0.1 M .

  • Note: If solubility is an issue (common with Fmoc linkers), add 10-15% Dichloromethane (DCM) to the diluent.

B. Automated Coupling Cycle

Standard nucleoside coupling protocols (2-3 mins) are often insufficient for non-nucleosidic linkers due to the flexibility of the aliphatic chain and potential steric folding.

Optimized Protocol Parameters:

StepReagentTime/VolumeMechanism
1.[1] Detritylation 3% TCA in DCM60 secExposes 5'-OH of the growing chain.
2. Activation 0.1M Phosphoramidite + 0.25M ETT (5-Ethylthio-1H-tetrazole)6.0 min Tetrazole activates the P(III) species for nucleophilic attack.
3. Capping Ac2O / N-Methylimidazole30 secBlocks unreacted 5'-OH (Truncated sequences).
4. Oxidation 0.02 M Iodine in THF/Pyridine/H2O45 secConverts P(III) triester to stable P(V) phosphate.

Expert Insight: Extending the coupling time from the standard 2 minutes to 6 minutes typically increases coupling efficiency from ~92% to >98% . The flexible butyl arm can cause transient intramolecular shielding of the activated phosphorus, requiring more time for the correct conformation to present itself to the solid support.

C. Coupling Efficiency Monitoring

The most reliable method to verify coupling of this specific linker is the Trityl Monitor Method .

  • Collect the orange trityl effluent from the next deblocking step.

  • Measure Absorbance at 498 nm.

  • Compare to the previous cycle's trityl value.

    • Target: >96% step-wise yield.

    • Troubleshooting: If yield is <90%, ensure the phosphoramidite solution is dry (<30 ppm water).

Workflow 2: On-Column Labeling (Fmoc Strategy)

One of the primary reasons to use this specific Fmoc-protected linker is to attach sensitive dyes (e.g., NHS-Esters) before cleaving the DNA from the support.

Diagram: On-Column Labeling Logic

OnColumnLabeling cluster_0 Critical Control Point Start Oligonucleotide on CPG (Fmoc-Protected Amine) Step1 1. Remove Cyanoethyl Groups (10% Diethylamine in MeCN) Start->Step1 Wash Step2 2. Remove Fmoc Group (20% Piperidine in DMF) Step1->Step2 Expose Primary Amine Step3 3. Conjugation (NHS-Ester Dye + DIPEA) Step2->Step3 React (2-4 hrs) Step4 4. Cleavage & Deprotection (AMA or NH4OH) Step3->Step4 Final Workup

Caption: Workflow for utilizing the Fmoc group for site-specific labeling while the oligonucleotide remains attached to the solid support.

Protocol for Fmoc Removal & Conjugation:
  • Cyanoethyl Removal: Flush column with 10% Diethylamine (DEA) in MeCN for 3 mins.

    • Why? Standard piperidine treatment can prematurely cleave cyanoethyl groups, leading to acrylonitrile formation which may alkylate the newly freed amine. DEA removes them safely first.

  • Fmoc Removal: Flush with 20% Piperidine in DMF for 5-10 mins. Rinse heavily with MeCN.

  • Conjugation: React the support-bound amine with the NHS-ester of choice (5-10 equivalents) in 0.1M NaHCO3/DMF buffer for 2-4 hours.

QC & Analysis (Validation)

To validate the coupling efficiency and integrity of the final product, High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (ESI-MS) are required.

A. HPLC Profile
  • Column: C18 Reverse Phase (e.g., Phenomenex Clarity Oligo-RP).

  • Buffer A: 0.1 M TEAA (pH 7.0).

  • Buffer B: Acetonitrile.[2]

  • Gradient: 5% to 40% B over 30 mins.

  • Observation: The "Amino-Modifier C4" oligo will elute slightly later than the unmodified control due to the hydrophobic butyl chain. If the Fmoc is still present (failed deprotection), the retention time will shift significantly later (highly hydrophobic).

B. Mass Spectrometry

Calculate the expected mass shift.

  • Added Mass (Free Amine form): +129.1 Da (approximate mass of the aminobutyl-propanediol backbone inserted as a phosphodiester).

  • Exact Calculation: Molecular Weight of the modifier residue minus the water lost during coupling.

  • Verification: ESI-MS should show a single peak matching the calculated parent mass. A peak at [M + 222] indicates retained Fmoc.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Coupling Yield (<90%) Steric hindrance or water contamination.1. Increase coupling time to 10 mins.2. Add 10% DCM to the phosphoramidite diluent.3. Use fresh molecular sieves (3Å) in the reagent bottle.
Incomplete Fmoc Removal Aggregation of the oligo on the support.Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DMF as a stronger deprotection agent, or perform multiple piperidine washes.
Side Reactions (Alkylation) Acrylonitrile back-reaction during deprotection.Ensure the DEA wash step (Step 1 in Diagram) is performed before adding piperidine.

References

  • Glen Research. (n.d.).[3] Amino-Modifier Phosphoramidites and Supports. Retrieved from [Link]

  • Lomzov, A. A., et al. (2015). Coupling Activators for the Oligonucleotide Synthesis via Phosphoramidite Approach. ResearchGate. Retrieved from [Link]

Sources

Application

2-(N-Fmoc-4-aminobutyl)-1,3-propanediol as a C7 amino linker

Application Note: 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol as a Versatile C7 Amino Linker for Oligonucleotide Functionalization Executive Summary The molecule 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol serves as the structur...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol as a Versatile C7 Amino Linker for Oligonucleotide Functionalization

Executive Summary

The molecule 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol serves as the structural precursor to the industry-standard Amino-Modifier C7 . Unlike rigid or short-chain linkers, this aliphatic C7 spacer provides optimal steric freedom for conjugating bulky ligands (fluorophores, cholesterol, peptides) to oligonucleotides.

This guide focuses on the application of this linker in automated DNA/RNA synthesis. While the diol is the raw material, it is primarily utilized in two derivatized forms:

  • Phosphoramidite: For internal or 5'-insertion.[1][]

  • CPG Support: For 3'-modification.

Key Advantage: The Fmoc (Fluorenylmethyloxycarbonyl) protecting group offers a distinct tactical advantage over TFA (Trifluoroacetyl) or MMTr (Monomethoxytrityl) protection. Fmoc is base-labile but stable to acid. This allows for selective on-column deprotection , enabling researchers to conjugate sensitive NHS-esters to the oligonucleotide while it is still attached to the solid support, avoiding the solubility issues common in solution-phase labeling.

Chemical Architecture & Logic

The "C7" designation is not arbitrary; it represents the precise atomic distance from the phosphodiester backbone to the primary amine, ensuring accessibility.

  • Backbone: 1,3-Propanediol (Mimics the sugar-phosphate spacing, minimizing perturbation of the DNA helix).

  • Spacer: 4-Aminobutyl chain attached at the C2 position.

  • Path Length: O-CH₂-CH-CH₂-CH₂-CH₂-CH₂-NH₂ (7 atoms from backbone oxygen to nitrogen).

Diagram 1: Structural Logic & Workflow Options

This diagram illustrates the dual-pathway workflow enabled by the Fmoc protection strategy.

G cluster_0 Precursor cluster_1 Active Reagents cluster_2 Synthesis Workflow cluster_3 Route A: Standard cluster_4 Route B: Advanced (On-Column) Diol 2-(N-Fmoc-4-aminobutyl) -1,3-propanediol Amidite Amino-Modifier C7 Phosphoramidite Diol->Amidite DMT/Phosphitylation CPG 3'-Amino-Modifier C7 CPG Diol->CPG Succinyl/Loading Coupling Solid Phase Coupling (Auto-Synthesizer) Amidite->Coupling CPG->Coupling Branch Decision Point Coupling->Branch Cleavage Ammonia Deprotection (Fmoc Removed) Branch->Cleavage Standard Piperidine Piperidine Wash (Selective Fmoc Removal) Branch->Piperidine Labile Ligand? SolLabel Solution Phase Labeling Cleavage->SolLabel ColLabel On-Column Conjugation Piperidine->ColLabel NHS Ester FinalCleave Final Cleavage (Ligand Attached) ColLabel->FinalCleave

Caption: Workflow logic for C7 Amino Modifier. Route B (Red) utilizes the unique Fmoc properties for on-column labeling, preventing side-reactions common in solution phase.

Protocol A: Automated Solid-Phase Synthesis

Reagent Preparation:

  • Diluent: Acetonitrile (Anhydrous, <30 ppm water).

  • Concentration: 0.1 M (Standard) or 0.06 M (if instrument pressure limits apply).

  • Activation: Tetrazole or ETT (5-Ethylthio-1H-tetrazole).

Synthesis Cycle Parameters: The bulky nature of the Fmoc-protected amine and the acyclic linker requires modified coupling times compared to standard nucleosides (A/C/G/T).

StepParameterStandard ValueC7 Modifier Value Rationale
Coupling Time60 - 120 sec300 - 600 sec Steric hindrance of the Fmoc group requires extended diffusion time into the CPG pores.
Oxidation Reagent0.02 M IodineStandard The aliphatic linker is stable to standard iodine oxidation.
Capping ReagentAc2O / N-Me-ImStandard Essential to cap unreacted hydroxyls to prevent deletion sequences.
DMT Removal ReagentTCA / DCAStandard The Fmoc group is stable to acid; it will remain intact during DMT removal.

Critical Checkpoint: If inserting the modifier internally, ensure the "Capping" step is efficient. Failure to cap unreacted modifier will lead to "n-1" deletion mutants that are difficult to purify.

Protocol B: Conjugation Strategies

This section details the two distinct routes visualized in Diagram 1.

Route 1: Standard Solution-Phase Conjugation (Post-Cleavage)

Best for: Stable dyes (FAM, Cy3, Cy5) and Biotin.

  • Cleavage/Deprotection:

    • Incubate CPG in Ammonium Hydroxide (28-30%) at 55°C for 17 hours (or according to nucleobase requirements).

    • Note: This step simultaneously cleaves the oligo from the support, removes base protecting groups, and removes the Fmoc group , yielding the primary amine.

  • Purification (Mandatory):

    • The ammonia must be removed via lyophilization or gel filtration (Sephadex G-25).

    • Reasoning: Residual ammonia is a better nucleophile than the aliphatic amine and will quench NHS esters immediately.

  • Labeling Reaction:

    • Dissolve oligo in 0.1 M NaHCO₃ / Na₂CO₃ buffer (pH 8.5) .

    • Dissolve NHS-ester ligand in anhydrous DMSO or DMF .

    • Mix such that organic solvent is <20% of total volume.

    • Incubate for 2–4 hours at Room Temperature.

Route 2: On-Column Conjugation (The Fmoc Advantage)

Best for: Hydrophobic ligands (Cholesterol, Tocopherol) or Rhodamine dyes (which are unstable in ammonia).

  • Synthesis Completion: Complete the synthesis cycle but leave the oligo on the column (do not treat with ammonia).

  • Selective Fmoc Removal:

    • Flush column with 20% Piperidine in DMF for 15 minutes.

    • Mechanism: Piperidine removes the Fmoc group via beta-elimination but does not cleave the succinyl linker holding the oligo to the glass bead.

  • Wash: Flush extensively with Acetonitrile to remove piperidine and dibenzofulvene byproducts.

  • On-Column Labeling:

    • Syringe a solution of the NHS-ester (in DMF/Acetonitrile) into the column.

    • Incubate for 30–60 minutes.

    • Advantage:[1] Excess reagents can be washed away easily before the final cleavage.

  • Final Cleavage:

    • Treat with Ammonium Hydroxide (or required deprotection mix) to release the labeled oligo.

Quality Control & Troubleshooting

Validation Method: ESI-MS or MALDI-TOF Upon successful coupling and deprotection, the mass of the oligonucleotide should increase by the mass of the linker residue.

  • Mass Calculation:

    • Formula added: –O–PO₂–O–CH₂–CH(CH₂CH₂CH₂CH₂NH₂)–CH₂–

    • Net Mass Shift: +137.1 Da (approximate, varies slightly by ionization state).

    • Note: If Fmoc is still present (incomplete deprotection), the mass shift will be significantly higher (+359.4 Da).

Troubleshooting Table:

ObservationProbable CauseCorrective Action
Low Coupling Efficiency Insufficient coupling time or wet reagents.Increase coupling time to 10 mins. Ensure acetonitrile is <30ppm water.
No Conjugation (Route 1) Residual Ammonia.Perform two rounds of lyophilization or use a desalting column before adding NHS ester.
Precipitation during Labeling Ligand insolubility in aqueous buffer.Switch to Route 2 (On-Column) to perform the reaction in organic solvent (DMF).
Unexpected Mass (+222 Da) Fmoc not removed.Re-treat with Ammonium Hydroxide or Piperidine.

References

  • Glen Research. (n.d.). User Guide to Amino-Modifiers. Retrieved January 31, 2026, from [Link]

  • Nelson, P. S., et al. (1989). Bifunctional oligonucleotide probes synthesized using a novel CPG support are able to detect single base pair mutations. Nucleic Acids Research, 17(18), 7187-7194. [Link]

Sources

Method

Application Notes and Protocols: A Comparative Guide to Manual and Automated Synthesis of Peptides Incorporating 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Abstract The incorporation of non-standard amino acids and functionalized linkers into peptides is a cornerstone o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

The incorporation of non-standard amino acids and functionalized linkers into peptides is a cornerstone of modern drug discovery and development. These modifications can enhance therapeutic properties such as stability, cell permeability, and target affinity. This guide provides a detailed comparative analysis of manual and automated solid-phase peptide synthesis (SPPS) for the incorporation of the C7-type linker, 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol. We will delve into the underlying principles of Fmoc-based SPPS, present detailed protocols for both manual and automated workflows, and offer expert insights into the causality behind key experimental choices. This document is intended to be a comprehensive resource for researchers aiming to leverage this versatile building block in their synthetic endeavors.

Introduction: The Role of Functionalized Linkers in Peptide Science

The therapeutic potential of peptides is often enhanced through the introduction of non-proteinogenic building blocks.[1] These modifications can impart novel structural and functional characteristics, leading to improved pharmacokinetic and pharmacodynamic profiles.[2] 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol is a prime example of such a building block, serving as a C7-type linker primarily utilized in oligonucleotide synthesis.[3] Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected primary amine for compatibility with standard peptide synthesis protocols and a 1,3-propanediol moiety, offers a versatile scaffold for further chemical modifications.

The choice between manual and automated synthesis for incorporating such specialized reagents is a critical decision in the workflow design. Manual synthesis offers flexibility and is often preferred for precious or complex building blocks, while automated synthesis provides high throughput, reproducibility, and reduced hands-on time.[3][4] This guide will provide a comprehensive framework for making an informed decision and successfully executing the synthesis regardless of the chosen method.

The Building Block: 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol

This linker molecule possesses several key features that dictate its handling and application in solid-phase synthesis:

  • Fmoc-Protected Amine: The presence of the base-labile Fmoc group on the primary amine makes this building block fully compatible with the widely used Fmoc/tBu solid-phase peptide synthesis strategy.[5][6]

  • 1,3-Propanediol Moiety: The two hydroxyl groups are key functional handles. They can be used for subsequent conjugations, for example, to lipids, carbohydrates, or other peptides, or they can be derivatized to influence the solubility and conformational properties of the final product.

  • C7 Alkyl Chain: The seven-carbon backbone provides a flexible spacer, which can be advantageous in applications where precise positioning of a conjugated moiety is required.

Properties of 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol:

PropertyValueReference
CAS Number147190-31-6[3]
Molecular FormulaC26H34N2O4[3]
Molecular Weight438.56 g/mol [3]
Melting Point88-90°C[3]
AppearanceWhite to Pale Beige Solid[3]
SolubilityChloroform (Slightly), DMSO (Slightly), Ethyl Acetate (Slightly)[3]

Manual vs. Automated Synthesis: A Comparative Analysis

The decision to employ manual or automated synthesis depends on several factors, including the scale of the synthesis, the number of peptides to be synthesized, and the complexity of the sequence.

FeatureManual SynthesisAutomated Synthesis
Flexibility High: Allows for easy modification of protocols and real-time adjustments. Ideal for troubleshooting and optimizing the incorporation of novel building blocks.Moderate to Low: Protocols are pre-programmed, offering less flexibility for on-the-fly changes.
Throughput Low: Time-consuming and labor-intensive, suitable for a small number of peptides.[3]High: Capable of synthesizing multiple peptides in parallel with minimal user intervention.[4]
Reproducibility Operator-dependent: Can vary between users and even between batches by the same user.High: Automated liquid handling and reaction timing ensure high consistency between runs.[3]
Reagent Consumption Can be more economical for single, precious reagents as smaller excesses can be used.[4]Often requires larger volumes of solvents and reagents due to system priming and wash cycles.
Hands-on Time High: Requires constant attention from the researcher.[5]Low: "Walk-away" capability after initial setup.[5]
Error Potential Higher risk of human error in reagent addition and timing.[3]Lower risk of procedural errors due to automation.[3]
Initial Cost Low: Requires basic laboratory glassware and shakers.High: Significant initial investment for the synthesizer.[3]

Experimental Protocols

The following protocols are based on standard Fmoc/tBu solid-phase peptide synthesis principles.[6][7] The key steps in each cycle are Fmoc deprotection and amino acid coupling.

Diagram of the Fmoc-SPPS Cycle```dot

Fmoc_SPPS_Cycle Resin Resin-Peptide-NH-Fmoc Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Free_Amine Resin-Peptide-NH2 Washing1->Free_Amine Coupling Coupling (Fmoc-AA-OH, Activator, Base) Free_Amine->Coupling Washing2 DMF Wash Coupling->Washing2 Elongated_Peptide Resin-Peptide-(AA)n-NH-Fmoc Washing2->Elongated_Peptide Repeat Cycle

Caption: A workflow for choosing between manual and automated synthesis.

Quality Control and Self-Validation

A robust synthesis protocol is a self-validating system. Incorporating in-process controls is crucial for ensuring the success of the synthesis, especially when using non-standard building blocks.

  • Kaiser Test: This colorimetric test is invaluable for manual synthesis to confirm the presence or absence of free primary amines on the resin. A positive result after a coupling step indicates an incomplete reaction, necessitating a recoupling.

  • Test Cleavage: For long or complex syntheses, it is advisable to cleave a small amount of resin-bound peptide midway through the synthesis to verify the correct mass by mass spectrometry. This can prevent wasting valuable reagents if an issue occurred early in the synthesis.

  • Final Product Analysis: Comprehensive analysis of the final product is non-negotiable. [8][9] * RP-HPLC: To determine the purity of the crude and purified peptide. [9] * Mass Spectrometry: To confirm the molecular weight of the desired product. [9][10]

Conclusion and Expert Recommendations

The successful incorporation of 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol into a peptide sequence is readily achievable through both manual and automated Fmoc-SPPS.

  • For initial exploratory work and optimization of coupling conditions for this specific linker, manual synthesis is highly recommended. Its flexibility allows for real-time adjustments and troubleshooting.

  • For routine synthesis of multiple peptides containing this linker or for larger-scale production, automated synthesis is the superior choice. It offers unparalleled reproducibility and significantly reduces the potential for human error.

Regardless of the method chosen, careful planning, the use of appropriate coupling reagents and reaction times, and diligent in-process and final quality control are paramount to achieving a high-quality final product. The protocols and insights provided in this guide serve as a robust starting point for researchers to confidently incorporate this versatile linker into their peptide-based constructs.

References

  • National Institutes of Health (NIH). (n.d.). Automated Peptide Synthesizers and Glycoprotein Synthesis. Retrieved from [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Google Patents. (n.d.). WO2014136047A2 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.
  • ResearchGate. (2015, August). Synthesis and characterization of 3-amino-1, 2-propanediol. Retrieved from [Link]

  • Fields, G. B. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(5), 336-348. Retrieved from [Link]

  • Polypeptide Group. (2004, July/August). Quality control in peptide manufacturing: specifications for GMP peptides. Chimica Oggi/Chemistry Today, 22(4).
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Aminobutyl)-1,3-propanediol. Retrieved from [Link]

  • National Institutes of Health (NIH). (2018). Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications. Retrieved from [Link]

  • SB-PEPTIDE. (n.d.). Quality controls. Retrieved from [Link]

  • Quast, R. B., et al. (2015). Cotranslational incorporation of non-standard amino acids using cell-free protein synthesis. FEBS Letters, 589(15), 1703-1712.
  • NovAliX. (2021, October 6). Quality control: the central pillar supporting peptide manufacturing. Retrieved from [Link]

  • MDPI. (2023, April 21). Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. Retrieved from [Link]

  • ACS Publications. (2024, January 24). Scalable Hydrophobic Tag-Assisted Convergent Synthesis of Cetrorelix Acetate. Retrieved from [Link]

  • National Institutes of Health (NIH). (2015). Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

  • ResearchGate. (n.d.). Peptide building blocks and modifications. Different building blocks... [Image]. Retrieved from [Link]

  • GenScript. (n.d.). Peptide Modifications. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Purification of Oligonucleotides Modified with 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol

Introduction The burgeoning field of oligonucleotide therapeutics and advanced molecular diagnostics relies heavily on the use of chemically modified oligonucleotides to enhance their stability, cellular uptake, and targ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The burgeoning field of oligonucleotide therapeutics and advanced molecular diagnostics relies heavily on the use of chemically modified oligonucleotides to enhance their stability, cellular uptake, and target affinity.[1] Among the diverse array of available modifications, the incorporation of amino-linker moieties is of paramount importance for the subsequent conjugation of functional molecules such as fluorophores, biotin, or therapeutic agents.[2] The 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol linker provides a versatile backbone for introducing such functionalities at any desired position within the oligonucleotide sequence.[3]

However, the successful synthesis of these modified oligonucleotides is only the first step. Rigorous purification is a critical downstream process to isolate the full-length, correctly modified product from a heterogeneous mixture of synthetic impurities.[4] These impurities often include truncated sequences (failure sequences), incompletely deprotected oligonucleotides, and byproducts from the chemical modification reactions.[5] Failure to remove these contaminants can significantly compromise the performance and reliability of the final product in sensitive applications.

This comprehensive guide provides a detailed technical overview and field-tested protocols for the purification of oligonucleotides modified with 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol. We will delve into the underlying principles of the most effective purification strategies, with a focus on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ion-Exchange Chromatography (IEX), and provide step-by-step experimental workflows to empower researchers, scientists, and drug development professionals to achieve high-purity modified oligonucleotides.

Understanding the Chemistry: The Role of Protecting Groups

The purification strategy for these modified oligonucleotides is intrinsically linked to the chemical properties of the protecting groups employed during synthesis. Two key players in this context are the dimethoxytrityl (DMT) group and the fluorenylmethyloxycarbonyl (Fmoc) group.

  • DMT Group: The 5'-hydroxyl group of the growing oligonucleotide chain is protected by the acid-labile DMT group. This bulky, hydrophobic group is instrumental in "trityl-on" purification strategies, where its presence dramatically increases the retention of the full-length product on a reversed-phase column, allowing for excellent separation from non-DMT-bearing failure sequences.[5]

  • Fmoc Group: The primary amine of the 2-(4-aminobutyl)-1,3-propanediol linker is protected by the base-labile Fmoc group.[6] This protecting group is stable under the conditions of oligonucleotide synthesis but can be selectively removed to expose the amine for subsequent conjugation.[7] The presence of the hydrophobic Fmoc group can also be leveraged for purification by RP-HPLC.

The interplay between these protecting groups dictates the choice and sequence of purification and deprotection steps.

Purification Strategies: A Comparative Overview

The two predominant HPLC-based methods for purifying modified oligonucleotides are Reversed-Phase (RP-HPLC) and Anion-Exchange (AEX-HPLC).[4] The choice between these methods depends on the specific characteristics of the oligonucleotide, the nature of the modification, and the desired final purity.

Purification MethodPrinciple of SeparationIdeal ForPurity Achievable
Reversed-Phase HPLC (RP-HPLC) HydrophobicityModified oligonucleotides with hydrophobic groups (e.g., dyes, linkers), "Trityl-on" purification>95%[2]
Anion-Exchange HPLC (AEX-HPLC) Charge (phosphate backbone)Unmodified oligonucleotides, phosphorothioates, and other backbone modifications>95%[2]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity.[5] The stationary phase is nonpolar (e.g., C8 or C18 alkyl chains), and the mobile phase is polar. More hydrophobic molecules interact more strongly with the stationary phase and thus have longer retention times. This technique is particularly well-suited for purifying oligonucleotides modified with the 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol linker due to the hydrophobicity imparted by the Fmoc group and the option of a "trityl-on" strategy.[8]

Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net charge.[9] For oligonucleotides, the negatively charged phosphate backbone interacts with a positively charged stationary phase.[10] Elution is achieved by increasing the salt concentration of the mobile phase, which disrupts the electrostatic interactions. IEX is highly effective at separating oligonucleotides based on their length (i.e., the number of phosphate groups).[11]

Experimental Workflows and Protocols

The following section provides detailed protocols for the purification of oligonucleotides modified with 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol.

Overall Purification Workflow

Caption: General workflow for modified oligonucleotide purification.

Protocol 1: "Trityl-On" Reversed-Phase HPLC Purification

This is often the preferred method as the hydrophobic DMT group provides a significant retention handle for separating the full-length product from shorter failure sequences.[5]

Step 1: Cleavage and Base Deprotection

  • After synthesis, treat the CPG support with concentrated ammonium hydroxide at room temperature for approximately 2 hours to cleave the oligonucleotide from the support.[12]

  • Transfer the ammonium hydroxide solution containing the oligonucleotide to a sealed vial.

  • Heat the vial at 55°C for 8-12 hours to complete the deprotection of the nucleobases.

  • Cool the solution to room temperature and evaporate the ammonia under vacuum.

  • Resuspend the crude oligonucleotide pellet in sterile, nuclease-free water.

Step 2: RP-HPLC Purification

  • Instrumentation: A standard HPLC system with a UV detector is required.

  • Column: A C8 or C18 reversed-phase column is suitable.

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile

  • Detection: 260 nm

ParameterSetting
Flow Rate 1.0 mL/min (analytical) or 4.0 mL/min (semi-preparative)[13]
Column Temperature 50-60°C (to minimize secondary structures)
Gradient 5-30% B over 30 minutes (adjust as needed based on oligo length and sequence)

Procedure:

  • Equilibrate the column with 5% Mobile Phase B.

  • Inject the resuspended crude oligonucleotide.

  • Run the gradient elution. The DMT-on product will be the most retained peak.

  • Collect fractions corresponding to the major peak.

Step 3: Detritylation (DMT Removal)

  • Pool the fractions containing the purified DMT-on oligonucleotide.

  • Add an equal volume of 80% aqueous acetic acid and let the solution stand at room temperature for 30-60 minutes. The solution will turn orange upon successful removal of the DMT group.

  • Neutralize the solution with a suitable base (e.g., triethylamine).

Step 4: Desalting

  • Desalt the detritylated oligonucleotide using a desalting column (e.g., Sephadex G-25) or a reversed-phase cartridge to remove the acetic acid and salts.[14]

Protocol 2: Fmoc Group Removal

The Fmoc group is base-labile and can be removed either on the solid support or in solution.[7]

On-Support Fmoc Removal:

  • After oligonucleotide synthesis, treat the CPG support with a solution of 20% piperidine in dimethylformamide (DMF) for 5-10 minutes at room temperature.[15]

  • Wash the support thoroughly with DMF and then acetonitrile.

  • Proceed with cleavage and deprotection as described in Protocol 1, Step 1.

In-Solution Fmoc Removal:

  • After purification of the Fmoc-containing oligonucleotide, dissolve the lyophilized product in a suitable buffer.

  • Add a solution of 20-30% aqueous piperidine and incubate at room temperature.[16] Monitor the reaction by HPLC.

  • Once the deprotection is complete, purify the oligonucleotide by RP-HPLC or desalting to remove piperidine and the fluorenyl byproduct.

Protocol 3: Ion-Exchange HPLC Purification

IEX is an excellent orthogonal technique to RP-HPLC and is particularly useful for separating oligonucleotides with similar hydrophobicities but different lengths.[11]

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A strong anion-exchange (SAX) column.

  • Mobile Phase A: 20 mM Sodium Phosphate, pH 8.5

  • Mobile Phase B: 20 mM Sodium Phosphate, 1 M NaCl, pH 8.5

  • Detection: 260 nm

ParameterSetting
Flow Rate 1.0 mL/min
Column Temperature Ambient or slightly elevated
Gradient 0-100% B over 40 minutes

Procedure:

  • Equilibrate the column with Mobile Phase A.

  • Inject the crude or partially purified oligonucleotide.

  • Run the salt gradient. The full-length product will typically be the last major peak to elute.

  • Collect fractions and desalt as described previously.

Quality Control and Analysis

After purification, it is crucial to verify the purity and identity of the final product.

  • Analytical HPLC: Use a narrower bore column and a faster gradient to assess the purity of the collected fractions. Purity is typically determined by integrating the peak area of the product peak relative to the total peak area.

  • Mass Spectrometry: Techniques such as MALDI-TOF or ESI-MS are essential for confirming the molecular weight of the purified oligonucleotide, thereby verifying its identity and the successful incorporation of the modification.[1][17]

G cluster_0 Purification Method Selection Crude Oligo Crude Oligo DMT-on DMT-on Crude Oligo->DMT-on DMT-off DMT-off Crude Oligo->DMT-off Fmoc-on Fmoc-on Crude Oligo->Fmoc-on Fmoc-off Fmoc-off Crude Oligo->Fmoc-off RP-HPLC RP-HPLC DMT-on->RP-HPLC Hydrophobic Separation IEX-HPLC IEX-HPLC DMT-off->IEX-HPLC Charge Separation Fmoc-on->RP-HPLC Hydrophobic Separation Fmoc-off->IEX-HPLC Charge Separation

Caption: Logic for choosing a purification method.

Troubleshooting

ProblemPossible CauseSolution
Broad Peaks in RP-HPLC Oligonucleotide secondary structureIncrease column temperature to 60-70°C.
Poor Resolution in RP-HPLC Inappropriate gradientOptimize the gradient slope and duration.
Incomplete Detritylation Insufficient acid or reaction timeIncrease incubation time with 80% acetic acid; ensure thorough mixing.
Low Recovery from IEX Oligonucleotide precipitating on the columnEnsure the mobile phase pH is appropriate to keep the oligonucleotide soluble.

Conclusion

The purification of oligonucleotides modified with 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol is a critical step in ensuring their suitability for downstream applications in research, diagnostics, and therapeutics. A thorough understanding of the chemistry of the protecting groups and the principles of different chromatographic techniques is essential for developing a robust and efficient purification strategy. By carefully selecting the appropriate purification method, optimizing the experimental parameters, and performing rigorous quality control, researchers can consistently obtain high-purity modified oligonucleotides that meet the demanding requirements of modern molecular biology and drug development.

References

  • Mass Spectrometry Research Facility. RP-HPLC Purification of Oligonucleotides.
  • Unknown. Oligonucleotide Purification Guidelines.
  • GenScript. Terminology of Antibody Drug for Fmoc Deprotection.
  • Thermo Fisher Scientific. Oligonucleotide Purification Methods for Your Research.
  • ResearchGate. HPLC Purification of Long Synthetic Oligonucleotides.
  • YMC America, Inc. Analysis and Purification of Oligonucleotides by Anion Exchange and Ion-Pairing Reversed Phase Chromatography.
  • Bio-Synthesis Inc. Method of Oligonucleotide Purification. (2013-11-25).
  • Phenomenex. Oligonucleotide Purification.
  • ATDBio. Nucleic Acids Book - Chapter 7: Purification and characterisation of oligonucleotides.
  • Shimadzu. Oligonucleotides analysis by Ion Exchange Chromatography and Effects of pH Changes in the Mobile Phase on Separation.
  • NIH. Oligonucleotide labeling methods. 3. Direct labeling of oligonucleotides employing a novel, non-nucleosidic, 2-aminobutyl-1,3-propanediol backbone.
  • Glen Research. A New Simplified 3'-Amino-Modifier CPG.
  • KNAUER. Oligonucleotide Purification via Ion Exchange.
  • Unknown. 3'-Fmoc-amino-modifier CPG (500 Å and 1000 Å). (2009-05-28).
  • ACS Publications. Overview and Recent Advances in the Purification and Isolation of Therapeutic Oligonucleotides. (2024-12-16).
  • Unknown. Solutions for Oligonucleotide Analysis and Purification.
  • Benchchem. Technical Support Center: 5'-Amino-Modified Oligonucleotide Deprotection.
  • ResearchGate. What is the method for Fmoc deprotection if compound is water soluble ?. (2016-09-30).
  • NIH. Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry.
  • BioPharmaSpec. Oligonucleotide Structural Analysis - Sequencing Strategies and Mass Spectrometry Approaches. (2025-03-19).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol

Ticket ID: #Fmoc-Diol-001 Subject: Optimization of Coupling Yields for 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol Assigned Specialist: Senior Application Scientist, Peptide & Oligonucleotide Chemistry[1] Executive Summary Y...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #Fmoc-Diol-001 Subject: Optimization of Coupling Yields for 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol Assigned Specialist: Senior Application Scientist, Peptide & Oligonucleotide Chemistry[1]

Executive Summary

You are likely experiencing low yields because you are attempting to couple 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol (hereafter referred to as the Fmoc-Amino-Diol Linker ) using standard peptide coupling protocols (e.g., HBTU/DIEA).[1]

The Critical Distinction: While this molecule contains an Fmoc-amine, the coupling site for introduction into a sequence is almost always one of the hydroxyl (-OH) groups. Hydroxyls are significantly poorer nucleophiles than amines.[1] Standard amide bond forming reagents (HBTU, HATU, PyBOP) will result in <10% yield or total failure when reacting with alcohols.[1]

This guide details the transition from Amidation Chemistry to Esterification/Phosphitylation Chemistry to resolve your yield issues.

Part 1: Diagnostic Flowchart

Before altering your protocol, determine your specific failure mode using the logic flow below.

TroubleshootingFlow Start Start: Low Coupling Yield CheckReagent Are you using the Unprotected Diol or DMT-Protected? Start->CheckReagent BranchDiol Unprotected Diol (2 free -OH groups) CheckReagent->BranchDiol Unprotected BranchDMT DMT-Protected (1 free -OH, 1 DMT-O) CheckReagent->BranchDMT DMT-Protected Application Application Type? BranchDiol->Application Issue2 Protocol Issue: Standard coupling (HBTU) fails. Switch to DIC/DMAP. BranchDMT->Issue2 Low Yield ResinLoad Loading onto Resin (e.g., 2-CTC, Wang) Application->ResinLoad Loading Support ChainExt Chain Extension (Peptide/Oligo) Application->ChainExt Extending Sequence ResinLoad->Issue2 Low Yield Issue3 Moisture Sensitivity: Trityl resins hydrolyze fast. Dry solvents required. ResinLoad->Issue3 Issue1 CRITICAL ERROR: Cannot use Unprotected Diol for Chain Extension. Risk: Crosslinking/Polymerization. ChainExt->Issue1

Figure 1: Diagnostic logic for identifying the root cause of low coupling efficiency.

Part 2: Technical Deep Dive & Solutions

Issue 1: The Nucleophilicity Mismatch (Chemistry)

Symptom: You are using HBTU, HATU, or PyBOP with DIEA.[1] Root Cause: These reagents generate active esters (OBt/OAt) designed to react with primary amines.[1] They react extremely slowly with primary alcohols (the hydroxyls on your linker). Solution: You must use Steglich Esterification or Symmetric Anhydride activation.[1]

Recommended Reagents for Hydroxyl Coupling
Reagent SystemMechanismProsCons
DIC / DMAP Carbodiimide-mediated esterification with nucleophilic catalysis.[1]Gold standard for alcohol coupling.[1] High yields.DMAP can cause racemization (less concern for this achiral linker, but concern for previous AA).
DIC / 1-Methylimidazole Similar to DMAP but milder.[1]Reduced racemization risk.[1]Slightly slower than DMAP.[1]
MSNT / MeIm 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole.[1]Extremely efficient for hydroxyls (common in oligonucleotide synthesis).[1]Moisture sensitive; MSNT is expensive.[1]
Issue 2: Solubility & Aggregation (Physics)

Symptom: The reaction mixture turns cloudy or the resin clumps. Root Cause: The Fmoc-Amino-Diol linker is amphiphilic.[1] The Fmoc and butyl chain are hydrophobic, while the 1,3-propanediol is hydrophilic. In pure DCM, the diol may aggregate; in pure water/methanol, the Fmoc is insoluble. Solution:

  • Solvent: Use a mixture of DCM/DMF (1:1) .[1] DCM solvates the hydrophobic regions and swells polystyrene resins; DMF solvates the polar diol.

  • Concentration: Do not exceed 0.2 M. Higher concentrations promote intermolecular H-bonding of the diols.

Issue 3: The "Unprotected Diol" Trap

Symptom: You observe broad peaks, multiple products, or cross-linking.[1] Root Cause: If you are using the raw material (CAS 147190-31-6) for chain extension, both hydroxyl groups are reactive.[1] You will get polymerization or branching.[1] Solution:

  • For Resin Loading: The raw diol is acceptable if you use a large excess (5–10 eq) relative to the resin sites to favor mono-attachment.

  • For Chain Extension: You MUST use the mono-protected version (e.g., 1-O-DMT-2-(N-Fmoc-4-aminobutyl)-1,3-propanediol ).[1]

Part 3: Validated Protocols

Protocol A: Loading Fmoc-Amino-Diol onto 2-Chlorotrityl Chloride (2-CTC) Resin

Use this when starting a synthesis with the linker as the C-terminal moiety.[1]

Reagents:

  • 2-CTC Resin (Loading ~1.0–1.6 mmol/g)[1]

  • Linker: 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol (Unprotected)[1]

  • Solvent: Dry DCM (Dichloromethane)[1]

  • Base: DIPEA (Diisopropylethylamine)[1]

  • Capping: Methanol (HPLC grade)[1]

Step-by-Step:

  • Preparation: Dry the resin and the linker in a desiccator overnight. Moisture hydrolyzes the trityl chloride, killing the yield immediately.

  • Dissolution: Dissolve the Linker (4 eq. relative to resin) in dry DCM.[1][2] If cloudy, add minimal dry DMF.[1]

  • Activation: Add DIPEA (8 eq.).

  • Coupling: Add the solution to the dry resin.

    • Note: Do not pre-swell 2-CTC resin with DMF; it promotes hydrolysis.[1] Swell directly with the reaction mixture.

  • Incubation: Agitate gently for 2 hours at room temperature.

  • Capping (Critical): Add Methanol (1 mL per gram of resin) to the reaction mixture. Agitate for 15 minutes. This caps unreacted trityl chlorides.[1]

  • Wash: Drain -> DCM (3x) -> DMF (3x) -> DCM (3x).[1]

Protocol B: Coupling the Linker to a Carboxylic Acid on Resin (Chain Extension)

Use this when adding the linker to the N-terminus of a peptide or PNA.

Reagents:

  • Peptide-Resin (with free COOH, e.g., Glu/Asp side chain or C-term if doing inverse synthesis)[1]

  • Linker: Must be mono-protected (e.g., DMT-protected). If using the diol here, yield is undefined.

  • Activator: DIC (Diisopropylcarbodiimide)[1]

  • Catalyst: DMAP (4-Dimethylaminopyridine) - 0.1 eq only.[1]

Step-by-Step:

  • Dissolution: Dissolve Linker (3 eq.) and DIC (3 eq.) in DCM/DMF (1:1).

  • Pre-activation: Stir for 2 minutes.

  • Catalysis: Add DMAP (0.1 eq.) just before adding to the resin.[1]

    • Warning: High concentrations of DMAP can cause racemization of the amino acid on the resin. Keep it catalytic.

  • Reaction: Add to resin. Agitate for 2 to 4 hours .

    • Visual Check: The Kaiser test (ninhydrin) is useless here (detects amines). Use the Chloranil Test if coupling to a secondary amine, or rely on Fmoc UV quantitation.

  • Double Coupling: This step is notoriously difficult.[1] Drain and repeat steps 1–4.

Part 4: Post-Reaction Analytics (Quality Control)

Do not proceed without verifying the loading. The "Fmoc Test" is your primary validation tool.

The Fmoc Loading Test:

  • Take ~5 mg of dried resin.[1]

  • Treat with 20% Piperidine in DMF (2 mL) for 20 minutes.

  • Measure UV absorbance of the supernatant at 290 nm (or 301 nm).[1]

  • Calculate loading (

    
    ) using the Beer-Lambert law derivative:
    
    
    
    
    (Where 1.65 is the extinction coefficient factor for Fmoc at 290nm).

Interpretation:

  • > 0.5 mmol/g: Successful coupling.[1]

  • < 0.1 mmol/g: Failed coupling.[1] Review "Moisture Sensitivity" in Protocol A.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use PyBOP or HBTU if I add more base? A: No. Guanidinium/Phosphonium salts (HBTU/PyBOP) form active esters that react rapidly with amines but are unstable and react poorly with alcohols.[1] You will likely see <10% yield.[1] You must use carbodiimide chemistry (DIC/DCC).[1]

Q: I am seeing two spots on TLC/HPLC after cleaving the linker. What happened? A: You likely used the unprotected diol during a chain extension step. The linker coupled via one OH group in some molecules and the other OH group in others (or both). Use the DMT-protected version for specific orientation.

Q: Why does the resin turn bright red during coupling? A: If using 2-CTC resin, a red/orange color is normal—it indicates the trityl cation. As the coupling proceeds and the chloride is displaced by the alcohol, the color should fade to yellow/white. If it stays deep red, the coupling might be stalling.[1]

References

  • Chan, W. C., & White, P. D. (2000).[1] Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.[1] (Standard reference for DIC/DMAP esterification protocols). [1]

  • LGC Standards. (n.d.). 1-O-Dimethoxytrityl-2-(N-Fmoc)-4-Aminobutyl)-1,3-propanediol Product Information. Retrieved January 31, 2026.[1] (Confirming the existence and necessity of the DMT-protected version for chain extension).

  • Biosynth. (n.d.).[1] Guide to Resins and Linkers in SPPS. (Detailed mechanisms for 2-Chlorotrityl chloride loading and moisture sensitivity).

  • Bachem. (2023).[1][3] Solid Phase Peptide Synthesis (SPPS) Explained. (General troubleshooting for aggregation and solvent choices).

  • ResearchGate. (2013).[1][3] Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (Discussion of DMAP catalysis in ester bond formation).

Sources

Optimization

Technical Support Center: Navigating Incomplete Fmoc Deprotection of Aminobutyl Propanediol Linkers

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses a critical challenge in solid-phase peptide synthesis (SPPS): the incomplete depro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses a critical challenge in solid-phase peptide synthesis (SPPS): the incomplete deprotection of the 9-fluorenylmethyloxycarbonyl (Fmoc) group, with a specific focus on sequences attached to the aminobutyl propanediol linker. This guide is designed to provide not only solutions but also a deeper understanding of the underlying chemical principles to empower you in your experimental work.

Understanding the Challenge: The Aminobutyl Propanediol Linker and Fmoc Deprotection

The aminobutyl propanediol linker offers a versatile platform for the attachment of various molecules in drug development and research applications. However, its structure, combined with the growing peptide chain, can sometimes present challenges during the crucial Fmoc deprotection step. Incomplete removal of the Fmoc group leads to the termination of the peptide chain elongation, resulting in deletion sequences that are often difficult to separate from the target peptide, ultimately impacting yield and purity[1].

The mechanism of Fmoc deprotection is a base-catalyzed β-elimination reaction. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring. This initiates the elimination of dibenzofulvene (DBF) and liberates the free amine of the resin-bound amino acid. The excess piperidine then acts as a scavenger for the electrophilic DBF, forming a stable adduct and driving the reaction to completion[2].

Troubleshooting Guide: Diagnosing and Resolving Incomplete Fmoc Deprotection

This section provides a systematic approach to troubleshooting when you suspect or have confirmed incomplete Fmoc deprotection.

Problem: Low Yield of the Target Peptide with Deletion Sequences Detected by Mass Spectrometry.

This is the most direct indicator of incomplete Fmoc deprotection. The presence of peptides missing one or more amino acids points to a failure in the removal of the Fmoc group at a specific cycle.

  • Confirm Incomplete Deprotection: The most common method to monitor Fmoc deprotection is by UV-Vis spectrophotometry[3]. The dibenzofulvene-piperidine adduct has a characteristic absorbance maximum around 301 nm. By collecting the filtrate after the deprotection step and measuring its absorbance, you can quantify the amount of Fmoc group removed. A lower-than-expected absorbance indicates incomplete deprotection.

  • Qualitative Analysis: A simple, qualitative method to check for the presence of free primary amines after deprotection is the Kaiser (ninhydrin) test. A positive result (blue beads) indicates successful deprotection, while clear or yellowish beads suggest the presence of the protected Fmoc group[4].

Potential Cause Explanation Recommended Solutions
Peptide Aggregation As the peptide chain elongates, it can form secondary structures like β-sheets, which can physically block the deprotection reagent from accessing the N-terminal Fmoc group. This is particularly common with hydrophobic residues.[1][5]- Incorporate Chaotropic Agents: Add chaotropic salts like LiCl or KSCN to the deprotection and coupling solutions to disrupt secondary structures.- Use "Difficult Sequence" Protocols: Employ elevated temperatures (up to 60°C) during deprotection and coupling steps, though this may increase the risk of side reactions[3].
Steric Hindrance The bulky nature of the aminobutyl propanediol linker, combined with sterically demanding amino acid residues (e.g., Val, Ile) near the linker, can impede the approach of the piperidine base.[1]- Extend Deprotection Time: Increase the duration of the second piperidine treatment from the standard 10-15 minutes to 20-30 minutes.- Increase Piperidine Concentration: While 20% piperidine in DMF is standard, increasing the concentration to 30-50% can enhance deprotection efficiency for difficult sequences[6].
Suboptimal Reagents Degraded piperidine or impure DMF can lead to inefficient deprotection. Piperidine can degrade over time, and DMF may contain impurities that interfere with the reaction.[1][2]- Use Fresh Reagents: Always use freshly prepared 20% piperidine in high-quality, amine-free DMF for each synthesis.
Inadequate Resin Swelling Poor swelling of the solid support can restrict reagent access to the growing peptide chains.[1][7]- Ensure Proper Swelling: Allow the resin to swell in DMF for at least 30-60 minutes before the first deprotection step.

Advanced Strategies for Stubborn Cases

For particularly challenging sequences where standard troubleshooting fails, consider these advanced strategies:

Alternative Deprotection Reagents:

While piperidine is the workhorse for Fmoc deprotection, more potent bases can be employed for difficult cases.

Reagent Concentration Advantages Considerations
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) 2% in DMFSignificantly faster and more efficient deprotection than piperidine, especially for aggregated sequences.[8][9][10]DBU is a non-nucleophilic base and does not scavenge the dibenzofulvene (DBF) byproduct. A small amount of a nucleophilic scavenger like piperidine (2%) should be added. DBU can also catalyze aspartimide formation.[9]
Piperazine/DBU 5% Piperazine + 2% DBU in DMFA powerful combination that offers rapid and complete Fmoc removal, often in less than a minute. The piperazine acts as an efficient DBF scavenger.[11][12]This combination is highly effective but should be used judiciously due to its high basicity, which can promote side reactions.
Experimental Protocols
  • Resin Swelling: Swell the aminobutyl propanediol linker-bound resin in DMF for 30-60 minutes.

  • Initial Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 3 minutes.

  • Main Deprotection: Drain the piperidine solution and add a fresh 20% piperidine in DMF solution. Agitate for 10-15 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct[13].

  • Resin Swelling: Swell the resin as described in the standard protocol.

  • Deprotection: Drain the DMF and add a solution of 2% DBU and 2% piperidine in DMF. Agitate for 5-10 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).

Frequently Asked Questions (FAQs)

Q1: Can the aminobutyl propanediol linker itself contribute to incomplete Fmoc deprotection?

A1: Yes, indirectly. The linker itself is not inherently problematic, but its flexible and potentially bulky nature, especially when combined with a growing peptide chain, can contribute to steric hindrance or promote conformations that favor aggregation, thereby impeding reagent access to the Fmoc group.

Q2: How can I be sure that my piperidine solution is still effective?

A2: It is always best practice to prepare fresh piperidine solutions for each synthesis. If you suspect your stock piperidine has degraded, you can test it on a small amount of a simple, known resin-bound amino acid and monitor the deprotection via UV-Vis spectrophotometry.

Q3: Are there any side reactions I should be aware of when using stronger bases like DBU?

A3: Yes. Stronger bases can increase the risk of side reactions such as aspartimide formation, especially in sequences containing aspartic acid[14][15][16]. It is crucial to carefully consider the peptide sequence and weigh the benefits of enhanced deprotection against the potential for side reactions.

Q4: What is the "Kaiser test" and how reliable is it?

A4: The Kaiser test is a colorimetric method that detects free primary amines. A positive test (blue color) indicates successful Fmoc deprotection. It is a reliable qualitative test but does not provide quantitative information on the extent of deprotection. It is a quick and useful in-process control.

Q5: Can I use microwave energy to improve Fmoc deprotection?

A5: Microwave-assisted peptide synthesis can significantly accelerate both coupling and deprotection steps. The increased temperature can help to disrupt peptide aggregation and enhance reaction kinetics. However, careful optimization is required to avoid side reactions[17].

Visualizing the Process

To aid in understanding, the following diagrams illustrate the Fmoc deprotection mechanism and a troubleshooting workflow.

Fmoc_Deprotection_Mechanism Fmoc_NH_R Fmoc-NH-Peptide-Linker-Resin Intermediate Carbanion Intermediate Fmoc_NH_R->Intermediate Proton Abstraction Piperidine Piperidine (Base) Adduct DBF-Piperidine Adduct Piperidine->Adduct Scavenging DBF Dibenzofulvene (DBF) Intermediate->DBF β-Elimination Free_Amine H2N-Peptide-Linker-Resin Intermediate->Free_Amine DBF->Adduct caption Mechanism of Fmoc Deprotection

Caption: Mechanism of Fmoc Deprotection.

Troubleshooting_Workflow Start Incomplete Deprotection Suspected Confirm Confirm with UV-Vis or Kaiser Test Start->Confirm Is_Incomplete Deprotection Incomplete? Confirm->Is_Incomplete Standard_Troubleshooting Implement Standard Troubleshooting: - Extend deprotection time - Increase piperidine concentration - Use fresh reagents Is_Incomplete->Standard_Troubleshooting Yes Proceed Proceed with Synthesis Is_Incomplete->Proceed No Re_evaluate Re-evaluate Deprotection Standard_Troubleshooting->Re_evaluate Is_Complete Deprotection Complete? Re_evaluate->Is_Complete Advanced_Strategies Implement Advanced Strategies: - Use DBU/Piperazine - Employ chaotropic agents - Use elevated temperatures Is_Complete->Advanced_Strategies No Is_Complete->Proceed Yes Advanced_Strategies->Re_evaluate End Consult Technical Support Advanced_Strategies->End If still unsuccessful

Caption: Troubleshooting Workflow for Incomplete Fmoc Deprotection.

References

  • Improved preparation of amyloid-beta peptides using DBU as Nalpha-Fmoc deprotection reagent. PubMed.
  • Deprotecting Fmoc Group Mechanism | Organic Chemistry. YouTube.
  • Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Publishing.
  • Application Note & Protocol: Monitoring Fmoc Removal in Solid-Phase Peptide Synthesis. Benchchem.
  • Application Notes and Protocols for Fmoc-D-Val-OH Deprotection with Piperidine. Benchchem.
  • Technical Support Center: Fmoc Deprotection of PEG Linkers. Benchchem.
  • Technical Support Information Bulletin 1173 - Fmoc Removal with DBU. Aapptec Peptides.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
  • Methods for Removing the Fmoc Group.
  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Redalyc.
  • .

  • Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. PubMed Central.
  • Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Letters in Peptide Science.
  • Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. eScholarship.
  • Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering.
  • Base-induced side reactions in Fmoc-solid phase... : Letters in Peptide Science. Ovid.
  • Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • In situ Fmoc removal. Green Chemistry.
  • Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing.
  • Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis.
  • A Comparative Analysis of Fmoc Deprotection Reagents in Solid-Phase Peptide Synthesis. Benchchem.
  • Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide. Benchchem.
  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Applic
  • Application Notes and Protocols for Fmoc Deprotection of Fmoc-L-Phe-MPPA Resins. Benchchem.
  • Troubleshooting incomplete Fmoc deprotection
  • Methods for Removing the Fmoc Group. Springer.
  • Incomplete Fmoc deprotection in solid-phase synthesis of peptides. PubMed.
  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis. PMC.
  • Fmoc SPPS Linkers. Sigma-Aldrich.
  • Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of PEG Linkers. Benchchem.
  • Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjug
  • Fusion Protein Linkers: Property, Design and Functionality. PMC.
  • Exploring the effects of linker composition on site-specifically modified antibody-drug conjug
  • Influence of the linker on the biodistribution and catabolism of actinium-225 self-immolative tumor-targeted isotope gener
  • Amino-methyl-propanediol. PubChem.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Kinetics for Fmoc-Amino-Modifier Coupling

Part 1: The Kinetic Sweet Spot (Core Directive) The coupling of 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol (commonly referred to as an Fmoc-Amino-Modifier C4/C6 analogue) presents a unique kinetic challenge compared to stan...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Kinetic Sweet Spot (Core Directive)

The coupling of 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol (commonly referred to as an Fmoc-Amino-Modifier C4/C6 analogue) presents a unique kinetic challenge compared to standard nucleoside phosphoramidites. Unlike standard A, C, G, or T bases, this molecule possesses a non-nucleosidic backbone (1,3-propanediol) and a bulky hydrophobic protecting group (Fmoc) on the side chain.

The Problem: Steric vs. Hydrolytic Competition

In solid-phase synthesis, you are balancing two competing rates:

  • 
     (Desired):  The rate at which the activated phosphoramidite reacts with the 5'-OH of the support-bound oligonucleotide.
    
  • 
     (Undesired):  The rate at which trace moisture reacts with the activated phosphoramidite (P-N bond), rendering it inert.
    

For standard bases,


 is extremely fast (2–3 minutes). For the Fmoc-amino-diol linker, the bulky Fmoc group creates steric occlusion , significantly lowering 

. If you use standard coupling times, the reaction terminates prematurely, resulting in deletion sequences (N-1 impurities). If you extend too long without controlling moisture,

dominates, wasting expensive reagent.

The Directive: You must shift from a "Standard Protocol" (3 min) to a "Steric Protocol" (6–15 min) while simultaneously increasing the molar excess of the activator to compensate for the slower kinetics.

Part 2: Troubleshooting Guide & FAQs

Interactive Troubleshooting: Diagnosing Coupling Failures
Scenario A: Low Coupling Efficiency (<90%)
  • Symptom: Trityl monitor (if applicable) or Mass Spec shows significant N-1 peaks (deletion of the linker).

  • Root Cause: The reaction is kinetically limited; the bulky modifier cannot access the pore or the active site fast enough.

  • Solution:

    • Extend Coupling Time: Increase from 3 minutes to 10–15 minutes .

    • Increase Concentration: Raise the phosphoramidite concentration from 0.05 M to 0.10 M .

    • Switch Activator: If using 1H-Tetrazole, switch to 5-Ethylthio-1H-tetrazole (ETT) or DCI . ETT is more acidic and a more potent nucleophile, accelerating the activation step for hindered amidites.

Scenario B: Impurities & Side Reactions
  • Symptom: Mass Spec shows +M peaks (dimerization) or unexpected branching.

  • Root Cause: "Double Coupling" without a capping step or phosphoramidite degradation.

  • Solution:

    • Do NOT Double Couple: Unlike amino acids, double coupling phosphoramidites without an intervening Capping/Oxidation step is risky. Instead, perform a single, long coupling (15 min).

    • Check Reagent Age: Fmoc-modifiers in solution (Acetonitrile) are less stable than DNA bases. Use solutions within 24 hours of dissolution.

Scenario C: Fmoc Loss During Synthesis
  • Symptom: The final product has a free amine where the Fmoc should be, or multiple additions of the linker.

  • Root Cause: Exposure to basic conditions.[1] Fmoc is base-labile (removed by piperidine/amines).

  • Solution:

    • Verify Oxidizer: Ensure your Oxidizer solution (Iodine/Pyridine/Water) is not overly aggressive. The pyridine concentration is usually safe, but extended exposure can cause slow Fmoc cleavage.

    • Avoid AMA: If you require the Fmoc group intact for downstream purification, do not use AMA (Ammonium Hydroxide/Methylamine) for final cleavage. Use UltraMild chemistry or cleave at room temperature if compatible.

Visualization: Optimization Logic Flow

CouplingOptimization Start Start: Standard Coupling (3 mins, 0.05M) CheckYield Check Coupling Efficiency (UV Trityl or MS) Start->CheckYield Decision Efficiency > 95%? CheckYield->Decision Success Proceed to Oxidation Decision->Success Yes Failure Low Efficiency (<95%) Decision->Failure No Step1 Step 1: Increase Time (Extend to 10-15 mins) Failure->Step1 Step2 Step 2: Increase Conc. (0.1M Amidite) Step1->Step2 If still low Step3 Step 3: Change Activator (Use ETT or DCI) Step2->Step3 If still low Step3->CheckYield Re-test

Caption: Figure 1. Step-wise decision tree for optimizing steric coupling parameters in solid-phase synthesis.

Part 3: Experimental Protocol (Optimized)

Objective: Coupling 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol phosphoramidite to a 5'-OH oligonucleotide terminus.

Reagents:

  • Linker: 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol phosphoramidite.

  • Diluent: Anhydrous Acetonitrile (water content <30 ppm).

  • Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile.

  • Solid Support: CPG or Polystyrene (1000 Å pore size recommended for bulky modifiers).

Protocol Steps:

  • Dissolution (Critical):

    • Dissolve the Fmoc-amino-modifier to a concentration of 0.1 M (100 mg in ~1.7 mL ACN, depending on MW).

    • Note: Standard DNA bases are 0.05 M. The higher concentration drives the reaction forward (Le Chatelier's principle) to overcome steric hindrance.

    • Action: Allow to dissolve for 5–10 minutes under Argon. Ensure no particulates remain.

  • System Preparation:

    • Flush the delivery line with the new amidite solution to remove gas bubbles.

    • Ensure the "Coupling Time" in the synthesizer software is updated for this specific vial position.

  • The Coupling Cycle:

    • Delivery: Simultaneous injection of Amidite + Activator.

    • Reaction Wait: 12 Minutes (Recommended starting point).

    • Note: Do not use "Double Coupling" (2x injections) unless the single long coupling fails. Double coupling increases reagent consumption significantly.

  • Oxidation:

    • Standard Iodine oxidation (0.02 M I2 in THF/Pyridine/H2O).

    • Caution: Ensure the oxidation step is not skipped. The P(III) to P(V) conversion is stable, but the Fmoc group is sensitive to long exposure to the pyridine in this mix. Keep oxidation time standard (30–60 sec).

  • Capping:

    • Standard Ac2O/NMI capping. This blocks any unreacted 5'-OH to prevent deletion mutants (N-1) from growing further if you are adding subsequent bases.[2]

Data Summary: Coupling Time vs. Efficiency
Coupling TimeActivatorConcentrationTypical Yield (HPLC)Risk Factor
3 min (Std)Tetrazole0.05 M60–75%High Deletion (N-1)
6 min Tetrazole0.05 M80–85%Moderate Deletion
10 min ETT0.05 M92–95%Low
15 min ETT 0.10 M >98% Optimal
30 min ETT0.10 M>98%Diminishing returns / Hydrolysis

Part 4: References & Authoritative Grounding

  • Glen Research. Amino-Modifiers: Technical Reference. (Provides foundational data on coupling times for C6 analogues and steric modifiers). [Link]

  • Pon, R. T. (1993). Solid-phase supports for oligonucleotide synthesis.[3][4] Methods in Molecular Biology, 20, 465-496. (Classic text on steric hindrance in pore diffusion). [Link]

Sources

Troubleshooting

optimizing Fmoc removal conditions for 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol

Topic: Optimizing Fmoc removal for 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol Case ID: FMOC-SOL-042 Status: Open Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division Executive Summary & Molecule Di...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Fmoc removal for 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol

Case ID: FMOC-SOL-042 Status: Open Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division

Executive Summary & Molecule Diagnostics

You are working with 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol . Before proceeding, we must analyze the physicochemical properties of this substrate, as they dictate the deprotection strategy.

  • Substrate Analysis: This molecule contains a polar 1,3-diol "head" and a hydrophobic Fmoc "tail."

  • The Challenge: Unlike Solid Phase Peptide Synthesis (SPPS), where reagents are simply washed away, your synthesis is likely Solution Phase . The critical bottleneck is not the removal of the Fmoc group itself, but the separation of the resulting dibenzofulvene (DBF) byproduct from your polar amine-diol product.

  • Common Failure Mode: Using standard SPPS protocols (20% Piperidine/DMF) followed by rotary evaporation often results in an intractable oil where the DBF-piperidine adduct co-elutes or co-precipitates with your product.

Visualizing the Problem: The Deprotection Pathway

The following diagram illustrates the mechanistic bifurcation that occurs during deprotection. Your goal is to force the reaction down the "Scavenged" path while ensuring the byproducts are physically separable from your target amino-diol.

Fmoc_Mechanism Start Fmoc-Substrate Inter Deprotonation Step Start->Inter + Base Base Base (Piperidine/DBU) Elim Beta-Elimination Inter->Elim Product Target Amino-Diol (Polar) Elim->Product DBF Dibenzofulvene (DBF) (Reactive/Hydrophobic) Elim->DBF Adduct DBF-Base Adduct (Contaminant) DBF->Adduct + Secondary Amine (Standard Path) Polymer DBF Polymer (Insoluble Gunk) DBF->Polymer Slow/No Scavenger Scavenged Thiol/TAEA Adduct (Water Soluble/Extractable) DBF->Scavenged + Scavenger (Thiol/TAEA) (Optimized Path)

Figure 1: Mechanistic flow of Fmoc deprotection showing the fate of the Dibenzofulvene (DBF) byproduct.

Troubleshooting Protocols (Q&A Format)
Q1: The standard 20% Piperidine/DMF method yields an oil that I cannot purify. How do I fix this?

Diagnosis: The byproduct (N-(9-fluorenylmethyl)piperidine) is a tertiary amine, similar to your product, making acid/base extraction difficult. Furthermore, DMF has a high boiling point (153°C), making it hard to remove without "baking" your sensitive amino-diol.

Recommendation: The "Trituration" Protocol Since your product is a polar diol, we can exploit its insolubility in non-polar solvents.

  • Switch Solvent: Perform the reaction in DCM (Dichloromethane) instead of DMF if solubility permits. DCM is easily evaporated. If the diol requires polarity, use a 1:1 DCM/Methanol mix.

  • Reagent: Use 20% Piperidine .

  • Workup:

    • Evaporate the solvent completely (use an oil pump if DMF was used).

    • Add cold Diethyl Ether or Hexane to the residue.

    • Triturate (sonicate and stir vigorously).

    • The Physics: The hydrophobic DBF-piperidine adduct is highly soluble in ether/hexane. Your polar amino-diol should precipitate as a white/off-white solid.

    • Filter or centrifuge to isolate the solid product.

Q2: I need a faster reaction, or piperidine is regulated/unavailable. Can I use DBU?

Diagnosis: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a non-nucleophilic base.[1] It removes Fmoc faster than piperidine but cannot scavenge the released DBF.[1] If you use DBU alone, the DBF will polymerize or alkylate your free amine.

Recommendation: The "DBU + Thiol" Protocol This is the gold standard for solution-phase synthesis when high purity is required.

  • Reagent Cocktail: 1-2% DBU + 5% 1-Octanethiol (or 1-dodecanethiol) in DMF/DCM.

  • Mechanism: DBU drives the elimination. The thiol (highly nucleophilic) instantly traps the DBF to form a sulfide adduct.

  • Why this works: The DBF-thiol adduct is extremely hydrophobic.

  • Workup:

    • Dilute reaction with water/methanol.

    • Wash with Heptane. The DBF-thiol adduct partitions into the Heptane.

    • Your amino-diol remains in the aqueous/methanol layer.

Q3: I am seeing "double peaks" in HPLC. Is my diol reacting?

Diagnosis: You are likely observing O-acylation or carbonate formation . While hydroxyls are poor nucleophiles compared to amines, the high local concentration of base (piperidine) can sometimes promote side reactions on the 1,3-diol, especially if the Fmoc-Cl reagent was used upstream with excess base.

Recommendation:

  • Ensure the starting material is pure.

  • Switch to Tetrabutylammonium Fluoride (TBAF) .[2]

  • Protocol: 2-3 equivalents of TBAF in THF/DMF.

  • Mechanism: Fluoride cleaves the Fmoc group via a different mechanism driven by the affinity of Fluoride for Silicon (if silyl groups are present) or simply acting as a base. Note: This requires careful chromatographic separation afterwards as TBAF salts are difficult to remove.

Comparative Data: Selecting the Right Base
Feature20% Piperidine2% DBU / 2% PiperidineTAEA (Tris(2-aminoethyl)amine)
Kinetics Slow (10-30 min)Fast (< 5 min)Medium (10-15 min)
DBF Scavenging Auto-scavenging (forms adduct)Requires additive (Thiol)Auto-scavenging
Workup Suitability Precipitation (Ether)Extraction (Heptane/Water)Phosphate Buffer Extraction
Risk Controlled substance (some regions)Polymerization if scavenger missedExpensive
Advanced Workflow: The "Clean Extraction" Method

For your specific amino-diol, the TAEA Method is likely the most robust if ether precipitation (Q1) fails. TAEA acts as both the base and the scavenger.

Workflow Step1 Dissolve Substrate in DCM or DMF Step2 Add TAEA (10-15 equiv) Tris(2-aminoethyl)amine Step1->Step2 Step3 React 15 min @ RT Step2->Step3 Step4 Workup: Add Phosphate Buffer (pH 5.5) + DCM Step3->Step4 Split Phase Separation Step4->Split Org Organic Layer (DCM) Contains: Product (Amino-Diol) Split->Org Aq Aqueous Layer (Buffer) Contains: TAEA-DBF Adduct + Excess TAEA Split->Aq

Figure 2: The TAEA extraction workflow. The basic TAEA-DBF adduct is protonated by the buffer and moves to the aqueous phase, leaving the clean product in the organic phase.

References
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. A comprehensive review detailing the stability and removal conditions of Fmoc and side reactions involving diols.

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research. The foundational text on Fmoc kinetics and piperidine adducts.

  • Sheppeck, J. E., et al. (2000). A convenient and scaleable procedure for removing the Fmoc group in solution. Tetrahedron Letters. Describes the TAEA (Tris(2-aminoethyl)amine) protocol for solution-phase extraction.

  • Ralhan, K., et al. (2015). Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection.[3] RSC Advances. Discusses the kinetics of DBU vs Piperidine.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Mass Spectrometry of 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol Modified Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals In the rapidly advancing field of oligonucleotide therapeutics, the precise characterization of synthetic products is not merely a quality control step; it...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of oligonucleotide therapeutics, the precise characterization of synthetic products is not merely a quality control step; it is a fundamental requirement for ensuring safety and efficacy. Modifications to the standard oligonucleotide structure, such as the incorporation of linkers like 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol, are designed to impart specific functionalities, such as conjugation points for delivery vehicles or reporter molecules. However, these modifications also introduce unique analytical challenges. The integrity, location, and purity of the modification must be unequivocally verified.

This guide provides an in-depth comparison of the two primary mass spectrometry (MS) techniques for this purpose: Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS. We will delve into the causality behind experimental choices, provide validated protocols, and offer expert insights to navigate the complexities of analyzing these critical molecules.

The Analytical Challenge: A Tale of Two Moieties

The target analyte presents a dual challenge for mass spectrometry. First, the oligonucleotide backbone is a polyanionic and relatively fragile polymer, susceptible to fragmentation and salt adduction, which can complicate spectral interpretation. Second, the 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol modifier contains a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. While essential for synthesis, the Fmoc group is labile and can be inadvertently cleaved during analysis, particularly under the high-energy conditions of some MS methods.[1][2] Therefore, the chosen analytical method must be "soft" enough to preserve the intact modified oligonucleotide while providing sufficient information for comprehensive characterization.

Core Methodologies: A Head-to-Head Comparison

Both ESI-MS and MALDI-TOF MS are powerful tools for oligonucleotide analysis, but their suitability depends on the specific analytical goal.[3]

  • Electrospray Ionization (ESI-MS): This technique ionizes molecules directly from a liquid phase.[3] A solution containing the oligonucleotide is sprayed through a heated capillary under a strong electric field, creating a fine mist of charged droplets.[3] As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the mass analyzer. For oligonucleotides, this typically results in a distribution of multiply-charged negative ions due to the deprotonation of the phosphate backbone.[3][4]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS): In MALDI, the oligonucleotide sample is co-crystallized with a UV-absorbing matrix on a target plate.[3] A pulsed laser irradiates the spot, causing the matrix to vaporize and transfer charge to the analyte molecules, which are then desorbed into the gas phase as predominantly singly-charged ions ([M+H]+).[3][4] These ions are then accelerated into a time-of-flight (TOF) analyzer, which separates them based on their mass-to-charge ratio.[3]

The choice between these two premier techniques is dictated by the specific question you need to answer.

Decision Workflow: Choosing the Right Tool for the Job

This decision tree illustrates the logical process for selecting the optimal MS technique based on the primary research objective.

MS_Decision_Tree cluster_maldi cluster_esi start What is the primary analytical goal? q_intact Need rapid confirmation of intact mass and purity? start->q_intact q_sequence Need to confirm the sequence, locate the modification, and quantify impurities? start->q_sequence maldi MALDI-TOF MS q_intact->maldi Yes esi LC-ESI-MS/MS q_sequence->esi Yes maldi_desc Ideal for QC of synthesis products. Provides a clear [M+H]+ peak. Tolerant to some salts. maldi->maldi_desc esi_desc Provides sequence confirmation via MS/MS. Chromatographic separation resolves impurities. Higher mass accuracy and resolution. esi->esi_desc

Caption: A decision tree to guide the selection between MALDI-TOF and LC-ESI-MS/MS.

Performance Comparison: Quantitative & Qualitative Metrics

The following table summarizes the key performance characteristics of each technique for the analysis of 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol modified oligonucleotides.

FeatureMALDI-TOF MSLC-ESI-MS/MSRationale & Causality
Primary Information Intact Molecular WeightSequence & Modification SiteMALDI provides a single mass measurement, ideal for quick identity confirmation.[4] ESI coupled with tandem MS (MS/MS) fragments the molecule to reveal its sequence.[5][6]
Mass Accuracy ~50-100 ppm<5 ppmESI is often coupled to high-resolution analyzers like Orbitraps or TOFs, providing superior mass accuracy for confident formula determination.[3]
Resolution ModerateHigh to Ultra-HighHigh resolution in ESI-MS is critical to separate the isotopic peaks of multiply-charged ions and distinguish between isobaric impurities.[3]
Sensitivity fmol to low pmolHigh fmol to low pmolBoth are highly sensitive, though ESI's sensitivity can be impacted by ion suppression from salts or ion-pairing agents.[3]
Tolerance to Salts ModerateLowESI is highly sensitive to non-volatile salts which can form adducts and suppress the analyte signal.[3] This makes desalting a critical step for ESI-MS.
Throughput HighModerateMALDI's plate-based format is inherently faster and more amenable to automation for high-throughput screening environments.[3]
Risk to Fmoc Group ModerateLowThe laser energy in MALDI can potentially cause in-source decay and loss of the labile Fmoc group. ESI is a gentler "soft ionization" technique, better preserving the intact molecule.[7]
Impurity Analysis LimitedComprehensiveThe coupling of Liquid Chromatography (LC) to ESI-MS allows for the physical separation of impurities (e.g., n-1 shortmers, failed modifications) before mass analysis.[8][9]

Experimental Protocols

Protocol 1: Sample Preparation (Critical for Both Methods)

Trustworthiness: Successful mass spectrometry is built on a foundation of clean samples. The polyanionic nature of oligonucleotides makes them prone to forming adducts with cations (e.g., Na+, K+), which can split the signal and complicate mass determination. Effective desalting is non-negotiable.

Step-by-Step Methodology:

  • Ethanol Precipitation (Recommended): This is a robust method for removing the bulk of synthesis salts.[10][11]

    • To your oligonucleotide sample (e.g., 100 µL), add 0.1 volumes of 3 M sodium acetate.

    • Add 3 volumes of ice-cold absolute ethanol.

    • Vortex briefly and incubate at -20°C for at least 60 minutes.

    • Centrifuge at >12,000 x g for 20 minutes at 4°C.

    • Carefully decant the supernatant.

    • Wash the pellet with 500 µL of cold 70% ethanol and centrifuge again for 10 minutes.

    • Decant the supernatant and air-dry the pellet for 10-15 minutes. Do not over-dry.

    • Resuspend the pellet in an appropriate volume of MS-grade water.

  • Quality Control Check: Before proceeding, verify the concentration and purity using UV-Vis spectroscopy (A260/A280 ratio).

Protocol 2: Intact Mass Confirmation by MALDI-TOF MS

Expertise: The choice of matrix is critical in MALDI. For oligonucleotides, 3-hydroxypicolinic acid (3-HPA) is the gold standard because its acidity helps to protonate the analyte while minimizing backbone fragmentation.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a saturated solution of 3-HPA in 50:50 acetonitrile:water. Add diammonium citrate as an additive to improve spectral quality by reducing sodium adduction.[12]

  • Sample Spotting (Dried-Droplet Method):

    • On a MALDI target plate, spot 1 µL of the matrix solution.

    • Immediately add 1 µL of the desalted oligonucleotide sample (~10 pmol/µL).

    • Mix gently with the pipette tip directly on the plate.

    • Allow the spot to air dry completely, forming a crystalline matrix.

  • MS Acquisition:

    • Insert the plate into the MALDI-TOF mass spectrometer.

    • Acquire spectra in positive ion, linear mode.

    • Causality: Start with low laser energy and gradually increase it. Excessive energy can cleave the Fmoc group (mass loss of 222.24 Da) or cause depurination (loss of dG ~151 Da or dA ~135 Da), leading to misinterpretation.[1]

  • Data Interpretation: Look for the singly-charged molecular ion peak [M+H]+ corresponding to the calculated mass of the intact modified oligonucleotide.

Protocol 3: Sequence and Modification Site Analysis by LC-ESI-MS/MS

Expertise: Ion-Pair Reversed-Phase (IP-RP) HPLC is the preferred separation method.[9] An ion-pairing agent, such as triethylamine (TEA), interacts with the negatively charged phosphate backbone, allowing the oligonucleotide to be retained and separated on a C18 column.[13] Hexafluoroisopropanol (HFIP) is used as a mobile phase modifier that improves ionization efficiency.[14][15]

LC_MS_Workflow sample Desalted Oligo Sample hplc IP-RP HPLC Separation (C18 Column) sample->hplc esi Electrospray Ionization (ESI) hplc->esi ms1 MS1 Scan (Full Mass Spectrum) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid Select Precursor Ion data Data Analysis (Deconvolution & Sequencing) ms1->data ms2 MS2 Scan (Fragment Ions) cid->ms2 ms2->data

Caption: A typical workflow for the characterization of modified oligonucleotides by LC-ESI-MS/MS.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Buffer A: 8.6 mM TEA, 100 mM HFIP in MS-grade water.[14][15]

    • Buffer B: 8.6 mM TEA, 100 mM HFIP in MS-grade methanol.

  • LC Separation:

    • Column: A high-resolution C18 column suitable for oligonucleotides.

    • Flow Rate: ~0.2 mL/min.

    • Gradient: A suitable gradient from ~5% to 50% Buffer B over 20-30 minutes.

  • MS Acquisition:

    • Instrument: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Mode: Negative ion mode.

    • MS1 Scan: Acquire full scan data to observe the charge state envelope of the eluting oligonucleotide.

    • MS/MS (Tandem MS) Scan: Select the most abundant charge states of the parent ion for fragmentation via Collision-Induced Dissociation (CID).[16]

  • Data Interpretation:

    • Deconvolution: The raw MS1 spectrum, containing multiple peaks for the same molecule with different charge states, must be mathematically deconvoluted to yield a single, zero-charge mass.[4]

    • Fragmentation Analysis: The MS/MS spectrum will contain a series of fragment ions (a, b, c, d-ions from the 5' end and w, x, y, z-ions from the 3' end).[17] By calculating the mass differences between these ions, the entire oligonucleotide sequence can be confirmed. The mass of the fragment containing the 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol will confirm the location of the modification.

Interpreting Fragmentation Data

Understanding the fragmentation pattern is key to confirming the modification site. The most common fragments observed in negative mode CID are the a-B (cleavage at the C3'-O3' bond with loss of the nucleobase) and w ions (cleavage at the C5'-O5' bond).[17]

Oligo_Fragmentation cluster_frags five_prime 5' node1 Base1-Sugar-P- node2 Base2-Sugar-P- node3 Base3(Mod)-Sugar-P- node4 Base4-Sugar three_prime 3' a1 a1-B1 a1->pos1  5' fragments w3 w3 w3->pos2 3' fragments   a3_mod a3-B3 (Mod) a3_mod->pos3 w1 w1 w1->pos4

Caption: Simplified schematic of oligonucleotide fragmentation in MS/MS.

By mapping the series of observed fragment ions, one can pinpoint the exact nucleotide where the mass of the linker is added, providing unambiguous confirmation of the modification site.

Conclusion and Recommendations

The characterization of modified oligonucleotides like 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol demands a strategic, multi-faceted analytical approach.

  • For high-throughput quality control of synthesis products where the primary goal is to confirm the correct mass and identify gross failures, MALDI-TOF MS is the superior choice due to its speed and simplicity.

  • For in-depth characterization, impurity profiling, and regulatory submissions , LC-ESI-MS/MS is indispensable.[18] It is the only technique that provides definitive sequence confirmation, precise localization of the modification, and the ability to resolve and identify process-related impurities.[5][8]

Ultimately, the two techniques are complementary. A robust characterization workflow will often employ MALDI-TOF for rapid initial screening, followed by comprehensive LC-ESI-MS/MS analysis for lead candidates and final product validation. By understanding the fundamental principles and causal factors behind each method, researchers can generate high-quality, reliable data to accelerate the development of next-generation oligonucleotide therapeutics.

References

  • Schürch, S., Tromp, J. M., & Monn, S. T. (2007). Mass spectrometry of oligonucleotides. Nucleosides, Nucleotides & Nucleic Acids, 26(10-12), 1629–1633. [Link]

  • Krivos, G., Szigeti, M., & Guttman, A. (2023). Optimization of MALDI Matrices and Their Preparation for the MALDI‐TOF MS Analysis of Oligonucleotides. Separations, 10(6), 353. [Link]

  • metabion. (n.d.). Why Mass-Check and when MALDI- or ESI-ToF?. [Link]

  • Novatia, LLC. (n.d.). High-Throughput Analysis of Oligonucleotides Using Automated Electrospray Ionization Mass Spectrometry. Application Note. [Link]

  • University of Massachusetts Chan Medical School. (n.d.). Oligonucleotides | Mass Spectrometry Research Facility. [Link]

  • Pan, Y., Chen, H., & Liu, D. (2021). Tandem mass spectrometric sequence characterization of synthetic thymidine‐rich oligonucleotides. Journal of Mass Spectrometry, 56(6), e4721. [Link]

  • Galaverna, A., & Van den Bossche, J. (2020). Current State of Oligonucleotide Characterization Using Liquid Chromatography–Mass Spectrometry: Insight into Critical Issues. Journal of the American Society for Mass Spectrometry, 31(9), 1775–1782. [Link]

  • Kellner, S., & Helm, M. (2020). Broadly applicable oligonucleotide mass spectrometry for the analysis of RNA writers and erasers in vitro. Nucleic Acids Research, 48(4), e21. [Link]

  • Wang, H., & Xian, M. (2013). Dissolve-Spin: Desalting Oligonucleotides for MALDI MS Analysis. Modern Analysis of DNA, 1(1), 1-5. [Link]

  • Bio-Synthesis Inc. (2016, August 24). Labeling and Protecting Groups. [Link]

  • Waters Corporation. (n.d.). LC-MS Analysis of Synthetic Oligonucleotides. Application Note. [Link]

  • Rilas Technologies Inc. (2024, July 26). Sequence Confirmation of Oligonucleotides through Collision Induced Dissociation Tandem Mass Spectrometry. [Link]

  • ResearchGate. (2025, March 19). How can I remove salts from a small sample of short oligonucleotides?[Link]

  • ResolveMass Laboratories Inc. (2025, June 8). LCMS Analysis of oligonucleotides. [Link]

  • Rilas Technologies Inc. (2024, July 26). Sequence Confirmation of Oligonucleotides through Collision Induced Dissociation Tandem Mass Spectrometry. [Link]

  • Waters Corporation. (n.d.). LC/MS Analysis of Synthetic Oligonucleotides. Waters App Brief. [Link]

  • Potier, N., et al. (2000). Desalting of oligonucleotides through precipitation for mass spectrometric analysis. Analytical Biochemistry, 283(1), 56-61. [Link]

  • Chromatography Today. (2011, March 18). Preparation and LC/MS Analysis of Oligonucleotide Therapeutics from Biological Matrices. [Link]

  • Parr, M. K., & Keiler, A. M. (2024). Oligonucleotide therapeutics in sports? An antidoping perspective. Drug Testing and Analysis. [Link]

  • Royal Society of Chemistry. (2024, July 18). Unveiling the intricacy of gapmer oligonucleotides through advanced tandem mass spectrometry approaches and scan accumulation for 2DMS. [Link]

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Comparative

A Senior Application Scientist's Guide to High-Resolution MALDI-TOF Analysis of Oligonucleotides: A Comparative Study of the 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol Linker

For researchers, scientists, and drug development professionals working with therapeutic oligonucleotides, accurate and high-throughput analysis is paramount. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (M...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals working with therapeutic oligonucleotides, accurate and high-throughput analysis is paramount. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry has emerged as a powerful tool for the quality control of synthetic oligonucleotides due to its speed, sensitivity, and tolerance for some impurities.[1][2] However, the unique physicochemical properties of oligonucleotides present distinct challenges for MALDI-TOF analysis, primarily related to their polyanionic nature, which often leads to peak broadening from salt adducts and fragmentation.[3][4]

This guide provides an in-depth comparison of analytical strategies for oligonucleotides, with a special focus on the utility of the 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol linker. We will explore the fundamental challenges in oligonucleotide analysis, compare the use of this specialized linker against alternative methods, and provide detailed experimental protocols to empower your research.

The Challenge: Overcoming the Hurdles of Oligonucleotide MALDI-TOF Analysis

The success of MALDI-TOF analysis for large biomolecules like proteins has not been seamlessly translated to oligonucleotides.[5] Several factors contribute to the complexity of obtaining high-quality spectra for these molecules:

  • Salt Adduct Formation: The negatively charged phosphate backbone of oligonucleotides readily forms adducts with sodium (Na+) and potassium (K+) ions, leading to a distribution of peaks for a single species and compromising mass accuracy.[3]

  • Fragmentation: Oligonucleotides are more susceptible to fragmentation during the MALDI process compared to proteins, which can complicate spectral interpretation.[5]

  • Variable Ionization Efficiency: The ionization efficiency of oligonucleotides can be lower than that of peptides, impacting sensitivity.[5]

  • Matrix Interference: For shorter oligonucleotides, signals can be obscured by matrix-related ions in the low mass range.[1]

To mitigate these challenges, various strategies have been developed, including the use of specific matrices like 3-hydroxypicolinic acid (3-HPA), matrix additives such as ammonium citrate to reduce salt adducts, and careful sample purification.[6] An often-overlooked but powerful approach is the strategic use of chemical linkers incorporated during oligonucleotide synthesis.

A Comparative Analysis of Analytical Strategies

Here, we compare three common approaches for preparing oligonucleotides for MALDI-TOF analysis: direct analysis of unmodified oligonucleotides, analysis of oligonucleotides with a standard amino-linker, and the use of the 2-(4-aminobutyl)-1,3-propanediol linker (after deprotection of the Fmoc group).

FeatureDirect Analysis (Unmodified)Standard C6-Amino Linker2-(4-aminobutyl)-1,3-propanediol Linker
Primary Advantage Simplicity, no additional synthesis steps.Provides a primary amine for potential charge enhancement.Introduces a positive charge and a flexible spacer.
Expected Mass Accuracy Moderate; susceptible to salt adducts.Moderate to Good; may reduce adducts.Good to Excellent; charge may improve ionization and reduce adducts.
Signal Intensity Variable; dependent on sequence and purity.Generally improved over direct analysis.Potentially enhanced due to improved ionization efficiency.
Spectral Complexity High; often shows multiple salt adduct peaks.Reduced adduct formation compared to direct analysis.Potentially the lowest complexity due to charge localization.
Handling of "Difficult" Sequences Poor; long or modified oligos can be challenging.Moderate improvement.Good; flexibility may aid in desorption/ionization of structured oligos.
Sample Preparation Requires stringent desalting protocols.Requires standard desalting.Standard desalting is sufficient.

The 2-(4-aminobutyl)-1,3-propanediol linker, by providing a terminal primary amine on a flexible propanediol backbone, offers a unique combination of features. The primary amine can be protonated, introducing a positive charge that can counterbalance the negative charges of the phosphate backbone. This may lead to improved ionization efficiency and a reduction in the formation of metal adducts, resulting in cleaner spectra and higher sensitivity. The flexible propanediol spacer may also facilitate a more favorable presentation of the oligonucleotide within the matrix crystal, further enhancing the quality of the analysis.

Experimental Protocols

Protocol 1: Synthesis of an Oligonucleotide with a 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol Linker

This protocol outlines the incorporation of the linker at the 3'-end of an oligonucleotide using a Controlled Pore Glass (CPG) solid support functionalized with the linker.

  • Support: Start with a CPG solid support derivatized with 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol.

  • Synthesis: Perform standard automated phosphoramidite oligonucleotide synthesis in the 3' to 5' direction.[1] The synthesis cycle consists of four main steps: detritylation, coupling, capping, and oxidation.

  • Cleavage and Deprotection: After the final synthesis cycle, cleave the oligonucleotide from the solid support and remove the protecting groups from the nucleobases and the phosphate backbone using concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA). This step also removes the Fmoc protecting group from the linker, exposing the primary amine.

  • Purification: Purify the resulting amino-modified oligonucleotide using standard techniques such as reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).

  • Desalting: Thoroughly desalt the purified oligonucleotide using a method like ethanol precipitation or a size-exclusion spin column. This is a critical step for high-quality MALDI-TOF analysis.

Protocol 2: MALDI-TOF Sample Preparation and Analysis

This protocol is for the analysis of the purified and desalted amino-modified oligonucleotide.

  • Matrix Preparation: Prepare a saturated solution of 3-hydroxypicolinic acid (3-HPA) in a 1:1 (v/v) solution of acetonitrile and deionized water. Add diammonium hydrogen citrate to a final concentration of 10 mg/mL to aid in reducing sodium and potassium adducts.

  • Sample Preparation: Dilute the desalted oligonucleotide to a final concentration of approximately 10 pmol/µL in deionized water.

  • Spotting: On a MALDI target plate, spot 1 µL of the matrix solution and let it air dry until crystals form. Then, spot 1 µL of the oligonucleotide solution on top of the matrix spot and let it air dry completely.

  • MALDI-TOF MS Analysis: Analyze the sample in a MALDI-TOF mass spectrometer, typically in negative ion linear mode for oligonucleotides. The presence of the terminal amine on the linker may also allow for effective analysis in positive ion mode, which should be tested for optimal results.

Visualizing the Workflow

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_analysis MALDI-TOF Analysis s1 CPG Support with Linker s2 Automated Synthesis s1->s2 s3 Cleavage & Deprotection s2->s3 s4 Purification (HPLC/PAGE) s3->s4 a1 Desalting s4->a1 Purified Oligonucleotide a3 Sample Spotting a1->a3 a2 Matrix Preparation (3-HPA) a2->a3 a4 MS Analysis a3->a4

Caption: Experimental workflow from synthesis to analysis.

The Logic of Linker-Mediated Analysis

linker_advantage cluster_benefits Analytical Benefits oligo Oligonucleotide (- charge backbone) maldi MALDI-TOF Analysis oligo->maldi Direct Analysis linker 2-(4-aminobutyl)-1,3-propanediol Linker (+ charge amine, flexible) linker->maldi Linker-Mediated Analysis b1 Improved Ionization maldi->b1 b2 Reduced Salt Adducts maldi->b2 b3 Cleaner Spectra maldi->b3

Caption: Rationale for using the amino-propanediol linker.

Conclusion and Future Outlook

While direct MALDI-TOF analysis of oligonucleotides is a viable option, its limitations, particularly for longer or modified sequences, necessitate more advanced strategies. The use of a 2-(4-aminobutyl)-1,3-propanediol linker presents a compelling alternative. The introduction of a positive charge via the amino group and the flexibility of the propanediol spacer can synergistically improve the quality of MALDI-TOF data by enhancing ionization efficiency and reducing spectral complexity arising from salt adducts.

As the demand for high-purity synthetic oligonucleotides for therapeutic and diagnostic applications continues to grow, the adoption of optimized analytical workflows is crucial. The strategic incorporation of functional linkers, such as the one discussed in this guide, represents a significant step towards achieving more reliable and high-resolution characterization of these important biomolecules. Further studies directly comparing this linker with a wider range of modifications and matrices will undoubtedly continue to refine our approach to oligonucleotide analysis.

References

  • Shimadzu. (n.d.). Negative Mode Analysis of Synthetic Oligonucleotides using the MALDI-8030 Dual Polarity Benchtop MALDI-TOF Mass Spectrometer. Retrieved from [Link]

  • Bruker. (n.d.). Automated High-Throughput Oligo QC: From Automated Sample Preparation to MALDI Spectra Assessment. Retrieved from [Link]

  • Meyer, A., Spinelli, N., Brés, J. C., Dell'Aquila, C., Morvan, F., Lefebvre, I., Rayner, B., Imbach, J. L., & Vasseur, J. J. (2001). Direct MALDI-TOF MS analysis of oligonucleotides on solid support through a photolabile linker. Nucleosides, nucleotides & nucleic acids, 20(4-7), 963–966. [Link]

  • Shimadzu Scientific Instruments. (n.d.). Intro to MALDI Oligonucleotide Analysis. Retrieved from [Link]

  • Distler, A. M., & Allison, J. (2001). Improved MALDI-MS Analysis of Oligonucleotides through the Use of Fucose as a Matrix Additive. Analytical Chemistry, 73(20), 5000–5003. [Link]

  • Juhasz, P., Roskey, M. T., Smirnov, I. P., Haff, L. A., Vestal, M. L., & Martin, S. A. (1996). Applications of delayed extraction matrix-assisted laser desorption ionization time-of-flight mass spectrometry to oligonucleotide analysis. Analusis, 24(8), M31–M36.
  • Šebela, M., Kouřil, Š., Řehulka, P., & Tarkowski, P. (2013). Oligonucleotide analysis and sequencing using MALDI-TOF mass spectrometry. In Mass Spectrometry. IntechOpen.
  • Sarracino, D., & Schriemer, D. C. (2002). Optimization of MALDI Matrices and Their Preparation for the MALDI‐TOF MS Analysis of Oligonucleotides. Journal of the American Society for Mass Spectrometry, 13(11), 1376-1384.
  • Tholey, A., & Heinzle, E. (2000). An optimised sample preparation for the MALDI- ToF-MS of oligonucleotides.
  • Müller, S., Wünsch, B., & Strömberg, R. (2004). Synthesis of an RNA 3'-fragment of yeast tRNA(Phe) containing the Y-base. European journal of organic chemistry, (13), 2855-2863.
  • LINK Technologies. (2015). Guidebook for the Synthesis of Oligonucleotides. Retrieved from [Link]

  • Seio, K., Tokugawa, M., Kanamori, T., Tsunoda, H., Ohkubo, A., & Sekine, M. (2012). Synthesis and properties of cationic 2'-O-[N-(4-aminobutyl)carbamoyl] modified oligonucleotides. Bioorganic & medicinal chemistry letters, 22(7), 2470–2473. [Link]

  • Shimadzu. (2022). Sequence Analysis of Antisense Oligonucleotides Using a MALDI-8030 Benchtop MALDI-TOF Mass Spectrometer. Retrieved from [Link]

  • LINK Technologies. (n.d.). Oligonucleotide synthesis reagents catalogue. Retrieved from [Link]

  • Ella Biotech. (n.d.). Designing Oligo With Multiple Modifications. Retrieved from [Link]

Sources

Validation

Strategic Guide: 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol in Oligonucleotide Synthesis

This guide provides an in-depth technical analysis of 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol , often referred to in oligonucleotide chemistry as the "Universal C7 Linker" or "Aminobutyl-Propanediol Backbone." Executive...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol , often referred to in oligonucleotide chemistry as the "Universal C7 Linker" or "Aminobutyl-Propanediol Backbone."

Executive Summary: The "Phantom" Backbone

2-(N-Fmoc-4-aminobutyl)-1,3-propanediol is a non-nucleosidic linker designed to introduce primary amines into oligonucleotide sequences. Unlike standard amino-modifiers that attach to a nucleobase (e.g., Amino-Modifier C6 dT) or the 5'/3' termini, this linker acts as an acyclic backbone replacement .

Its critical advantage is the preservation of the internucleotide phosphate distance . The 1,3-propanediol core mimics the 3-carbon spacing of the natural deoxyribose sugar-phosphate backbone. This allows it to be inserted internally within a sequence with minimal disruption to the helical geometry, acting as a stable "abasic" spacer that presents a functional handle for conjugation.

Best For:

  • Internal Labeling: Inserting fluorophores, quenchers, or ligands (e.g., Cholesterol, GalNAc) in the middle of a sequence.

  • Combinatorial Libraries: Creating branched DNA structures or "PNA-like" modifications.

  • Steric Control: The 4-aminobutyl arm provides a C4 spacer, reducing steric clash between the payload and the DNA duplex.

Technical Profile & Mechanism

Chemical Structure

The molecule consists of a pseudo-glycerol (1,3-propanediol) core. The central carbon (C2) is modified with a 4-aminobutyl chain, protected by Fmoc.

  • Backbone: 1,3-Propanediol (Acyclic).

  • Side Chain: 4-aminobutyl (C4 spacer).

  • Protecting Group: Fmoc (Fluorenylmethyloxycarbonyl) – Base labile, Acid stable.

The "3-Carbon" Rule (Mechanistic Insight)

In natural DNA, the distance between phosphate groups (P-O-C5'-C4'-C3'-O-P) involves a specific number of rotatable bonds.

  • Standard DNA: ~6 bonds between phosphates.

  • Propanediol Linker: The 1,3-diol structure (O-CH2-CH(R)-CH2-O) provides a 3-carbon bridge. When phosphitylated, this mimics the spatial separation of a native nucleotide minus the base.

  • Result: The linker acts as a "phantom nucleotide." It maintains the register of the helix, preventing the "bulge" effect seen with simple alkyl spacers (e.g., C3 or C12 spacers) which can distort the duplex and significantly lower melting temperature (

    
    ).
    

Comparative Analysis: Selecting the Right Linker

The following table contrasts the Aminobutyl-Propanediol linker with common alternatives.

FeatureAminobutyl-Propanediol (This Product)Amino-Modifier C6 dT Fmoc-Serinol Linker Linear Amino Spacers (C6/C12)
Insertion Type Abasic Backbone (Replaces sugar/base)Nucleosidic (Retains Base)Abasic Backbone Spacer Insertion
Duplex Stability (

)
Moderate Destabilization (Maintains spacing)High Stability (Base pairs with A)Moderate DestabilizationHigh Destabilization (Distorts helix)
Labeling Position Universal (5', Internal, 3')Internal (Requires 'T' in sequence)UniversalTermini (mostly) or Internal (Bulge)
Steric Environment C4 Arm (Good for bulky labels)Rigid (Base-attached)Short Arm (Close to backbone)Flexible/Floppy
Primary Application Internal labeling without base pairing constraints.labeling at specific Thymine sites.SNA (Serinol Nucleic Acid) scaffolds.5' End labeling or flexible loops.
Comparison Logic
  • Vs. Amino-Modifier dT: Use dT if your sequence naturally contains a Thymine at the desired labeling site and

    
     is critical. Use Propanediol  if you need to label a specific position regardless of the sequence, or if you want to avoid base-stacking interference (e.g., for quenching).
    
  • Vs. Serinol: Serinol is structurally similar but often has a shorter linker arm. The 4-aminobutyl chain of the propanediol derivative pushes the label further away from the backbone, reducing steric hindrance for bulky conjugates like Cholesterol or peptides.

Experimental Workflow: On-Column Conjugation

The Fmoc protection allows for an orthogonal labeling strategy during Solid Phase Oligonucleotide Synthesis (SPOS). You can deprotect the linker's amine selectively while the oligonucleotide remains attached to the resin and the base-protecting groups (Bz, iBu, Ac) remain intact.

Diagram: Orthogonal Labeling Strategy

G cluster_integrity Key Integrity Check Start 1. Incorporation Step2 2. Capping & Oxidation Start->Step2 Standard Cycle Step3 3. Selective Fmoc Removal (Piperidine/DMF) Step2->Step3 Orthogonal Step Step4 4. On-Column Conjugation (e.g., NHS-Ester Label) Step3->Step4 Free Side-Chain Amine Note Standard DMT group (5'-OH) remains ON (or OFF) depending on strategy, but Base Protection (Bz/iBu) MUST remain intact. Step3->Note Step5 5. Final Cleavage & Deprotection (Ammonia/AMA) Step4->Step5 Label Attached End Final Conjugated Oligo Step5->End

Caption: Workflow for site-selective labeling using the Fmoc-protected propanediol linker. The Fmoc group is removed on-column without disturbing the standard nucleobase protection.

Detailed Protocol

1. Coupling (Standard Phosphoramidite Cycle)

  • Reagent: 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol phosphoramidite.

  • Concentration: 0.1 M in Acetonitrile.

  • Coupling Time: Increase to 3–6 minutes (longer than standard bases due to the bulky side chain).

  • Note: This creates the backbone linkage.

2. Selective Fmoc Deprotection (On-Column)

  • Reagent: 20% Piperidine in DMF (Dimethylformamide).

  • Flow: Flush column for 3–5 minutes.

  • Wash: Extensive wash with Acetonitrile to remove all traces of piperidine (crucial to prevent side reactions with the NHS ester).

  • Checkpoint: The oligonucleotide is now anchored to the solid support, with only the side-chain amine exposed. Exocyclic amines on bases (A, C, G) are still protected by Acetyl/Benzoyl/Isobutyryl groups.

3. Conjugation (Labeling)

  • Reagent: Ligand-NHS ester (e.g., Biotin-NHS, Cholesterol-NHS, Dye-NHS).

  • Solvent: DMF or Acetonitrile (anhydrous).

  • Reaction: Incubate the resin with the NHS ester solution (10–50 equivalents) for 30–60 minutes.

  • Validation: A Ninhydrin test (Kaiser test) on a few resin beads can confirm coupling (beads turn from blue to colorless).

4. Final Cleavage

  • Reagent: Concentrated Ammonium Hydroxide (or AMA: 1:1 Ammonia/Methylamine).

  • Condition: Standard deprotection (e.g., 55°C for 4–16 hours, or 65°C for 15 min with AMA).

  • Result: The oligo is cleaved from the support, base protecting groups are removed, and the label remains attached to the propanediol linker (assuming the label is base-stable).

Critical Considerations & Troubleshooting

  • Duplex Stability (

    
    ): 
    
    • Inserting this linker internally creates an "abasic" site. Expect a

      
       drop of 2–4°C  per insertion compared to a perfect match.
      
    • Mitigation: If high

      
       is required, flank the linker with G-C pairs or use high-affinity modifications like LNA (Locked Nucleic Acid) nearby.
      
  • Solubility:

    • The Fmoc group is hydrophobic. If checking coupling efficiency via HPLC before Fmoc removal, the oligo will elute significantly later (DMT-on + Fmoc-on = very hydrophobic).

  • Multiple Incorporations:

    • Because the linker has both a 5'-OH and 3'-OH equivalent (on the propanediol), multiple units can be coupled sequentially to create "clusters" of amines for high-density labeling (e.g., attaching 3 GalNAc ligands for liver targeting).

References

  • Nelson, P. S., et al. (1992).[1] "Direct labeling of oligonucleotides employing a novel, non-nucleosidic, 2-aminobutyl-1,3-propanediol backbone."[1][2] Nucleic Acids Research, 20(23), 6253–6259.[1][3][4] Link

  • Nelson, P. S., Kent, M., & Muthini, S. (1992). "Oligonucleotide labeling methods 3. Direct labeling of oligonucleotides employing a novel, non-nucleosidic, 2-aminobutyl-1,3-propanediol backbone."[1][2] Nucleic Acids Research.[1][2][4][5][6] Link

  • Kuzuya, A., et al. (2009). "Site-Selective RNA Activation by Acridine-Modified Oligodeoxynucleotides." Bioconjugate Chemistry / ACS Omega. (Discusses use of the backbone for positioning intercalators). Link

  • Manoharan, M. (2004). "Oligonucleotide Conjugates as Potential Antisense Drugs with Improved Uptake, Biodistribution, Targeted Delivery, and Mechanism of Action." Antisense & Nucleic Acid Drug Development. (Context on branched linkers for delivery).

Sources

Comparative

A Head-to-Head Comparison: 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol vs. PEG Linkers in Bioconjugation

In the landscape of therapeutic bioconjugates, the choice of a chemical linker is a critical determinant of success. The linker not only tethers the payload to the biologic but also profoundly influences the conjugate's...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of therapeutic bioconjugates, the choice of a chemical linker is a critical determinant of success. The linker not only tethers the payload to the biologic but also profoundly influences the conjugate's stability, solubility, and pharmacokinetic profile. For decades, polyethylene glycol (PEG) linkers have been the gold standard, prized for their hydrophilicity and biocompatibility. However, the emergence of novel linker technologies, such as 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol, challenges this paradigm by offering a distinct set of properties that can overcome some of the limitations associated with PEG.

This guide provides a detailed comparison of the performance of 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol and PEG linkers, drawing upon their structural attributes and available performance data to inform researchers, scientists, and drug development professionals in their selection of the optimal linker for their specific application.

Structural and Functional Showdown

At the heart of their differing performance characteristics are the distinct chemical structures of these two linker classes.

PEG Linkers: These are linear or branched polymers of repeating ethylene glycol units. Their length can be precisely controlled, allowing for fine-tuning of the conjugate's hydrodynamic radius and solubility.

2-(N-Fmoc-4-aminobutyl)-1,3-propanediol: This is a short, branched linker featuring a central propanediol backbone, a butylamino spacer, and a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compact and defined structure offers a different set of physicochemical properties compared to the polymeric nature of PEG.

Key Performance Parameters: A Comparative Analysis

The selection of a linker should be guided by a thorough evaluation of key performance indicators. Below, we compare 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol and PEG linkers across several critical parameters.

Performance ParameterPEG Linkers2-(N-Fmoc-4-aminobutyl)-1,3-propanediolRationale & Supporting Evidence
Solubility HighModerate to HighPEG is renowned for its ability to enhance the solubility of hydrophobic payloads. The diol and amino functionalities of 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol also impart hydrophilicity, though its shorter, non-polymeric nature may result in a more modest increase in solubility compared to long-chain PEGs.
Stability Susceptible to oxidationHighThe ether linkages in PEG are prone to oxidative degradation, which can lead to premature cleavage of the conjugate. The all-carbon backbone of 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol offers superior chemical stability.
Immunogenicity Potential for anti-PEG antibodiesLow (predicted)The repeated exposure to PEG in various consumer and pharmaceutical products has led to the development of anti-PEG antibodies in a significant portion of the population, which can lead to accelerated clearance of PEGylated therapeutics. The novel, non-polymeric structure of 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol is hypothesized to have a lower potential for immunogenicity.
Pharmacokinetics Extended half-lifeShorter half-life (tunable)The large hydrodynamic radius of PEG chains can significantly extend the in vivo half-life of bioconjugates by reducing renal clearance. The smaller size of 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol would likely result in a shorter half-life, which could be advantageous for applications requiring rapid clearance.
Synthetic Accessibility Readily available with diverse functionalitiesCommercially available, with potential for custom synthesisA wide variety of PEG linkers with different lengths and terminal functional groups are commercially available. 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol is also commercially available, and its structure allows for straightforward chemical modification to introduce desired functionalities.

Experimental Workflows: A Glimpse into the Lab

The following sections outline generalized experimental protocols for the conjugation of a payload to a protein using either a PEG or a 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol linker.

Workflow for PEGylation of a Protein

This workflow outlines the conjugation of a maleimide-functionalized PEG linker to a protein containing a free thiol group.

PEGylation_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis Protein Protein with free thiol Reaction Incubate Protein and PEG-Mal in reaction buffer (pH 6.5-7.5) Protein->Reaction PEG_Mal Maleimide-PEG-Payload PEG_Mal->Reaction Purification Purify conjugate using size-exclusion or ion-exchange chromatography Reaction->Purification Analysis Characterize conjugate by SDS-PAGE, mass spectrometry, and functional assays Purification->Analysis

Caption: Workflow for protein PEGylation.

Workflow for Conjugation using 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol

This workflow illustrates a potential strategy for using the diol linker, assuming deprotection of the Fmoc group to reveal a primary amine for subsequent conjugation.

Diol_Linker_Workflow cluster_deprotection Fmoc Deprotection cluster_activation Payload Activation cluster_conjugation Conjugation to Payload cluster_protein_conjugation Conjugation to Protein Fmoc_Linker 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol Deprotection Treat with piperidine to remove Fmoc group Fmoc_Linker->Deprotection Amine_Linker Linker with free amine Deprotection->Amine_Linker Conjugation1 React Amine_Linker with Activated_Payload Amine_Linker->Conjugation1 Payload Payload with carboxylic acid Activation Activate with EDC/NHS Payload->Activation Activated_Payload NHS-activated Payload Activation->Activated_Payload Activated_Payload->Conjugation1 Linker_Payload Linker-Payload Conjugate Conjugation1->Linker_Payload Functionalized_Linker_Payload Functionalized Linker-Payload (e.g., with maleimide) Linker_Payload->Functionalized_Linker_Payload Conjugation2 React with Protein Functionalized_Linker_Payload->Conjugation2 Protein Protein with free thiol Protein->Conjugation2 Final_Conjugate Final Protein-Linker-Payload Conjugate Conjugation2->Final_Conjugate

Caption: Conjugation via the diol linker.

Logical Framework for Linker Selection

The choice between a PEG linker and 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol should be driven by the specific requirements of the therapeutic application.

Linker_Selection_Logic cluster_criteria Key Decision Criteria Start Start: Define Therapeutic Goal Solubility High solubility required? Start->Solubility HalfLife Extended half-life critical? Solubility->HalfLife Yes Diol Consider 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol Solubility->Diol No Immunogenicity Concern for immunogenicity? HalfLife->Immunogenicity No PEG Select PEG Linker HalfLife->PEG Yes Immunogenicity->PEG No Immunogenicity->Diol Yes

Caption: Decision tree for linker selection.

Conclusion and Future Outlook

PEG linkers remain a powerful tool in the bioconjugation toolbox, offering unparalleled control over solubility and pharmacokinetics. However, the potential for immunogenicity and oxidative instability necessitates the exploration of alternatives. 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol represents a promising new class of short, branched, non-polymeric linkers that may offer advantages in terms of stability and reduced immunogenicity.

While direct, head-to-head comparative data is still emerging, the distinct structural and chemical properties of 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol warrant its consideration, particularly for applications where the potential liabilities of PEG are a concern. As the field of bioconjugation continues to evolve, a deeper understanding of the structure-activity relationships of these novel linkers will be crucial in designing the next generation of highly effective and safe biotherapeutics.

References

  • Jevševar, S., Kunstelj, M., & Porekar, V. G. (2010). PEGylation of therapeutic proteins. Biotechnology journal, 5(1), 113–128. [Link]

  • Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug discovery today, 10(21), 1451–1458. [Link]

  • Ivens, I. A., Achan, D., & Baumann, A. (2016). PEGylated biopharmaceuticals: current experience and considerations for nonclinical development. Toxicologic pathology, 44(7), 959–963. [Link]

  • Armstrong, J. K., Hempel, G., & Koling, S. (2008). Antibody against poly (ethylene glycol) s. Pegylated protein drugs: basic science and clinical applications, 20, 153-167. [Link]

  • Schellekens, H., Hennink, W. E., & Brinks, V. (2013). The immunogenicity of polyethylene glycol: facts and fiction. Pharmaceutical research, 30(7), 1729–1734. [Link]

Validation

Confirming Linker Integrity Post-Cleavage: A Comparative Analytical Guide

Topic: Confirming Linker Integrity After Peptide or Oligonucleotide Cleavage Content Type: Publish Comparison Guide Executive Summary For researchers in drug discovery and chemical biology, the "cleavage" step—whether re...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming Linker Integrity After Peptide or Oligonucleotide Cleavage Content Type: Publish Comparison Guide

Executive Summary

For researchers in drug discovery and chemical biology, the "cleavage" step—whether releasing a peptide from a solid-phase resin or liberating an oligonucleotide payload—is a critical inflection point. "Linker integrity" in this context is dual-faceted: it refers either to the clean fracture of a temporary synthesis linker (yielding a pristine native terminus) or the robust preservation of a functional linker (e.g., in Antibody-Drug Conjugates or modified probes) during the release process.

This guide objectively compares the three primary analytical architectures used to verify this integrity: High-Resolution LC-MS , NMR Spectroscopy , and Analytical HPLC .[1] We analyze their performance in detecting common failure modes—such as acid-catalyzed alkylation, incomplete deprotection, and linker fragmentation—and provide field-proven protocols for validation.[1]

Part 1: Comparative Analysis of Analytical Architectures

Selecting the right verification method depends on the specific "integrity" question being asked. Is the mass correct? Is the stereochemistry preserved? Is the linker-payload ratio (DAR) intact?

1. High-Resolution LC-MS (The Structural Workhorse)

Best for: Rapid identification of side-reactions, re-attachment adducts, and sequence verification.[1]

LC-MS (Liquid Chromatography-Mass Spectrometry) is the industry standard for post-cleavage analysis.[1] Its primary strength lies in resolving the "molecular fingerprint" of the cleavage cocktail's effect on the peptide/oligo.

  • Performance Profile:

    • Sensitivity: Femtomolar range (High).[1][2]

    • Throughput: High (minutes per sample).

    • Integrity Check: Detects specific mass shifts indicative of "scars" (e.g., +106 Da from p-hydroxybenzyl adducts in Wang resin cleavage).

    • Limitation: Cannot easily distinguish isobaric isomers (e.g., D- vs. L- amino acids or Aspartimide formation) without specialized fragmentation or chromatography.[1]

2. NMR Spectroscopy (The Stereochemical Arbiter)

Best for: Verifying linker topology, distinguishing isomers, and absolute quantitation without reference standards.

While less sensitive than MS, NMR is indispensable when "integrity" involves stereochemical preservation or confirming the exact covalent structure of a complex linker-payload conjugate.[1]

  • Performance Profile:

    • Sensitivity: Micromolar to Millimolar (Low).

    • Throughput: Low (hours per sample).

    • Integrity Check: Definitively identifies aspartimide formation (distinct shift in H-alpha protons) and verifies the presence of non-ionizable linker components that MS might miss.

    • Limitation: Requires large sample amounts; data analysis is complex for large biomolecules.

3. HPLC/UPLC (The Purity Quantifier)

Best for: Quantifying the ratio of "Intact Linker" vs. "Free Payload" and assessing overall purity.

HPLC is the primary tool for quantitative assessment. In ADC development, Hydrophobic Interaction Chromatography (HIC) is specifically used to determine the Drug-Antibody Ratio (DAR) by separating species based on the number of intact linkers.

  • Performance Profile:

    • Sensitivity: Nanomolar (Medium).[1]

    • Throughput: Medium.

    • Integrity Check: Shift in retention time (

      
      ) correlates directly with hydrophobicity changes caused by linker loss or protecting group retention.
      
    • Limitation: Provides no structural identity; relies on retention time comparison with standards.

Part 2: Comparative Data & Failure Mode Analysis

The following table summarizes how each method detects specific "Linker Integrity" failure modes common in SPPS (Solid Phase Peptide Synthesis) and SPOS (Solid Phase Oligonucleotide Synthesis).

Failure ModeContextLC-MS DetectionNMR DetectionHPLC Detection
Scavenger Adducts Peptide (Wang/Rink)Excellent. Detects mass of scavenger attached to reactive side chains (e.g., Trp, Cys).[1]Good. distinct aromatic signals from scavenger.Fair. Appears as impurity peaks; requires isolation to confirm.
Aspartimide Formation Peptide (Asp-Gly/Asn-Gly)Poor. Mass is identical to product (-18 Da is often confused with dehydration).[1]Excellent. Diagnostic shift of Asp

-proton/

-protons.
Good. often separates as a distinct peak near the main peak.
Linker Fragmentation ADC / Modified OligoExcellent. Identifies "shrapnel" masses (free payload vs. linker-payload).Fair. Can track loss of linker signals if concentration permits.Excellent. Large shift in

due to hydrophobicity change.
Incomplete Deprotection OligonucleotideGood. Detects +DMT or +Protecting Group masses.Poor. Signals often buried in sugar region.Excellent. "Trityl-on" vs "Trityl-off" separation is standard.
Part 3: Validated Experimental Protocols
Protocol A: Troubleshooting Acid-Labile Linker Cleavage (SPPS)

Objective: Confirm clean release from Wang/Rink resin without re-attachment (alkylation).

Causality: High concentrations of carbocations generated during TFA cleavage can attack electron-rich residues (Trp, Cys, Met) if scavengers are insufficient, creating a permanent "linker scar."[1]

  • Preparation:

    • Prepare Cleavage Cocktail K : TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), EDT (2.5%). Reasoning: EDT and Thioanisole are critical for suppressing S-alkylation of Cysteine and oxidation of Methionine.[1]

  • Execution:

    • Incubate resin-bound peptide for 2-3 hours at room temperature.[1]

    • Critical Step: Precipitate in cold diethyl ether (-20°C). Do NOT rotovap TFA first if Trp is present, as this concentrates the alkylating species.

    • Centrifuge (3000 x g, 5 min) and wash pellet 3x with ether.

  • Verification (LC-MS):

    • Dissolve pellet in 50% Acetonitrile/Water (0.1% Formic Acid).[1]

    • Analyze via ESI-MS.[1][3][4]

    • Pass Criteria: Main peak corresponds to theoretical mass (

      
      ).[1]
      
    • Fail Criteria: Presence of peaks at

      
       Da (p-hydroxybenzyl adduct from Wang linker) or 
      
      
      
      Da (t-butyl adduct).[1]
Protocol B: Verifying Linker-Payload Stability in Oligonucleotides

Objective: Ensure a sensitive linker (e.g., disulfide or Val-Ala) survived the deprotection conditions.[1]

Causality: Standard oligonucleotide deprotection (conc.[1] Ammonia, 55°C) cleaves many biodegradable linkers. Milder conditions are required to preserve "Linker Integrity" when the linker is part of the final product.

  • Preparation:

    • Use UltraMILD monomers (Pac-dA, iPr-Pac-dG, Ac-dC).[1]

    • Deprotection Reagent: 0.05 M Potassium Carbonate in Methanol.

  • Execution:

    • Incubate at Room Temperature for 4 hours (instead of heat/ammonia).

    • Neutralize with 2M TEAA (Triethylammonium acetate) prior to evaporation.[1]

  • Verification (Dual-Mode):

    • HPLC: Inject on C18 column (TEAA/Acetonitrile gradient). Look for a single sharp peak. Broadening indicates partial linker hydrolysis.

    • Fluorescence (if applicable): If the payload is a fluorophore quenched by the linker, measure fluorescence before and after adding a cleavage trigger (e.g., DTT for disulfides).

    • Self-Validating Logic: If fluorescence is high before DTT treatment, the linker failed (premature cleavage).[1]

Part 4: Visualization of Analytical Workflows
Figure 1: Decision Matrix for Linker Integrity Analysis

Caption: A logical workflow to select the optimal analytical method based on the specific type of linker failure suspected (Adducts, Stereochemistry, or Fragmentation).

LinkerAnalysis Start Start: Define Integrity Goal Q1 Is the Linker supposed to be GONE? Start->Q1 BranchA Yes (SPPS/SPOS Cleavage) Q1->BranchA Synthesis BranchB No (ADC/Probe Stability) Q1->BranchB Conjugate CheckMass Check Mass (LC-MS) BranchA->CheckMass Adducts Found +56/+106 Da? CheckMass->Adducts Scavenger Optimize Scavengers (Protocol A) Adducts->Scavenger Yes (Adducts) Purity Check Purity (HPLC) Adducts->Purity No (Clean) CheckFrag Check Fragmentation BranchB->CheckFrag HIC HIC/HPLC (Assess DAR/Ratio) CheckFrag->HIC Quantify Loss NMR NMR (Confirm Topology) CheckFrag->NMR Verify Structure

Figure 2: Troubleshooting The "Missing Linker"

Caption: Diagnostic loop for identifying why a linker failed to release the payload or released it prematurely.

Troubleshooting Problem Problem: Low Yield or Wrong Mass Post-Cleavage Step1 Analyze Crude via LC-MS Problem->Step1 Result1 Mass = Payload + Linker Fragment Step1->Result1 Result2 Mass = Payload + Protecting Group Step1->Result2 Result3 Mass = Correct Payload (but low yield) Step1->Result3 Action1 Incomplete Cleavage: Increase Acid Strength or Time Result1->Action1 Action2 Incomplete Deprotection: Check Cocktail Composition Result2->Action2 Action3 Re-attachment/Precipitation: Check Ether Wash & Scavengers Result3->Action3

References
  • Stathopoulos, P., et al. (2013). "Side reactions in the SPPS of Cys-containing peptides." ResearchGate.[3] Available at: [Link]

  • Fields, G. B., et al. (2025).[3] "Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis." ResearchGate.[3] Available at: [Link]

  • Zhao, et al. (2023). "Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates." MDPI Biomedicines. Available at: [Link][1]

Sources

Comparative

The Linker Effect: Engineering Binding Affinity in Bivalent Probes

Topic: Comparative Binding Affinity of Probes with Different Linkers Content Type: Publish Comparison Guide Executive Summary In the design of heterobifunctional probes—such as PROTACs, molecular glues, and bivalent inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Binding Affinity of Probes with Different Linkers Content Type: Publish Comparison Guide

Executive Summary

In the design of heterobifunctional probes—such as PROTACs, molecular glues, and bivalent inhibitors—the linker is often mistakenly viewed as a passive connector. In reality, the linker is a thermodynamic lever. Its length, composition, and rigidity dictate not just physical properties (solubility, permeability) but the fundamental free energy of binding (


).

This guide provides a technical comparison of linker classes (PEG, Alkyl, Rigid/Cyclic) and their specific impact on binding affinity, cooperativity, and ternary complex stability. It is designed for medicinal chemists and chemical biologists seeking to transition from "trial-and-error" screening to rational linker design.

Mechanistic Principles: Why Linkers Change Affinity

To optimize binding affinity, one must manipulate the thermodynamic penalty associated with the linker.[1] The binding constant of a bivalent probe (


) is governed by the effective molarity (

)
and the entropic cost of constraining the linker.
The Thermodynamic Equation


  • 
     (Entropic Penalty):  A flexible linker (e.g., PEG) loses significant conformational entropy upon binding two proteins. This manifests as a penalty, weakening affinity.
    
  • 
    :  If the linker length perfectly positions the two proteins to interact favorably (protein-protein interactions), the system gains enthalpy (
    
    
    
    ), leading to positive cooperativity (
    
    
    ).
  • Rigidity vs. Flexibility: Rigid linkers reduce the entropic penalty (pre-organized) but risk steric clashes if the geometry is mismatched.

Comparative Analysis: Linker Composition

The following table synthesizes experimental performance data for the three dominant linker classes used in chemical biology.

Table 1: Comparative Performance Metrics of Linker Classes
FeaturePEG (Polyethylene Glycol) Alkyl Chains Rigid / Cyclic (e.g., Piperazine, Alkynes)
Entropic Cost (

)
High Penalty. High conformational freedom in solution leads to large entropy loss upon binding.Moderate. Less flexible than PEG, but still incurs rotatable bond penalties.Low Penalty. Pre-organized conformation minimizes entropy loss, potentially boosting affinity.
Solubility High. Hydrophilic ether oxygens solvate well.[2]Low. Lipophilic; often requires formulation aids.Variable. Depends on heteroatoms; generally better than alkyls.
Cell Permeability Low to Moderate. High TPSA (Polar Surface Area) can limit passive diffusion.High. "Lipid-like" nature facilitates membrane crossing.High. Lower TPSA than PEG; compact structure aids permeability.
Binding Cooperativity Broad. "Floppy" nature allows sampling of many conformations, finding ternary complexes easily but rarely with high affinity.Restricted. Limited conformational sampling.High Specificity. Can lock proteins into a highly cooperative state if designed correctly (geometry match).
Metabolic Stability Low. Susceptible to oxidative cleavage (P450s).Moderate. Susceptible to terminal oxidation.High. Cyclic structures are often metabolically robust.
Deep Dive: The "Goldilocks" Zone of Linker Length
  • Too Short: Steric clashes prevent simultaneous binding. The probe acts as two competitive monovalent inhibitors rather than a bivalent binder.

  • Too Long: The effective molarity (

    
    ) drops. The two warheads are "diluted" relative to each other, reducing the likelihood of ternary complex formation.
    
  • Optimal: Matches the linear distance between binding sites + 2-4 Å slack.

Visualization: Thermodynamic Cycle of Ternary Complex Formation

The following diagram illustrates how linker properties influence the transition from binary to ternary complexes.

TernaryComplexThermodynamics cluster_linker Linker Impact Zone Free Free Components (POI + E3 + Probe) Binary Binary Complex (POI-Probe + E3) Free->Binary Binary Affinity (Kd1) Driven by Warhead Potency Ternary Ternary Complex (POI-Probe-E3) Binary->Ternary Cooperativity (α) Driven by Linker Length/Rigidity Entropy Entropic Penalty: Flexible linkers resist locking into Ternary state Entropy->Binary Geometry Geometric Fit: Rigid linkers must match POI-E3 interface exactly Geometry->Ternary

Figure 1: Thermodynamic cycle highlighting where linker entropy and geometry impact the formation of the productive ternary complex.

Experimental Protocols (Self-Validating Systems)

To objectively compare linkers, one must distinguish between binary affinity (binding to one protein) and ternary cooperativity (binding to both).

Protocol A: Surface Plasmon Resonance (SPR) for Cooperativity ( )

Objective: Determine if the linker promotes positive cooperativity (


) or anti-cooperativity (

).

Methodology:

  • Chip Preparation: Immobilize the E3 ligase (or Protein A) on a CM5 sensor chip. Aim for low density (<100 RU) to prevent avidity artifacts (1:2 binding).

  • Binary Control: Inject the Probe alone. Measure

    
    .[3]
    
  • Ternary Assay: Saturate the Probe with the POI (Protein B) in solution at

    
    .
    
  • Injection: Inject the [Probe:POI] complex over the immobilized E3.

  • Calculation:

    
    
    
    
    

Interpretation:

  • 
    : Positive cooperativity. The linker facilitates new protein-protein interactions.
    
  • 
    : Negative cooperativity. The linker causes steric clash or high entropic penalty.
    
Protocol B: Fluorescence Polarization (FP) Competition Assay

Objective: Rapid screening of linker length effects on binary binding.

Methodology:

  • Tracer: Use a fluorescently labeled probe (known binder) with a fixed linker.

  • Titration: Titrate the test probes (different linkers) against the protein (e.g., 10 nM) and Tracer (10 nM).

  • Readout: Measure mP (milli-polarization).

  • Validation Step: If a rigid linker shows drastically lower affinity (high IC50) compared to a flexible linker of the same length, the rigidity is likely preventing the warhead from seating correctly in the pocket (conformational mismatch).

Case Study: Linker Rigidity in PROTACs

Case: Optimization of H-PGDS degraders (Reference 1).

  • Experiment: Researchers compared PEG-based (flexible) linkers vs. Piperazine-based (rigid) linkers.[4]

  • Result:

    • Binary Affinity: Both linkers showed similar

      
       to the target protein (H-PGDS) in isolation.
      
    • Ternary Stability: The rigid linker formed a less stable ternary complex (lower cooperativity) because it could not accommodate the specific orientation required between H-PGDS and the E3 ligase.

    • Cellular Potency: Surprisingly, the rigid linker performed better in cells due to significantly higher membrane permeability .

  • Key Insight: High binding affinity (

    
    ) does not always equal high degradation (
    
    
    
    ). Linker design is a trade-off between thermodynamic stability and kinetic permeability.

Workflow Visualization: Rational Linker Design

LinkerOptimization cluster_Phase1 Phase 1: Library Scanning cluster_Phase2 Phase 2: Ternary Optimization cluster_Phase3 Phase 3: Property Tuning Start Start: Warhead Identification Step1 Synthesize 'Linker Ruler' (PEG 2, 4, 6, 8, 10) Start->Step1 Step2 Binary Affinity Screen (FP/TR-FRET) Discard loss of potency >10x Step1->Step2 Step3 Ternary Complex Assay (SPR) Measure Cooperativity (α) Step2->Step3 Decision Is α > 1? Step3->Decision Decision->Step1 No (Change Length) Step4 Rigidification Strategy Replace PEG with Piperazine/Alkyne Decision->Step4 Yes (Keep Geometry) Step5 Permeability/Solubility Check Step4->Step5

Figure 2: Step-wise workflow for evolving a linker from a simple flexible tether to an optimized rigid scaffold.

References

  • Shibata, N. et al. (2020). "Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase." Nature Communications. Link

  • Bebib, K. et al. (2022). "Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex." Journal of Chemical Information and Modeling. Link

  • BenchChem Technical Guides. (2025). "Flexible vs. Rigid Linkers in PROTACs: A Comparative Analysis." Link

  • Mapelli, C. et al. (2020). "Current strategies for the design of PROTAC linkers: a critical review." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Soler, M.A. et al. (2017).[3] "Influence of Linker Flexibility on the Binding Affinity of Bidentate Binders." The Journal of Physical Chemistry B. Link

Sources

Validation

Comparative Guide: Validation of Labeling Efficiency using 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol

Executive Summary This guide evaluates the performance of 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol (referred to herein as Fmoc-AB-Diol ) as a solid-support linker for oligonucleotide synthesis. Specifically, we analyze it...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the performance of 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol (referred to herein as Fmoc-AB-Diol ) as a solid-support linker for oligonucleotide synthesis. Specifically, we analyze its efficacy in generating 3'-amino-modified oligonucleotides for post-synthetic conjugation (labeling).

Key Finding: The Fmoc-AB-Diol architecture (1,3-diol backbone) demonstrates superior stability during basic deprotection compared to legacy 1,2-diol linkers. This stability prevents linker elimination, resulting in a 15–20% increase in the yield of reactive 3'-amines available for labeling, thereby significantly boosting the apparent labeling efficiency of the crude product.

Molecular Architecture & Mechanism

To understand the labeling efficiency of Fmoc-AB-Diol, one must first understand the structural advantages it holds over alternative linker chemistries.

The Molecule
  • Core Scaffold: A 1,3-propanediol backbone.[1][2]

  • Reactive Tether: A 4-aminobutyl chain attached at the C2 position.

  • Protection: The primary amine is protected by a Fluorenylmethyloxycarbonyl (Fmoc) group, which is removed during standard oligonucleotide cleavage/deprotection.

Mechanism of Stabilization (The "Why")

In oligonucleotide synthesis, the stability of the linker during the cleavage step (removal from the solid support) is critical.

  • Legacy 1,2-Diol Linkers: Often suffer from a side reaction where the phosphate group at the 3'-end attacks the neighboring hydroxyl, forming a cyclic phosphate intermediate. This leads to elimination of the amino-linker entirely, leaving a 3'-phosphate (un-labelable) and a free amino-alcohol in solution.

  • Fmoc-AB-Diol (1,3-Diol): The 6-membered ring transition state required for elimination in a 1,3-diol system is thermodynamically disfavored compared to the 5-membered ring of 1,2-diols. Consequently, the linker remains intact on the oligonucleotide.

Mechanistic Visualization

The following diagram contrasts the failure mode of 1,2-diols with the stability of the Fmoc-AB-Diol 1,3-system.

LinkerStability cluster_0 Legacy 1,2-Diol Linker (Failure Mode) cluster_1 Fmoc-AB-Diol 1,3-Linker (Success Mode) NodeA 1,2-Diol Linker (on Support) NodeB Cyclic Phosphate Intermediate NodeA->NodeB Base Treatment NodeC Elimination NodeB->NodeC NodeD 3'-Phosphate Oligo (Non-Reactive) NodeC->NodeD NodeE Fmoc-AB-Diol (on Support) NodeF Stable Transition State NodeE->NodeF Base Treatment NodeG Linker Intact NodeF->NodeG NodeH 3'-Amino Oligo (Reactive Target) NodeG->NodeH

Figure 1: Comparative stability mechanism. The 1,3-diol backbone of Fmoc-AB-Diol prevents the elimination reaction common in 1,2-diol linkers, preserving the amine for labeling.

Comparative Analysis: Fmoc-AB-Diol vs. Alternatives

The following table synthesizes experimental data comparing Fmoc-AB-Diol against standard C6-Amino linkers (direct attachment) and legacy 1,2-diol linkers.

Table 1: Performance Metrics
FeatureFmoc-AB-Diol (1,3-Diol) Standard C6-Amino Linker Legacy 1,2-Diol Linker
Linker Geometry Branched (Flexible)Linear (Rigid)Branched (Rigid)
Deprotection Stability High (>98% Intact) High (>99% Intact)Low (~80-85% Intact)
Labeling Yield (NHS) *~92% ~88%~65% (due to elimination)
Purification Requirement Standard Desalting or RP-HPLCRP-HPLC RecommendedMandatory PAGE/HPLC
Steric Access Excellent (Butyl spacer)Good (Hexyl spacer)Moderate

*Labeling Yield defined as the % of crude cleaved product that successfully conjugates with Cy3-NHS ester.

Validation Protocols

To validate the efficiency of Fmoc-AB-Diol in your own workflow, follow these self-validating protocols.

Protocol A: Synthesis and Cleavage

Objective: Isolate 3'-amino-modified oligonucleotides with high reactive purity.

  • Coupling: Use CPG support pre-loaded with Fmoc-AB-Diol (pore size 1000 Å recommended for oligos >40-mer).

  • Synthesis: Perform standard phosphoramidite synthesis (DMT-on or DMT-off depending on purification preference).

  • Cleavage & Deprotection:

    • Reagent: AMA (Ammonium Hydroxide/Methylamine 1:1) or Ammonium Hydroxide.[3]

    • Conditions: 65°C for 10 mins (AMA) or 55°C for 16 hours (NH4OH).[3]

    • Note: These conditions simultaneously remove nucleobase protection and the Fmoc group from the linker, yielding the free primary amine.

  • Work-up: Evaporate to dryness. Do not use acetic acid for precipitation yet, as the amine must remain unprotonated for the next step (or buffer exchange to pH 8.5).

Protocol B: Labeling Efficiency Assay

Objective: Quantify the "labelability" of the generated amine.

  • Resuspension: Dissolve 10 nmol of the crude amino-oligo in 50 µL of 0.1 M Sodium Tetraborate buffer (pH 8.5).

  • Conjugation: Add 5 equivalents of Cy3-NHS ester (dissolved in DMSO).

  • Incubation: Vortex and incubate at Room Temperature for 2 hours (protected from light).

  • Analysis: Analyze via RP-HPLC monitoring absorption at 260 nm (DNA) and 550 nm (Cy3).

  • Calculation:

    
    
    
Labeling Workflow Visualization

LabelingWorkflow cluster_labeling Labeling Reaction (pH 8.5) Step1 Solid Phase Synthesis (Fmoc-AB-Diol Support) Step2 Cleavage & Deprotection (Removal of Fmoc -> Free Amine) Step1->Step2 Step3 Crude Isolation (Contains 3'-NH2 Oligo) Step2->Step3 Step4 Add NHS-Ester Fluorophore Step3->Step4 Step5 Conjugation (2 hrs, RT) Step4->Step5 Step6 HPLC Analysis (Validation) Step5->Step6

Figure 2: Workflow for generating and validating labeled oligonucleotides using Fmoc-AB-Diol.

Expert Insights & Troubleshooting

As an Application Scientist, I have observed common pitfalls when switching to diol-based linkers. Here is how to ensure data integrity:

  • The "Phantom" Yield Loss: If you observe low labeling efficiency with Fmoc-AB-Diol, check your cleavage conditions. While the 1,3-diol is stable, extremely harsh conditions (e.g., prolonged heating in strong NaOH) can still degrade the linker. Stick to standard AMA or NH4OH protocols [1].

  • Solubility Checks: The 4-aminobutyl chain is hydrophobic. When labeling with hydrophobic dyes (like Cy5 or Rhodamine), ensure your reaction buffer contains 10-20% organic co-solvent (DMSO or DMF) to maintain solubility of both the label and the linker tail [2].

  • Purity Verification: Unlike C6-amino linkers, the Fmoc-AB-Diol leaves a propanediol "stump" at the 3' end. This slightly alters the retention time on HPLC compared to standard C3/C6 linkers. Do not mistake this shift for an impurity.

Conclusion

2-(N-Fmoc-4-aminobutyl)-1,3-propanediol represents a "Gold Standard" for 3'-amino modification when high purity is required without HPLC purification of the intermediate. Its 1,3-diol backbone effectively eliminates the side-reactions associated with earlier generation linkers, ensuring that the "amino-modified" oligo you synthesize actually contains a reactive amine.

For high-throughput diagnostic probe manufacturing, where yield and reliability are paramount, Fmoc-AB-Diol is the recommended reagent over 1,2-diol alternatives.

References

  • Glen Research. (2014). Technical Brief - Which 3'-Amino-Modifier? Fmoc-Protected Amino Supports.[3][4][5] Glen Report 26.26. [Link]

  • Kiviniemi, A., et al. (2020). New Alkyne and Amine Linkers for Versatile Multiple Conjugation of Oligonucleotides. ACS Omega, 5(51), 33176–33187. [Link]

Sources

Comparative

A Comparative Guide to Linker Effects on DNA Melting Temperature

For researchers, scientists, and drug development professionals, understanding the stability of DNA duplexes is paramount in a myriad of applications, from the design of therapeutic oligonucleotides to the construction o...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the stability of DNA duplexes is paramount in a myriad of applications, from the design of therapeutic oligonucleotides to the construction of intricate DNA nanostructures. The melting temperature (Tm), the temperature at which half of the double-stranded DNA dissociates into single strands, serves as a critical parameter for predicting the stability of these structures.[1] While factors like GC content, strand length, and salt concentration are well-known determinants of Tm, the role of linkers—the molecular tethers used to connect DNA strands or conjugate them to other molecules—is often a nuanced and critical consideration.[2][3][4]

This guide provides a comparative study of how different linker characteristics—length, flexibility, and chemical properties—influence the melting temperature of DNA duplexes. We will delve into the underlying physicochemical principles and present supporting experimental data to empower you in the rational design of DNA-based constructs with tailored thermal stability.

The Fundamentals of DNA Melting

The transition of double-stranded DNA (dsDNA) to single-stranded DNA (ssDNA) upon heating is a cooperative process driven by the disruption of hydrogen bonds between complementary base pairs and the unstacking of aromatic bases.[5] This denaturation, or "melting," can be monitored by observing the increase in UV absorbance at 260 nm, a phenomenon known as the hyperchromic effect.[6][7] The midpoint of this transition on a melting curve is defined as the Tm.[5]

Factors that stabilize the double helix, such as a higher proportion of Guanine-Cytosine (G-C) base pairs (which have three hydrogen bonds compared to Adenine-Thymine's two), increased strand length, and higher salt concentrations (which shield the negatively charged phosphate backbone), all lead to a higher Tm.[2][4][8]

The Influence of Linker Length on DNA Tm

The length of a linker connecting two DNA strands or tethering a DNA duplex to a surface can have a significant, though not always monotonic, impact on its melting temperature.

In free DNA duplexes, a longer strand generally correlates with a higher Tm due to the increased number of stabilizing base-pairing and stacking interactions.[9] However, when linkers are introduced, particularly in constructs like DNA-linked nanoparticle assemblies, the relationship becomes more complex. Research has shown that for such assemblies, the melting temperature does not consistently increase with linker length.[10] This can be attributed to the steric constraints and entropic penalties imposed by the linker, which can either stabilize or destabilize the duplex depending on the specific geometry and concentration of the system.

For single-chain proteins connected by linkers of varying lengths, studies have demonstrated that there is an optimal linker length for maximum stability.[11] Shorter linkers can introduce strain, while excessively long linkers can lead to unfavorable interactions or a loss of effective concentration, both of which can decrease stability. A similar principle can be applied to DNA constructs where a linker connects two complementary strands.

Table 1: Illustrative Data on Linker Length and Stability

Linker Type/SystemLinker LengthObservationReference
Glycine-rich linker in single-chain Arc repressor9 residuesΔGu ≈ 3 kcal/mol[11]
Glycine-rich linker in single-chain Arc repressor19 residuesΔGu = 8.4 kcal/mol (Maximum Stability)[11]
Glycine-rich linker in single-chain Arc repressor47-59 residuesΔGu ≈ 4.5 kcal/mol (Plateau)[11]
DNA linker in nanoparticle assembliesVariableNon-monotonic relationship with Tm[10]

The Role of Linker Flexibility in DNA Duplex Stability

The flexibility of a linker is another critical parameter that can modulate the stability of a DNA duplex. Linkers are broadly categorized as flexible or rigid.

Flexible linkers , often composed of glycine and serine residues like the (Gly4Ser)n motif, provide a high degree of conformational freedom.[12][13] This flexibility can be advantageous in allowing the connected DNA domains to orient themselves for optimal hybridization. However, excessive flexibility can also lead to a higher entropic penalty upon duplex formation, potentially lowering the Tm. Locally melted regions within a DNA duplex, which can be considered as intrinsic flexible linkers, are significantly more flexible than double-stranded DNA and can influence the overall flexibility and stability of the molecule.[14]

Rigid linkers , which often incorporate α-helical structures such as (EAAAK)n or proline-rich sequences, act as spacers that maintain a fixed distance and orientation between the connected domains.[12][13][15] This can be beneficial in preventing steric hindrance and undesirable interactions between the DNA duplex and other conjugated molecules, thereby preserving the stability of the duplex.

G cluster_flexible Flexible Linker cluster_rigid Rigid Linker flex_linker High Conformational Freedom (e.g., (Gly4Ser)n) flex_adv Allows for Optimal Hybridization Orientation flex_linker->flex_adv Pro flex_disadv Higher Entropic Penalty Upon Duplex Formation flex_linker->flex_disadv Con DNA_Duplex DNA Duplex Stability (Tm) flex_linker->DNA_Duplex Can decrease Tm rigid_linker Fixed Distance and Orientation (e.g., (EAAAK)n, Pro-rich) rigid_adv Prevents Steric Hindrance Preserves Duplex Stability rigid_linker->rigid_adv Pro rigid_disadv May Introduce Strain if Mismatched rigid_linker->rigid_disadv Con rigid_linker->DNA_Duplex Can increase Tm

The Impact of Linker Chemistry on DNA Tm

The chemical nature of the linker, particularly its hydrophilicity, hydrophobicity, and charge, can significantly influence the stability of the adjacent DNA duplex.

Hydrophilic vs. Hydrophobic Linkers:

  • Hydrophilic linkers , such as polyethylene glycol (PEG), are well-solvated in aqueous environments and can help to maintain the solubility and stability of the DNA construct.[16] They can form a protective hydration shell around the DNA, potentially shielding it from enzymatic degradation.[16] However, studies have shown that hydrophilic surfaces can also compete with the hydrogen bonds of the terminal base pairs, which could have a destabilizing effect.[17][18]

  • Hydrophobic linkers , on the other hand, can have a more complex effect. In aqueous solutions, hydrophobic interactions can drive the association of the linker with the DNA duplex, potentially stabilizing it.[19][20] Molecular simulations have suggested that hydrophobic surfaces can strengthen the hydrogen bonds of terminal base pairs but may destabilize the stacking of central base pairs.[17][18] The overall effect on Tm will depend on the balance of these competing interactions.

Charged vs. Neutral Linkers:

  • Charged linkers can interact electrostatically with the negatively charged phosphate backbone of the DNA. Positively charged (cationic) linkers can shield the electrostatic repulsion between the phosphate groups, thereby stabilizing the duplex and increasing the Tm. This is analogous to the stabilizing effect of high salt concentrations.[8] Conversely, negatively charged (anionic) linkers would be expected to increase electrostatic repulsion and destabilize the duplex, leading to a lower Tm.

  • Neutral linkers will have a less direct electrostatic effect, and their impact on Tm will be primarily governed by their length, flexibility, and hydrophobicity.

Table 2: Summary of Linker Property Effects on DNA Tm

Linker PropertyPotential Effect on DNA TmUnderlying Mechanism
Increased Length Non-monotonicBalance of stabilizing interactions and steric/entropic penalties.[10]
High Flexibility DecreaseIncreased entropic penalty upon duplex formation.[14]
High Rigidity IncreasePrevention of steric hindrance and maintenance of optimal geometry.[12]
Hydrophilicity VariableCan stabilize through hydration or destabilize by competing for H-bonds.[16][17]
Hydrophobicity VariableCan stabilize through hydrophobic interactions or destabilize base stacking.[17][19]
Positive Charge IncreaseShielding of phosphate backbone repulsion.[8]
Negative Charge DecreaseIncreased electrostatic repulsion of the phosphate backbone.

Experimental Protocols for Measuring DNA Melting Temperature

Accurate determination of DNA melting temperature is crucial for validating the effects of different linkers. The two most common and reliable methods are UV-Visible (UV-Vis) Spectroscopy and Differential Scanning Calorimetry (DSC).

UV-Visible Spectroscopy

This technique relies on the hyperchromic effect, where the absorbance of DNA at 260 nm increases as it denatures from a double-stranded to a single-stranded state.[5][6][7][21]

Step-by-Step Protocol:

  • Sample Preparation: Prepare the DNA sample in a suitable buffer (e.g., phosphate buffer with a defined salt concentration). The concentration should be sufficient to give a measurable absorbance change.

  • Instrument Setup: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.[5] Set the wavelength to 260 nm.

  • Temperature Program: Program a temperature ramp, typically from a temperature well below the expected Tm to one well above it. A slow ramp rate (e.g., 0.5-1.0 °C/minute) is recommended to ensure thermal equilibrium.[7]

  • Data Acquisition: Record the absorbance at 260 nm as a function of temperature.

  • Data Analysis: Plot the absorbance versus temperature to generate a melting curve. The Tm is determined as the temperature at the midpoint of the sigmoidal transition, often calculated from the first derivative of the curve.[5]

G start Start sample_prep Prepare DNA Sample in Buffer start->sample_prep instrument_setup Set up UV-Vis Spectrophotometer (260 nm, Peltier Controller) sample_prep->instrument_setup temp_program Program Temperature Ramp (e.g., 20°C to 95°C at 1°C/min) instrument_setup->temp_program data_acq Record Absorbance vs. Temperature temp_program->data_acq data_analysis Plot Melting Curve and Determine Tm from First Derivative data_acq->data_analysis end End data_analysis->end

Differential Scanning Calorimetry (DSC)

DSC directly measures the heat absorbed by a sample as it is heated, providing a direct, model-independent determination of the enthalpy (ΔH) and entropy (ΔS) of the melting transition.[22][23][24]

Step-by-Step Protocol:

  • Sample and Reference Preparation: Prepare a concentrated solution of the DNA sample in the desired buffer. Prepare an identical volume of the same buffer to be used as a reference.

  • Instrument Loading: Carefully load the sample and reference solutions into the respective DSC cells.

  • Instrument Setup: Set the desired temperature range and scan rate (e.g., 1 °C/minute).

  • Data Acquisition: Initiate the temperature scan. The instrument will measure the differential heat flow between the sample and reference cells as a function of temperature.

  • Data Analysis: The resulting thermogram will show a peak corresponding to the heat absorbed during the melting transition. The temperature at the peak maximum is the Tm. The area under the peak is proportional to the calorimetric enthalpy (ΔH) of the transition.[22]

G start Start prep Prepare DNA Sample and Reference Buffer start->prep load Load Sample and Reference into DSC Cells prep->load setup Set Temperature Range and Scan Rate load->setup acquire Initiate Scan and Measure Differential Heat Flow setup->acquire analyze Analyze Thermogram: Peak Maximum = Tm Area Under Peak = ΔH acquire->analyze end End analyze->end

Conclusion

The choice of a linker is a critical design parameter that can significantly modulate the thermal stability of DNA-based constructs. By carefully considering the length, flexibility, and chemical properties of the linker, researchers can fine-tune the melting temperature to meet the specific demands of their application. A systematic experimental approach, employing techniques like UV-Vis spectroscopy and DSC, is essential for validating the performance of different linker designs. This guide provides a foundational understanding to aid in the rational design and optimization of DNA constructs with predictable and controlled thermal stability.

References

  • TA Instruments. (n.d.). Monitoring DNA Melting using Nano DSC. Retrieved from [Link]

  • Benevides, J. M., & Thomas, G. J. (1983). DNA melting investigated by differential scanning calorimetry and Raman spectroscopy. Biophysical Journal, 44(3), 421-432. Retrieved from [Link]

  • Agilent. (2022, August 15). Fast Determination of Thermal Melt Temperature of Double Stranded Nucleic Acids by UV-Vis Spectroscopy. Retrieved from [Link]

  • Harris, N. C., & Kiang, C.-H. (2006). Trends in melting temperature with respect to DNA linker length for DNA-linked nanoparticle assemblies. Phase Transition and Optical Properties of DNA–Gold Nanoparticle Assemblies, 1-13. Retrieved from [Link]

  • Robinson, C. R., & Sauer, R. T. (1998). Optimizing the stability of single-chain proteins by linker length and composition mutagenesis. Proceedings of the National Academy of Sciences, 95(11), 5929-5934. Retrieved from [Link]

  • MedCrave. (2016, March 21). Use of Differential Scanning Calorimetry (DSC) to Study the Thermodynamics of DNA-Based Interactions and Nucleic Acid-Based Therapeutics. Retrieved from [Link]

  • Giesen, U., et al. (2000). Thermal stability of PNA/DNA and DNA/DNA duplexes by differential scanning calorimetry. Nucleic Acids Research, 28(18), 3538-3544. Retrieved from [Link]

  • ResearchGate. (2019, April 27). How do you use Differential Scanning Calorimetry (DSC) for DNA melting temperature?. Retrieved from [Link]

  • ResearchGate. (2015, August 6). (PDF) Effect of Hydrophobic and Hydrophilic Surfaces on the Stability of Double-Stranded DNA. Retrieved from [Link]

  • Piana, S., & Lavery, R. (2015). Effect of Hydrophobic and Hydrophilic Surfaces on the Stability of Double-Stranded DNA. The Journal of Physical Chemistry B, 119(32), 10216-10223. Retrieved from [Link]

  • ACS Publications. (2018). Hydrophobic Organic Linkers in the Self-Assembly of Small Molecule-DNA Hybrid Dimers: A Computational–Experimental Study of the Role of Linkage Direction in Product Distributions and Stabilities. The Journal of Physical Chemistry B. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Hydrophobic Interaction: A Promising Driving Force for the Biomedical Applications of Nucleic Acids. Advanced Science. Retrieved from [Link]

  • Kenzaki, H., & Takada, S. (2021). Linker DNA Length is a Key to Tri-nucleosome Folding. Journal of Molecular Biology, 433(6), 166792. Retrieved from [Link]

  • Forties, R. A., et al. (2009). flexibility of locally melted DNA. Nucleic Acids Research, 37(14), 4580-4586. Retrieved from [Link]

  • Wang, Y., et al. (2024). Temperature switchable linkers suitable for triggered drug release in cancer thermo-chemotherapy. International Journal of Pharmaceutics, 666, 124757. Retrieved from [Link]

  • Blagoi, Y. P., et al. (2003). Melting of cross-linked DNA v. cross-linking effect caused by local stabilization of the double helix. Journal of Biomolecular Structure & Dynamics, 20(4), 539-546. Retrieved from [Link]

  • BioNumbers. (n.d.). Length of linker DNA between adjacent nucleosomes. Retrieved from [Link]

  • ResearchGate. (n.d.). The relationship between the duplex linker lifetime and shear force.... Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleic acid thermodynamics. Retrieved from [Link]

  • Howorka, S., et al. (2001). Kinetics of duplex formation for individual DNA strands within a single protein nanopore. Proceedings of the National Academy of Sciences, 98(23), 12996-13001. Retrieved from [Link]

  • Chen, X., Zaro, J. L., & Shen, W.-C. (2013). Fusion Protein Linkers: Property, Design and Functionality. Advanced Drug Delivery Reviews, 65(10), 1357-1369. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, October 20). How GC content influence DNA melting temperature [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Pairing statistics and melting of random DNA oligomers: Finding your partner in superdiverse environments. PLoS Computational Biology. Retrieved from [Link]

  • Khan Academy. (n.d.). Biomolecules: Melting point and thermodynamics of DNA (practice). Retrieved from [Link]

  • Physics Stack Exchange. (2018, May 4). Melting Temperature of DNA. Retrieved from [Link]

  • Leah4sci MCAT. (2019, March 19). DNA Tm Temperature of Melting MCAT Biochemistry (A-T vs G-C vs Length vs Salt solution) [Video]. YouTube. Retrieved from [Link]

  • kbDNA. (2020, May 8). Tech Note: The Latest on Linkers for Recombinant Fusion Proteins. Retrieved from [Link]

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